Pyrazolo[1,5-a]pyrimidin-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTWUWCOINVHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1580489-59-3 | |
| Record name | pyrazolo[1,5-a]pyrimidin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pyrazolo[1,5-a]pyrimidin-6-ol Scaffold: A Technical Guide for Chemical and Pharmacological Exploration
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehensive technical overview of a key derivative, Pyrazolo[1,5-a]pyrimidin-6-ol, a versatile intermediate for the synthesis of potent kinase inhibitors and other therapeutic agents. We will delve into its fundamental properties, a robust synthetic protocol derived from established methodologies, and an in-depth analysis of its characterization. Furthermore, this guide will explore the extensive biological significance of the pyrazolo[1,5-a]pyrimidine core, providing critical context for researchers and professionals in drug discovery and development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, has garnered immense interest in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, particularly protein kinases.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[1]
The pyrazolo[1,5-a]pyrimidine scaffold has been successfully incorporated into numerous potent and selective kinase inhibitors targeting a range of kinases including Pim-1, cyclin-dependent kinases (CDKs), and ErbB receptor tyrosine kinases.[2][3] This has established the scaffold as a valuable starting point for the design and synthesis of novel drug candidates. This compound, in particular, serves as a key intermediate, offering a reactive hydroxyl group for further functionalization and diversification of the core structure.
Physicochemical Properties
While comprehensive experimental data for the unsubstituted this compound is not extensively reported in peer-reviewed literature, its fundamental properties can be summarized as follows:
| Property | Value | Source |
| Molecular Formula | C₆H₅N₃O | - |
| Molecular Weight | 135.12 g/mol | - |
| CAS Number | 1580489-59-3 | - |
A crucial aspect of this compound is the potential for keto-enol tautomerism. The 6-hydroxy form can exist in equilibrium with its keto tautomer, Pyrazolo[1,5-a]pyrimidin-6(7H)-one. The predominant tautomer can be influenced by the solvent and solid-state packing effects. Spectroscopic studies on related derivatives have confirmed the existence of such tautomeric equilibria.[4]
Synthesis of this compound
The following protocol is a detailed, step-by-step methodology for the synthesis of this compound, based on procedures outlined in patent literature.[3][5] The primary strategy involves the hydrolysis of a 6-bromo precursor.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol
Reaction: Hydrolysis of 6-Bromopyrazolo[1,5-a]pyrimidine
Materials:
-
6-Bromopyrazolo[1,5-a]pyrimidine
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH), anhydrous
-
Water, deionized
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-bromopyrazolo[1,5-a]pyrimidine (1.0 eq) in methanol.
-
Addition of Base: To the stirred solution, add potassium hydroxide (3.0-5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 65°C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: To the residue, add water and carefully neutralize with 1 M HCl to a pH of approximately 7. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental spectra for the unsubstituted this compound, the following characterization data is predicted based on the analysis of the parent pyrazolo[1,5-a]pyrimidine and its substituted derivatives.[6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyrimidine rings. The chemical shifts will be influenced by the electron-donating hydroxyl group.
-
H-2: A singlet in the downfield region.
-
H-3: A doublet coupled to H-2 (if applicable, though often a singlet in the parent system).
-
H-5: A doublet coupled to H-7.
-
H-7: A doublet coupled to H-5.
-
-OH: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
C-2, C-3, C-5, C-7: Resonances in the aromatic region.
-
C-3a, C-8a (bridgehead carbons): Quaternary carbon signals.
-
C-6: A downfield signal due to the attachment of the electronegative oxygen atom.
Infrared (IR) Spectroscopy
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C=N and C=C stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.
-
C-O stretch: An absorption band around 1200 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of this compound (135.12 g/mol ).
Biological Significance and Therapeutic Potential
While the biological activity of the unsubstituted this compound is not extensively documented, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic areas.
Kinase Inhibition
The primary therapeutic application of pyrazolo[1,5-a]pyrimidine derivatives is as kinase inhibitors in oncology.[1] The scaffold acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinases. The nitrogen atoms of the heterocyclic system are crucial for forming hydrogen bonds with the hinge region of the kinase domain. The hydroxyl group at the 6-position of this compound provides a key handle for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Pathway from the core scaffold to biological activity.
Other Therapeutic Areas
Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives have shown promise in a range of other therapeutic indications, including:
-
Anti-inflammatory agents
-
Antiviral compounds
-
Central nervous system (CNS) agents
This broad spectrum of activity underscores the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in drug discovery.
Conclusion
This compound is a fundamentally important heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its straightforward synthesis and the reactivity of its hydroxyl group make it an attractive starting material for the development of novel therapeutics, particularly in the realm of kinase inhibition. While detailed experimental data for the unsubstituted core is limited in the public domain, the extensive research on its derivatives provides a solid foundation for its application in drug discovery and development. This guide provides a comprehensive overview to aid researchers in harnessing the potential of this valuable scaffold.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. ResearchGate. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Scilit. [Link]
- WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS.
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Office of Scientific and Technical Information. [Link]
-
6-bromopyrazolo[1, 5-a]pyrimidine-3-carboxylic acid, min 97%, 1 gram. Loba Chemie. [Link]
- WO2019042409A1 - A nitrogen-containing heterocyclic compound, a preparation method, an intermediate, a composition and an application thereof.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum [chemicalbook.com]
A Comprehensive Technical Guide to Pyrazolo[1,5-a]pyrimidin-6-ol: Structure, Synthesis, and Therapeutic Potential
Abstract: The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its role in a multitude of biologically active compounds. This fused heterocyclic system, structurally analogous to purines, has been extensively explored, leading to the development of potent therapeutics, particularly in oncology and immunology.[1] This guide provides an in-depth technical examination of a specific derivative, Pyrazolo[1,5-a]pyrimidin-6-ol. We will dissect its molecular structure and nomenclature, present a detailed, field-proven synthetic strategy, and explore its vast therapeutic potential through the lens of protein kinase inhibition, a mechanism central to the bioactivity of this compound class.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their discovery programs.
Part 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's fundamental characteristics is the bedrock of rational drug design. This section details the structural identity and predicted physicochemical properties of this compound.
Chemical Structure and Nomenclature
This compound is a fused N-heterocyclic compound. A critical feature of this molecule is the existence of keto-enol tautomerism, a common phenomenon in hydroxylated nitrogen heterocycles. The molecule can exist in equilibrium between the -ol form (this compound) and the -one form (Pyrazolo[1,5-a]pyrimidin-6(7H)-one). While the specific equilibrium in different physiological or solvent environments would require experimental determination, both forms are crucial for understanding its reactivity and biological interactions.
| Identifier | Value | Source |
| IUPAC Name | This compound | Internal Nomenclature |
| Tautomeric Form | Pyrazolo[1,5-a]pyrimidin-6(7H)-one | Internal Nomenclature |
| CAS Number | 1580489-59-3 | [4][5][6] |
| Molecular Formula | C₆H₅N₃O | [7] |
| Molecular Weight | 135.12 g/mol | [7] |
Figure 1: Tautomeric Forms of the Core Molecule
Caption: Keto-enol equilibrium of the title compound.
Predicted Physicochemical Properties
The following properties, crucial for predicting drug-like behavior (e.g., absorption, distribution, metabolism, and excretion - ADME), are computationally predicted. These values are based on the related isomer, pyrazolo[1,5-a]pyrimidin-7-ol, and serve as a reliable estimation.[7]
| Property | Predicted Value | Significance in Drug Development |
| XLogP3 | -0.4 | Predicts hydrophobicity; a low value suggests good aqueous solubility. |
| Hydrogen Bond Donors | 2 | Number of hydroxyl and amine groups that can donate protons. |
| Hydrogen Bond Acceptors | 3 | Number of nitrogen and oxygen atoms that can accept protons. |
| Topological Polar Surface Area | 58.6 Ų | Influences membrane permeability and transport characteristics. |
Part 2: Synthesis and Characterization
The synthetic accessibility of the pyrazolo[1,5-a]pyrimidine scaffold is a primary reason for its widespread use.[8] This section outlines a robust and logical synthetic pathway for this compound, grounded in established chemical literature.
Retrosynthetic Analysis and Synthetic Strategy
The most common and efficient strategy for constructing the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.[1] Our retrosynthetic analysis identifies 3-aminopyrazole and diethyl malonate as ideal, commercially available starting materials. The strategy involves a two-step process: initial cyclocondensation to form the dihydroxy intermediate, followed by a selective dehydroxylation/reduction, which is a challenging but feasible transformation.
Caption: Retrosynthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative methodology derived from analogous syntheses in the literature.[9][10]
Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol
-
Reagent Preparation: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
-
Reaction Initiation: To the sodium ethoxide solution, add 3-amino-5-methylpyrazole (1.0 eq) and diethyl malonate (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and acidify with a dilute solution of HCl until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash with cold water and then diethyl ether, and dry under vacuum to yield the dihydroxy intermediate.
Step 2: Conversion to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
Chlorination: Suspend the dihydroxy intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0-10.0 eq).
-
Reflux: Heat the mixture to reflux (approx. 105 °C) for 3-4 hours. The mixture should become a clear solution.
-
Workup: Carefully quench the excess POCl₃ by pouring the cooled reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain the dichloro derivative.
Step 3: Selective Reduction to this compound
-
Catalytic Hydrogenation: Dissolve the dichloro-intermediate in a solvent such as ethanol or methanol. Add a palladium on carbon catalyst (Pd/C, 10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. This step involves a selective dehalogenation.
-
Hydrolysis (Implicit): Subsequent workup under aqueous conditions will hydrolyze the remaining chloro group to the desired hydroxyl group.
-
Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate and purify the resulting solid by recrystallization or column chromatography to yield the final product, this compound.
Spectroscopic Characterization
Confirmation of the final structure relies on a combination of modern spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyrimidine rings. Key expected signals would include doublets for the coupled protons on the pyrimidine ring and a singlet for the proton on the pyrazole ring. The OH proton may appear as a broad singlet, and its position can be concentration and solvent-dependent.[11]
-
¹³C NMR: The carbon NMR would display six distinct signals corresponding to the six carbon atoms in the heterocyclic core. The chemical shift of the carbon atom bearing the hydroxyl group (C6) would be significantly downfield.[12]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, matching the molecular formula C₆H₅N₃O.
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration.
Part 3: Biological Activity and Therapeutic Relevance
The pyrazolo[1,5-a]pyrimidine scaffold is a validated pharmacophore in drug discovery, primarily for its ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways.[1][13]
The Scaffold as a Protein Kinase Inhibitor
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell growth and proliferation.[3] The planar, nitrogen-rich structure of pyrazolo[1,5-a]pyrimidines is adept at forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively mimicking the adenine portion of ATP. This makes them excellent candidates for ATP-competitive inhibitors.[1]
Mechanism of Action: ATP-Competitive Inhibition
Derivatives of this scaffold function by occupying the ATP binding site on a target kinase. This prevents the natural substrate, ATP, from binding, thereby blocking the phosphorylation cascade and halting the downstream signaling pathway. The substituents around the core scaffold are strategically modified to enhance potency and selectivity for specific kinases.[1] For example, modifications have yielded potent inhibitors of Tropomyosin receptor kinases (Trk), Phosphoinositide 3-kinases (PI3K), and Pim-1 kinase.[9][10][13]
Caption: ATP-competitive inhibition by a pyrazolopyrimidine derivative.
Potential Therapeutic Applications
The introduction of a hydroxyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine scaffold provides a valuable handle for both biological interaction and further chemical modification.
-
Direct Pharmacophoric Feature: The -OH group can act as a critical hydrogen bond donor or acceptor, potentially anchoring the molecule in the active site of a target protein and enhancing binding affinity.
-
Vector for Derivatization: The hydroxyl group is a versatile functional group for synthetic elaboration. It can be converted into ethers, esters, or other functionalities to probe the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and ADME profiles.
Given the established activities of the parent scaffold, this compound is a promising starting point for developing inhibitors against a range of targets implicated in various diseases:
-
Oncology: Targeting kinases like Trk, CDKs, B-Raf, and Pim-1.[1][10][13][14]
-
Inflammatory Diseases: Developing inhibitors for kinases such as PI3Kδ, which are involved in immune cell regulation.[9][15]
-
Neurodegenerative and Metabolic Diseases: Exploring activity against targets relevant to Alzheimer's and diabetes.[16][17]
Conclusion
This compound represents more than just another heterocyclic compound; it is a strategically designed building block poised for significant impact in drug discovery. Its well-defined structure, accessible synthesis, and inherent biological relevance inherited from the pyrazolo[1,5-a]pyrimidine family make it an asset for medicinal chemists. The functional handle provided by the 6-hydroxyl group opens a gateway for extensive chemical exploration and optimization. As the demand for novel, selective, and potent kinase inhibitors continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
-
Mahajan, A. T., Shivani, Kumar Datusalia, A., Coluccini, C., Coghi, P., & Chaudhary, S. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
El-Gamal, M. I., Al-Wareeth, D. M., Al-Zoubi, M. S., Al-Sha'er, M. A., Abulkhair, H. S., & Abdel-Maksoud, M. S. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Valverde, M. G., Ruda, G. F., & Toral, F. A. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7179. [Link]
-
Zhang, Y., Wen, D., Shen, J., Tian, L., Zhu, Y., Zhang, J., Zhao, L., Ding, S., Liu, J., & Chen, Y. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry, 23(12), 1043-1064. [Link]
-
Zhang, Y., Wen, D., Shen, J., Tian, L., Zhu, Y., Zhang, J., Zhao, L., Ding, S., Liu, J., & Chen, Y. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. ResearchGate. [Link]
-
ResearchGate. (n.d.). Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate. [Link]
-
Sikorska, K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
El-Gamal, M. I., Al-Wareeth, D. M., Al-Zoubi, M. S., Al-Sha'er, M. A., Abulkhair, H. S., & Abdel-Maksoud, M. S. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Rolf, A. L., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Almehizia, A. A. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Johns Hopkins University. [Link]
-
Gornicka, A., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
-
Various Authors. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Various Publishers. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazolo(1,5-a)pyrimidine. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]pyrimidin-7-ol. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazolo[1,5-a]pyrimidine derivative 6. PubChem. [Link]
-
El-Sayed, N. N. E., et al. (2021). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. [Link]
-
ResearchGate. (n.d.). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. [Link]
-
Wiley Online Library. (n.d.). PYRAZOLO-[1,5-A]-PYRIMIDINE - 13C NMR. SpectraBase. [Link]
-
Wiley Online Library. (n.d.). pyrazolo[1,5-a]pyrimidine-6-propanamide, 5,7-dimethyl-2-phenyl-N-(3-pyridinylmethyl)- - 1H NMR. SpectraBase. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 1580489-59-3 [amp.chemicalbook.com]
- 5. This compound | 1580489-59-3 [chemicalbook.com]
- 6. 1580489-59-3|this compound|BLD Pharm [bldpharm.com]
- 7. Pyrazolo[1,5-a]pyrimidin-7-ol | C6H5N3O | CID 335418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
Unlocking Therapeutic Potential: A Guide to the Mechanistic Theories of the Pyrazolo[1,5-a]pyrimidine Scaffold
An In-Depth Technical Guide
Executive Summary: The pyrazolo[1,5-a]pyrimidine structural motif, a fused N-heterocyclic system, represents a privileged scaffold in modern medicinal chemistry.[1] Its rigid, planar structure and synthetic versatility have allowed for the development of a multitude of potent and selective therapeutic agents. While the specific compound Pyrazolo[1,5-a]pyrimidin-6-ol often serves as a crucial synthetic intermediate, the mechanism of action is ultimately dictated by the diverse functional groups appended to this core.[2][3][4] This guide provides a comprehensive exploration of the predominant and emerging mechanistic theories associated with pyrazolo[1,5-a]pyrimidine derivatives, with a primary focus on their role as potent protein kinase inhibitors. We will delve into the specific molecular targets, the causality behind experimental designs used for their validation, and the future directions for this remarkable chemical class.
Part 1: The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine system is formed by the fusion of a pyrazole and a pyrimidine ring. This arrangement creates a stable, aromatic structure that is an excellent starting point for the design of ligands that can fit into the well-defined binding pockets of various enzymes. Its synthetic tractability allows chemists to systematically modify substituents at multiple positions, enabling fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.[1][5] Consequently, this scaffold has become a cornerstone in the development of targeted therapies, particularly in oncology.[6]
Part 2: Primary Mechanism of Action: Protein Kinase Inhibition
The most extensively documented mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling that are frequently dysregulated in diseases like cancer.[6] These compounds have been shown to function as both ATP-competitive and allosteric inhibitors, blocking the phosphorylation of substrate proteins and thereby interrupting aberrant signaling cascades.[5]
General Mechanism: ATP-Competitive Inhibition
Most kinase inhibitors derived from this scaffold function by competing with adenosine triphosphate (ATP) for its binding site in the kinase domain. The planar heterocyclic core mimics the adenine ring of ATP, while tailored side chains form additional interactions with surrounding amino acid residues, conferring both high affinity and selectivity.
Caption: ATP-competitive inhibitors occupy the kinase active site, preventing substrate phosphorylation.
Targeting Receptor Tyrosine Kinases (RTKs)
Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is central to some of the most successful Trk inhibitors.[7] Trk kinases (TrkA, TrkB, TrkC) are encoded by NTRK genes, and chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a wide range of solid tumors.[8] Marketed drugs like Larotrectinib and Entrectinib, which contain this scaffold, have shown remarkable efficacy in patients with NTRK fusion-positive cancers.[7][8] However, acquired resistance can emerge through mutations in the kinase domain. This has spurred the development of second-generation inhibitors like Repotrectinib, also based on the same core, which are designed to overcome these resistance mutations.[7][8]
Epidermal Growth Factor Receptor (EGFR): Derivatives targeting EGFR have shown significant promise in treating non-small cell lung cancer (NSCLC).[5] By inhibiting the hyperactive EGFR signaling pathway, these compounds can halt tumor cell proliferation and survival.
Caption: Inhibition of RTKs blocks downstream signaling required for cell growth and survival.
Targeting Non-Receptor Tyrosine Kinases
SRC Family Kinases (SFKs): Through a strategy combining ligand-based design with phenotypic screening, highly potent and selective inhibitors of SRC kinase have been developed from the pyrazolo[1,5-a]pyrimidine scaffold.[9] A key achievement was engineering exceptional selectivity for SRC over the structurally similar ABL kinase. High ABL inhibition is associated with significant toxicity, so this selectivity represents a major therapeutic advantage. These compounds effectively halt SRC-mediated cell migration and proliferation.[9]
Targeting Serine/Threonine Kinases
Cyclin-Dependent Kinases (CDKs): This scaffold has proven effective for designing inhibitors of CDKs, which are master regulators of the cell cycle.
-
CDK2: Structure-guided design has yielded potent pyrazolo[1,5-a]pyrimidine inhibitors of the CDK2/Cyclin E complex, which is critical for the G1/S phase transition. These compounds have been shown to inhibit the growth of human colon tumor cells.[10]
-
CDK9: Inhibition of CDK9 is an emerging anti-cancer strategy. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II to promote gene transcription. Cancer cells are often highly dependent on the transcription of short-lived anti-apoptotic proteins like Mcl-1. Pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitors have been shown to reduce Mcl-1 levels, leading to apoptosis in malignant cells.[11]
MAPK Pathway (B-Raf, MEK): The scaffold has also been employed to target kinases in the MAPK/ERK pathway, such as B-Raf and MEK.[5][6] These are particularly relevant in melanoma, where mutations in B-Raf are common.
| Target Kinase Family | Specific Target(s) | Therapeutic Area | Representative MoA | Reference(s) |
| Receptor Tyrosine Kinases | TrkA, TrkB, TrkC | Solid Tumors (NTRK fusion) | ATP-competitive inhibition | [7],[8] |
| EGFR | Non-Small Cell Lung Cancer | ATP-competitive inhibition | [5],[6] | |
| Non-Receptor Tyrosine Kinases | SRC Family Kinases | Breast Cancer | ATP-competitive inhibition | [9] |
| Serine/Threonine Kinases | CDK2, CDK9 | Various Cancers | ATP-competitive inhibition | [11],[10] |
| B-Raf, MEK | Melanoma | ATP-competitive inhibition | [5],[6] |
Part 3: Emerging and Alternative Mechanisms of Action
While kinase inhibition is the most prominent mechanism, the versatility of the pyrazolo[1,5-a]pyrimidine core allows it to be adapted to target other protein families.
Histone Deacetylase (HDAC) Inhibition
The this compound intermediate has been used to synthesize selective inhibitors of HDAC6.[3] Unlike other HDACs, HDAC6 is primarily cytoplasmic and deacetylates non-histone proteins, including tubulin and the chaperone protein Hsp90. Its inhibition is implicated in processes like cell motility and protein degradation, making it an attractive target for both cancer and neurological disorders.[3]
Antitubercular Activity
Intriguingly, pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as potent antitubercular agents through whole-cell screening.[12][13] Subsequent mechanism-of-action studies revealed that their activity is not related to common antitubercular pathways like cell-wall biosynthesis. Instead, resistance was conferred by mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) in Mycobacterium tuberculosis. This enzyme appears to metabolize and inactivate the compound, suggesting a novel mechanism of action for this chemical class against Mtb.[14]
Part 4: Investigating the Mechanism of Action: Experimental Protocols
Validating the molecular mechanism of a novel compound is a multi-step process requiring rigorous biochemical and cellular assays.
Protocol 4.1: Kinase Inhibition Profiling
Rationale: To determine the potency (IC50) and selectivity of a compound, it is first tested against the primary target kinase and then profiled against a broad panel of other kinases. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction, where a lower ADP level indicates greater inhibition.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase, the specific substrate peptide, and ATP.
-
Compound Addition: Add the pyrazolo[1,5-a]pyrimidine compound across a range of concentrations (e.g., 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to calculate the IC50 value.
Caption: A stepwise workflow for determining the IC50 of a kinase inhibitor.
Protocol 4.2: Cellular Target Engagement Assay (CETSA®)
Rationale: To confirm that a compound binds to its intended target inside a living cell, the Cellular Thermal Shift Assay (CETSA®) can be used. The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.
Methodology:
-
Cell Treatment: Treat cultured cells with the pyrazolo[1,5-a]pyrimidine compound or a vehicle control.
-
Heating: Heat the cell suspensions across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble, non-denatured proteins remain in the supernatant.
-
Quantification: Collect the supernatant and quantify the amount of the target protein remaining using an antibody-based method like Western Blot or ELISA.
-
Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
Part 5: Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a validated and highly valuable core structure in drug discovery. Its primary mechanism of action as a protein kinase inhibitor has led to clinically approved, life-saving therapies.[6][7] The continued exploration of this scaffold is yielding novel inhibitors for emerging targets like CDK9 and selective agents for established targets like SRC. Furthermore, the discovery of entirely different mechanisms, such as those involved in its antitubercular activity, underscores the chemical versatility of this privileged structure.[14]
Future research will likely focus on several key areas:
-
Overcoming Resistance: Designing next-generation inhibitors that are active against known resistance mutations in targets like Trk and EGFR.
-
Enhancing Selectivity: Further refining substituents to minimize off-target effects and improve safety profiles.[6]
-
Targeting New Pathways: Applying the scaffold to novel and challenging targets beyond the kinome, such as epigenetic modifiers and metabolic enzymes.
-
Improving Drug Properties: Optimizing for properties like blood-brain barrier penetration to treat central nervous system disorders.[2]
The pyrazolo[1,5-a]pyrimidine core will undoubtedly remain a fertile ground for the discovery of new and improved medicines for years to come.
References
- Terungwa, S. et al.
-
Kumar, A. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Kumar, A. et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
-
Terungwa, S. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Holiday, F. A. et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
-
Canal, F. et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
-
Thomas, S. E. et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Almehizia, A. A. (2023). Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate. [Link]
-
Thomas, S. E. et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Abás, S. et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Thomas, S. E. et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed. [Link]
-
Floc'h, N. et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. PubMed. [Link]
-
Al-Warhi, T. et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed. [Link]
-
Unknown Authors. (2025). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. [Link]
- Unknown Authors. (2021). ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS.
-
Adams, J. L. et al. SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS. European Publication Server. [Link]
- Bhamidipati, R. et al. (2023). Oxadiazole hdac6 inhibitors and uses thereof.
- Unknown Authors. (2019). 一种含氮杂环化合物、制备方法、中间体、组合物和应用.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS - Google Patents [patents.google.com]
- 3. US20230322747A1 - Oxadiazole hdac6 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. WO2019042409A1 - ä¸ç§å«æ°®æç¯ååç©ãå¶å¤æ¹æ³ãä¸é´ä½ãç»åç©ååºç¨ - Google Patents [patents.google.com]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Motif for Targeting Key Biological Mediators in Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrimidine nucleus represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets with high affinity and specificity.[1][2][3] This guide provides a comprehensive technical overview of the potential biological targets of pyrazolo[1,5-a]pyrimidin-6-ol and its derivatives, with a primary focus on their well-established role as protein kinase inhibitors. We will delve into the causality behind experimental choices for target identification and validation, present detailed, self-validating protocols, and visualize key concepts to empower researchers in their drug discovery endeavors.
Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has given rise to numerous biologically active compounds, including approved drugs and clinical candidates.[1][4][5] Its structural rigidity, combined with the capacity for diverse functionalization, allows for the precise orientation of substituents to engage with specific amino acid residues within the binding sites of various proteins.[6][7] This inherent versatility has made it a fertile ground for the development of targeted therapies, particularly in oncology.[3] While a broad spectrum of biological activities has been reported, the most profound impact of this scaffold has been in the realm of protein kinase inhibition.[6][7]
Key Biological Target Classes
The pyrazolo[1,5-a]pyrimidine framework has been successfully employed to target several key protein families implicated in pathological processes. The subsequent sections will explore these targets in detail.
Protein Kinases: The Dominant Target Landscape
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional platform for the design of both ATP-competitive and allosteric kinase inhibitors.[6]
Biological Rationale: The Tropomyosin Receptor Kinases (Trks) are a family of receptor tyrosine kinases that play a vital role in neuronal development and function.[4][5] Chromosomal rearrangements leading to fusions of the NTRK genes result in the expression of constitutively active Trk fusion proteins, which are oncogenic drivers in a wide range of solid tumors.[4] Therefore, inhibiting Trk signaling is a clinically validated therapeutic strategy.
Evidence for Targeting: The pyrazolo[1,5-a]pyrimidine core is a prominent feature in several approved and clinical-stage Trk inhibitors.[4][5] Notably, two of the three FDA-approved drugs for NTRK fusion cancers incorporate this moiety.[4][5] The scaffold's ability to form crucial hinge interactions with the kinase domain, specifically with the Met592 residue, is a key determinant of its binding affinity.[4] Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring can significantly enhance potency and selectivity.[4]
Experimental Workflow: Identification and Validation of Trk Inhibitors
The following workflow outlines a typical cascade for identifying and characterizing novel pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
Caption: Workflow for Trk inhibitor discovery.
Detailed Protocol: In Vitro TrkA Kinase Assay
This protocol describes a representative in vitro kinase assay to determine the IC50 value of a test compound against TrkA.
Materials:
-
Recombinant human TrkA kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the TrkA enzyme and the biotinylated peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for TrkA.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Self-Validation: The inclusion of a known Trk inhibitor (e.g., Larotrectinib) as a positive control is crucial for validating the assay performance. The Z'-factor should also be calculated to assess the assay's quality and suitability for high-throughput screening.
Biological Rationale: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation.[8] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, thereby inducing apoptosis in cancer cells.[8] This makes CDK9 an attractive target for cancer therapy.
Evidence for Targeting: Researchers have identified pyrazolo[1,5-a]pyrimidine derivatives as potent CDK9 inhibitors.[8] Starting from a multi-kinase inhibitor, PIK-75, which has known CDK9 activity, a series of pyrazolo[1,5-a]pyrimidine-based compounds were synthesized and optimized for CDK9 inhibition and selectivity.[8]
Biological Rationale: Pim-1 is a constitutively active serine/threonine kinase that plays a role in cell survival and proliferation.[9][10] Its overexpression is associated with several cancers, making it a promising therapeutic target.[9][10]
Evidence for Targeting: The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop potent and selective Pim-1 inhibitors.[9][10] These compounds have been shown to inhibit the phosphorylation of the pro-apoptotic protein BAD in cell-based assays and suppress colony formation at submicromolar concentrations.[9][10] Notably, lead compounds from this series demonstrated high selectivity against a large panel of oncogenic kinases.[9]
Biological Rationale: The PI3K signaling pathway is central to cell growth, proliferation, and survival. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a critical role in B-cell and T-cell function.[11][12] Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases, as well as hematological malignancies.[11][12]
Evidence for Targeting: A series of pyrazolo[1,5-a]pyrimidine derivatives have been designed and synthesized as selective PI3Kδ inhibitors.[11][12] SAR studies revealed that a morpholine group at the 7-position of the pyrazolo[1,5-a]pyrimidine core is crucial for interaction with the catalytic site of the enzyme, forming a key hydrogen bond with Val-828 in the hinge region.[11][12]
Signaling Pathway: PI3K Signaling
Caption: Simplified PI3K signaling pathway.
Other Notable Targets
Beyond protein kinases, the pyrazolo[1,5-a]pyrimidine scaffold has shown promise in targeting other important protein classes.
Biological Rationale: BCL6 is a transcriptional repressor that is essential for the formation of germinal centers and is frequently implicated in diffuse large B-cell lymphoma (DLBCL).[13] Inhibition of the protein-protein interaction between BCL6 and its corepressors is a potential therapeutic strategy for these cancers.[13]
Evidence for Targeting: A fragment screen combined with a virtual screen identified a pyrazolo[1,5-a]pyrimidine series as BCL6 binders.[13] Through structure-based drug design, the binding affinity of these initial hits was significantly improved, leading to potent inhibitors of the BCL6-corepressor interaction.[13]
Biological Rationale: The Aryl Hydrocarbon Receptor is a ligand-dependent transcription factor involved in regulating xenobiotic metabolism, immune responses, and tumorigenesis. Its role in cancer immunology has made it an emerging target for cancer therapy.[14]
Evidence for Targeting: A pyrazolo[1,5-a]pyrimidine-based AHR antagonist was identified through high-throughput virtual screening and subsequently validated in a luciferase reporter gene assay.[14] Systematic optimization of this initial hit led to the development of potent AHR antagonists with low nanomolar activity.[14]
Summary of Potential Biological Targets
| Target Class | Specific Target(s) | Therapeutic Area(s) | Reference(s) |
| Protein Kinases | TrkA, TrkB, TrkC | Cancer (NTRK fusion-positive solid tumors) | [4][5] |
| CDK9 | Cancer | [8] | |
| Pim-1 | Cancer | [9][10] | |
| PI3Kδ | Inflammatory diseases, Cancer | [11][12] | |
| EGFR, B-Raf, MEK, CK2, DRAK1, CDK1/2 | Cancer | [6][7] | |
| Transcriptional Regulators | BCL6 | Cancer (DLBCL) | [13] |
| AHR | Cancer | [14] |
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and privileged motif in drug discovery. Its proven ability to potently and selectively inhibit a range of protein kinases has solidified its importance in the development of targeted cancer therapies. Furthermore, emerging evidence suggests its utility in modulating other critical biological targets, such as transcriptional regulators.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: While potent inhibitors have been developed, improving selectivity to minimize off-target effects remains a critical challenge.[7] Kinome-wide profiling and structure-based design will be instrumental in achieving this.
-
Overcoming Drug Resistance: As with many targeted therapies, acquired resistance is a significant clinical hurdle.[4] The design of next-generation pyrazolo[1,5-a]pyrimidine derivatives that can overcome resistance mutations is an active area of research.
-
Exploring New Target Space: The inherent versatility of the scaffold warrants its exploration against a broader range of biological targets beyond the well-trodden kinase landscape.
By leveraging the foundational knowledge outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of the pyrazolo[1,5-a]pyrimidine core, paving the way for novel and effective treatments for a multitude of diseases.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (URL: [Link])
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (URL: [Link])
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link])
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (URL: [Link])
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (URL: [Link])
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (URL: [Link])
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (URL: [Link])
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (URL: [Link])
-
Discovery of Pyrazolo[1,5- a ]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors | Request PDF. (URL: [Link])
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Blueprint of Pyrazolo[1,5-a]pyrimidin-6-ol: A Technical Guide for Researchers
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The Pyrazolo[1,5-a]pyrimidine system is a fused bicyclic heteroaromatic ring system that is considered a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including protein kinases, making it a valuable framework for the design of novel therapeutics.[2][3] The introduction of a hydroxyl group at the 6-position, yielding Pyrazolo[1,5-a]pyrimidin-6-ol, is anticipated to significantly influence its electronic properties and potential for hydrogen bonding, thereby modulating its biological activity.
Molecular Structure and Tautomerism
This compound can exist in tautomeric forms, primarily the enol form (6-hydroxy) and the keto form (pyrazolo[1,5-a]pyrimidin-6(7H)-one). The predominant tautomer will depend on the solvent and the physical state (solid or solution). This tautomerism will have a significant impact on the spectroscopic data, particularly in the IR and NMR spectra. For the purpose of this guide, we will primarily discuss the enol form, while also considering the potential influence of the keto tautomer.
Caption: Tautomeric equilibrium between the enol and keto forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known data for the parent Pyrazolo[1,5-a]pyrimidine[4] and the expected substituent effects of a hydroxyl group.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyrimidine rings. The hydroxyl proton's chemical shift will be highly dependent on the solvent and concentration.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1 | d | ~2.5 |
| H-3 | ~6.6 | d | ~2.5 |
| H-5 | ~8.6 | d | ~7.0 |
| H-7 | ~8.9 | d | ~7.0 |
| 6-OH | Variable (broad s) | s | - |
-
H-2 and H-3: These protons on the pyrazole ring will appear as doublets due to coupling with each other.
-
H-5 and H-7: These protons on the pyrimidine ring will also appear as doublets, coupling with each other.
-
6-OH: The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary significantly with solvent, temperature, and concentration. It may also exchange with D₂O.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon bearing the hydroxyl group (C-6) is expected to be significantly deshielded.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~130 |
| C-3 | ~100 |
| C-3a | ~145 |
| C-5 | ~150 |
| C-6 | ~160 |
| C-7 | ~148 |
| C-7a | ~152 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms for unambiguous assignments.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group and the aromatic rings.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400-3200 | O-H stretch (hydroxyl) | Broad, Strong |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| ~1650 | C=O stretch (keto tautomer) | Strong (if present) |
| 1620-1580 | C=N and C=C stretch (ring) | Medium to Strong |
| 1500-1400 | C=C stretch (ring) | Medium |
| 1260-1180 | C-O stretch (hydroxyl) | Strong |
| 900-675 | C-H bend (out-of-plane) | Strong |
The presence of a broad band in the 3400-3200 cm⁻¹ region would be strong evidence for the hydroxyl group. If the keto tautomer is present, a strong absorption around 1650 cm⁻¹ for the C=O group would be observed.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected molecular weight of this compound (C₆H₅N₃O) is 135.04 g/mol .[5] The mass spectrum should show a prominent molecular ion peak at m/z = 135.
-
Fragmentation Pattern: The fragmentation is likely to proceed through the loss of small neutral molecules such as CO, HCN, and N₂.
| m/z | Possible Fragment |
| 135 | [M]⁺ |
| 107 | [M - CO]⁺ |
| 80 | [M - CO - HCN]⁺ |
Caption: A simplified proposed fragmentation pathway.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The anticipated NMR, IR, and MS data, derived from the analysis of the parent scaffold and related derivatives, offer a solid foundation for the structural characterization of this important heterocyclic compound. Researchers and scientists in the field of drug development can utilize this guide to aid in the identification and characterization of this compound and its derivatives in their synthetic and screening endeavors. The provided experimental protocols serve as a practical starting point for acquiring high-quality spectroscopic data.
References
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR [m.chemicalbook.com]
- 5. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of the Pyrazolo[1,5-a]pyrimidine Core: Focus on Solubility and Stability
Introduction
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, planar N-heterocyclic system that has garnered significant attention in medicinal chemistry.[1] This scaffold is a cornerstone in the design of targeted therapeutics, particularly as potent protein kinase inhibitors in oncology.[2][3] Its synthetic versatility allows for extensive structural modifications, enabling the fine-tuning of pharmacological and pharmacokinetic properties.[1][2] Molecules built on this core have been developed as inhibitors for a range of kinases, including Trk, PI3Kδ, and Pim-1, with some advancing to clinical use.[4][5][6]
This guide provides an in-depth analysis of the core physicochemical properties of the pyrazolo[1,5-a]pyrimidine scaffold, with a specific focus on solubility and stability—two critical parameters that dictate the developability of a drug candidate. While this document is centered on the core scaffold, the principles and methodologies discussed are directly applicable to its derivatives, including Pyrazolo[1,5-a]pyrimidin-6-ol. Due to the limited availability of public data for this specific derivative, this guide establishes a foundational understanding by examining trends across the broader compound class, empowering researchers to design and execute robust characterization studies.
The Pyrazolo[1,5-a]pyrimidine Core: A Structural Overview
The pyrazolo[1,5-a]pyrimidine system is a fused heterocycle comprising a pyrazole and a pyrimidine ring.[1] This rigid structure serves as a privileged scaffold in drug discovery. The true power of this scaffold lies in its amenability to functionalization at multiple positions (primarily C2, C3, C5, C6, and C7), which allows for the systematic optimization of its properties. Structure-activity relationship (SAR) studies consistently demonstrate that substituents at these positions profoundly influence binding affinity, selectivity, metabolic stability, and solubility.[2][3][4][7] For instance, the introduction of morpholine groups or specific indole derivatives has been shown to improve interactions with target proteins and enhance metabolic stability.[4][5]
Solubility Profile of Pyrazolo[1,5-a]pyrimidine Derivatives
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For the pyrazolo[1,5-a]pyrimidine class, solubility is not an intrinsic property of the core but is heavily dictated by the nature of its substituents. Early-stage drug discovery efforts often encounter derivatives with poor aqueous solubility, necessitating focused medicinal chemistry to overcome this liability.[8]
Strategies to enhance solubility often involve disrupting crystal packing energy or introducing polar functional groups that can interact with water. Research has shown that even slight modifications to the scaffold can lead to significant improvements in solubility, transforming a poorly soluble hit into a viable lead candidate.[8][9]
Table 1: Summary of Reported Solubility Data for Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound/Derivative Class | Reported Solubility Data | Context/Source |
| 5-(6-azaindole)-pyrazolo[1,5-a]pyrimidine derivative (Compound 54) | Kinetic Solubility (pH 7.4): >500 µM | Significantly improved solubility compared to its indole analog (444 µM), demonstrating the impact of a single nitrogen atom substitution.[10] |
| Pyrazolo-Pyrimidinone Series | Aqueous Solubility of lead: 74 ± 7 μM | A focused effort to improve the poor aqueous solubility of an initial lead compound, successfully enhancing it for in vivo studies.[8] |
| 3,6-disubstituted pyrazolo[1,5-a]pyrimidine derivatives | Compounds exhibited better aqueous solubility and reduced lipophilicity. | Optimization efforts led to increased cellular potency.[9] |
| General Scaffold | Oral bioavailability can be limited by solubility. | A review noting that for some derivatives, absorption is solubility-limited, highlighting the importance of this parameter.[11] |
Experimental Protocol: Kinetic Solubility Determination (Shake-Flask Method)
The following protocol outlines a standard procedure for determining the kinetic solubility of a pyrazolo[1,5-a]pyrimidine derivative in a physiologically relevant buffer. This method, adapted from standard industry practices, is crucial for early-stage assessment.[12]
Rationale: This assay measures the concentration of a compound in a saturated solution after a set incubation time, providing a valuable estimate of its solubility under conditions that mimic the gastrointestinal tract. A DMSO stock is used for initial dissolution, and the final concentration is measured after equilibration in an aqueous buffer.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Incubation: Add a small aliquot of the DMSO stock solution to a 0.1 M phosphate-buffered saline (PBS) solution at pH 7.4 to reach a final theoretical concentration of 500 µM. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Equilibration: Seal the samples and incubate them at 25°C for 24 hours on a plate shaker (e.g., at 500 rpm). This allows the solution to reach equilibrium.
-
Sample Collection & Filtration: After incubation, carefully collect the samples. Use a 96-well filter plate (e.g., 0.22 µm filter) to centrifuge and separate any undissolved precipitate from the saturated solution.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile). Analyze the concentration of the dissolved compound using a calibrated analytical method, such as Ultra-High-Performance Liquid Chromatography with UV/Vis detection (UHPLC-UV/Vis).
-
Data Analysis: Quantify the compound's concentration by comparing the result against a pre-prepared calibration curve. The resulting value is the kinetic solubility.
Visualization: Kinetic Solubility Workflow
Caption: Workflow for kinetic solubility determination.
Stability Profile of the Pyrazolo[1,5-a]pyrimidine Core
Chemical and metabolic stability are paramount for a drug candidate's success, influencing its shelf-life, dosing regimen, and safety profile. The pyrazolo[1,5-a]pyrimidine core is generally stable, but its substituents can introduce liabilities, creating sites for metabolic attack (e.g., oxidation) or chemical degradation.
For this class of compounds, metabolic stability is a frequently optimized parameter. Studies have shown that modifications, such as the strategic placement of halogen atoms or the introduction of nitrogen into an aromatic ring, can block common sites of metabolism by cytochrome P450 enzymes, thereby improving the compound's pharmacokinetic profile.[2][5][7]
Forced Degradation Studies
To proactively identify potential stability issues, forced degradation (or stress testing) studies are essential. These studies expose the compound to harsh conditions (acid, base, oxidation, light, heat) to predict its degradation pathways and ensure that analytical methods are stability-indicating.
Table 2: Inferred Stability Characteristics and Considerations
| Stability Type | Observation/Consideration | Implication/Rationale |
| Metabolic Stability | Introduction of a nitrogen atom into an indole ring (forming an azaindole) resulted in higher stability in human and murine microsomes.[5][10] | The nitrogen atom likely alters the electronic properties of the ring, making it less susceptible to oxidative metabolism by CYP enzymes. |
| Chemical Stability | The core is utilized in a wide range of synthetic reactions, including those requiring strong bases (n-BuLi), high temperatures, and palladium catalysis.[3][5] | The pyrazolo[1,5-a]pyrimidine nucleus is robust and can withstand a variety of chemical conditions, suggesting good intrinsic chemical stability. |
| Photostability | Certain derivatives have been developed as fluorophores.[13] | Compounds designed to be fluorescent must possess a degree of photostability to function effectively, though dedicated photostability studies under pharmaceutical guidelines are still required. |
Experimental Protocol: Forced Degradation Study
Rationale: This protocol establishes a baseline for a compound's intrinsic stability by subjecting it to accelerated degradation conditions. It is a critical step in pre-formulation and analytical method development.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the test compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Store at room temperature for 24-48 hours, protected from light.
-
Thermal Degradation: Store the solution at 60°C for 7 days, protected from light. Also, test the solid compound under the same conditions.
-
Photolytic Degradation: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
-
-
Sample Quenching: At designated time points, draw samples. For acid/base conditions, neutralize the solution before analysis.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method (typically with a photodiode array detector and mass spectrometer).
-
Data Evaluation: Quantify the remaining parent compound and identify any major degradation products. The goal is to achieve modest degradation (e.g., 5-20%) to clearly observe the degradation profile.
Visualization: Forced Degradation Study Design
Caption: Overview of forced degradation stress conditions.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a highly valuable framework in modern drug discovery. While specific data for derivatives like this compound must be determined empirically, a wealth of literature on the broader class provides critical insights. The key takeaway for researchers is that the solubility and stability of these compounds are not fixed properties but are highly tunable through strategic synthetic modifications. By employing robust analytical methodologies, such as the kinetic solubility and forced degradation protocols detailed herein, drug development professionals can effectively characterize their compounds, identify potential liabilities early, and rationally design molecules with optimized, drug-like properties.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2016). PubMed. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2015). Semantic Scholar. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2024). PubMed Central. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. (n.d.). PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). ResearchGate. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health (NIH). [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry | PDF. (n.d.). Scribd. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar. [Link]
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2023). Arabian Journal of Chemistry. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scribd.com [scribd.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Pyrazolo[1,5-a]pyrimidin-6-ol and its Derivatives: Synthesis, Properties, and Therapeutic Applications
The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic structure that has garnered immense interest in medicinal chemistry.[1] Its rigid, planar system, composed of fused pyrazole and pyrimidine rings, serves as a versatile scaffold for developing therapeutic agents across a wide spectrum of diseases.[1][2] The significance of this core is underscored by its presence in numerous approved drugs and clinical candidates, particularly in the realm of oncology.[3][4] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully engineered as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][5]
This guide provides a comprehensive review of the pyrazolo[1,5-a]pyrimidine scaffold with a particular focus on derivatives bearing a hydroxyl group at the 6-position of the pyrazole ring, i.e., this compound. We will delve into the synthetic strategies for accessing this core, explore its chemical properties with an emphasis on tautomerism, and provide a detailed overview of its biological activities, primarily as kinase inhibitors. The discussion is grounded in structure-activity relationship (SAR) insights and includes detailed experimental protocols to provide a practical resource for researchers, scientists, and drug development professionals.
PART 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The construction of the pyrazolo[1,5-a]pyrimidine bicyclic system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole (or 5-aminopyrazole, depending on nomenclature) with a 1,3-dielectrophilic species, such as a β-ketoester or its equivalent.[2][6] This approach is highly efficient for creating the fused ring system.
Foundational Synthetic Strategy: Cyclocondensation
The cornerstone of pyrazolo[1,5-a]pyrimidine synthesis is the reaction between a 3-aminopyrazole and a β-dicarbonyl compound. The choice of these two precursors dictates the substitution pattern on the final heterocyclic system. The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core.
-
Causality in Experimental Choice : The use of β-ketoesters is prevalent due to their commercial availability and the reactivity of both carbonyl groups. The reaction is typically catalyzed by acid (e.g., acetic acid, p-toluenesulfonic acid) to facilitate the dehydration step. The choice of solvent and temperature is crucial to balance reaction rate and prevent side product formation.
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Advanced Synthetic Methodologies
To improve efficiency, yield, and structural diversity, several modern synthetic techniques have been applied:
-
Three-Component Reactions : These methods, often catalyzed by transition metals like Rhodium(III), allow for the rapid assembly of diverse pyrazolo[1,5-a]pyrimidines from simple starting materials like 3-aminopyrazoles, aldehydes, and sulfoxonium ylides in a single step.[2]
-
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating.[2]
-
Palladium-Catalyzed Cross-Coupling : Techniques like Suzuki and Buchwald-Hartwig coupling are invaluable for post-functionalization of the core, enabling the introduction of a wide array of aryl, heteroaryl, and amino groups to build complex molecules and explore SAR.[2][5]
Detailed Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidin-7(4H)-one Analog
This protocol is adapted from the general one-step cyclocondensation reaction, which is foundational for creating the core scaffold.[6]
Objective : To synthesize a substituted pyrazolo[1,5-a]pyrimidin-7(4H)-one via cyclocondensation.
Materials :
-
3-Amino-5-methyl-1H-pyrazole (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
Procedure :
-
Reaction Setup : To a round-bottom flask equipped with a reflux condenser, add 3-amino-5-methyl-1H-pyrazole and glacial acetic acid.
-
Addition of Reagent : While stirring, add ethyl acetoacetate dropwise to the solution at room temperature.
-
Reflux : Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation : Collect the solid product by vacuum filtration and wash thoroughly with cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.
-
Characterization : Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
PART 2: Chemical Properties and Tautomerism of Hydroxy-Pyrazolo[1,5-a]pyrimidines
The electronic properties of the pyrazolo[1,5-a]pyrimidine system are dictated by the two fused nitrogen-rich heterocyclic rings. A key feature of hydroxyl-substituted derivatives, such as the titular this compound, is the potential for tautomerism.
While direct literature on the 6-ol tautomer is scarce, extensive studies on related pyrazolo[1,5-a]pyrimidin-7(4H)-ones confirm that the keto form is overwhelmingly dominant in the solid state and in solution.[6] By analogy, this compound is expected to exist predominantly as its keto tautomer, Pyrazolo[1,5-a]pyrimidin-6(1H)-one . This equilibrium is critical as the different tautomers present distinct hydrogen bond donors and acceptors, which can profoundly impact binding interactions with biological targets. X-ray crystallography has been instrumental in confirming the keto-enol tautomeric state of these scaffolds.[6]
PART 3: Biological Activity and Therapeutic Potential
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[2][5] Its planar structure is well-suited to fit into the ATP-binding pocket of kinases, acting as an ATP-competitive inhibitor.
A Premier Scaffold for Kinase Inhibition
Derivatives of this scaffold have shown potent inhibitory activity against a multitude of kinases implicated in cancer and inflammatory diseases.[2][7] The versatility of the core allows for substitutions at multiple positions (C2, C3, C5, C7) to fine-tune potency and selectivity.[2][3]
-
Mechanism of Action : Most pyrazolo[1,5-a]pyrimidine-based kinase inhibitors function by competing with endogenous ATP for the kinase's active site. Key interactions often involve hydrogen bonding between the nitrogen atoms of the heterocyclic core and the "hinge" region of the kinase, a critical backbone segment that connects the N- and C-lobes of the enzyme.[3]
Caption: ATP-competitive kinase inhibition by a pyrazolo[1,5-a]pyrimidine scaffold.
Key Kinase Targets and Structure-Activity Relationships (SAR)
The broad utility of this scaffold is evident from the diverse range of kinases it has been shown to inhibit.
| Kinase Target | Example Compound Class | Key SAR Insights | Potency Range (IC₅₀) | References |
| Trk A/B/C | Picolinamide-substituted derivatives | Amide at C3 and a difluorophenyl-pyrrolidine at C5 significantly enhance activity. Macrocyclization can overcome resistance mutations. | Low nM (e.g., 1.7 nM) | [3] |
| PI3Kδ | Indole- and benzimidazole-substituted derivatives | 5-indole and 2-difluoromethylbenzimidazole moieties are promising for potency and selectivity. | Low nM (e.g., 2.8 nM) | [7][8] |
| CDK1/2/9 | Variously substituted derivatives | Potent antiproliferative activity across numerous cancer cell lines. Some derivatives show oral bioavailability. | Low nM (e.g., GI₅₀ = 280 nM) | [9][10] |
| Pim-1 | 3-Aryl-5-amino derivatives | The pyrazolo[1,5-a]pyrimidine core itself shows high selectivity for Pim-1 over other kinases. | Nanomolar range | [11] |
| Lck | Optimized derivatives | SAR studies led to orally active inhibitors with in vivo potency. | Not specified | [12] |
SAR Causality : The ability to modify multiple positions on the scaffold is key to its success.
-
Positions 5 and 7 (Pyrimidine Ring) : Substitutions here often extend into the solvent-exposed region or deeper into the ATP pocket, influencing potency, selectivity, and pharmacokinetic properties.[2][7]
-
Position 3 (Pyrazole Ring) : This position is frequently used to introduce groups that form additional hydrogen bonds or hydrophobic interactions, significantly enhancing binding affinity.[3]
Beyond Kinase Inhibition: Other Biological Activities
While its role in oncology is prominent, the pyrazolo[1,5-a]pyrimidine scaffold exhibits a broad range of other biological activities:
-
Anti-inflammatory Agents : Derivatives have been shown to inhibit the production of inflammatory mediators like prostaglandins and leukotrienes.[13] Others act by inhibiting NF-κB signaling or MAP kinases like JNK3.[14]
-
Antiviral Activity : Macrocyclic derivatives have been developed as inhibitors of NAK kinases, which are host proteins hijacked by viruses for entry, showing potential as broad-spectrum antiviral agents.[15]
-
Anticancer (Non-kinase) : Some compounds act as antagonists of TRPC6 channels, suppressing proliferation and migration in gastric cancer models.[16]
-
MDR Reversal Agents : Novel derivatives can reverse P-glycoprotein (ABCB1)-mediated multidrug resistance, resensitizing cancer cells to chemotherapeutics like paclitaxel.[17]
-
Anti-diabetic & Anti-Alzheimer : Certain derivatives have shown in vitro inhibitory activity against α-amylase and acetylcholinesterase, suggesting potential applications in diabetes and Alzheimer's disease.[18]
PART 4: In Vitro Kinase Inhibition Assay Protocol
Objective : To determine the IC₅₀ value of a test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative) against a specific protein kinase using an ELISA-based assay. This protocol is a generalized workflow based on common methodologies.
Materials :
-
Recombinant active protein kinase
-
Biotinylated substrate peptide specific to the kinase
-
Test compound stock solution (e.g., in DMSO)
-
ATP solution
-
Kinase assay buffer
-
Streptavidin-coated 96-well plates
-
Phospho-specific antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate solution
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Workflow :
Caption: Workflow for an ELISA-based in vitro kinase inhibition assay.
Procedure :
-
Compound Preparation : Perform serial dilutions of the test compound in kinase assay buffer. Include a "no inhibitor" positive control (DMSO vehicle) and a "no kinase" negative control.
-
Reaction Initiation : In the substrate-coated wells, add the diluted test compound, the recombinant kinase, and finally initiate the reaction by adding ATP.
-
Incubation : Allow the phosphorylation reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection : Stop the reaction and wash the wells. Add the HRP-conjugated antibody that specifically recognizes the phosphorylated form of the substrate. Incubate to allow binding.
-
Signal Development : After washing away unbound antibody, add the TMB substrate. The HRP enzyme will convert the TMB into a colored product.
-
Data Acquisition : Stop the color development with an acidic stop solution and measure the absorbance using a plate reader.
-
Analysis : The absorbance is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a remarkably successful and enduring framework in drug discovery. Its synthetic tractability and ideal geometry for kinase hinge-binding have established it as a go-to core for developing targeted cancer therapies. While much success has been achieved, challenges such as acquired drug resistance and off-target toxicity persist.[2][5]
Future research will likely focus on:
-
Developing Next-Generation Inhibitors : Creating derivatives, such as macrocycles, that can overcome resistance mutations seen with first-generation drugs.[3]
-
Improving Selectivity : Fine-tuning substitutions to design highly selective inhibitors, minimizing off-target effects and improving the therapeutic window.[5]
-
Exploring New Biological Space : Expanding the application of this scaffold beyond kinase inhibition to other promising areas like antiviral therapy, neurodegenerative diseases, and inflammatory disorders.[15][18]
The continued exploration of the rich chemical space around the pyrazolo[1,5-a]pyrimidine core, including less common substitution patterns like the 6-position, promises to yield novel therapeutics with improved efficacy and safety profiles.
References
-
Singh, R., Kumar, V., Singh, A. K., Singh, U. P., Kumar, V., Singh, R. K., & Singh, R. P. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Uhembe, C. I., Lans, I. O., Anyim, B. U., Ibezim, A., Ibezim, A., Onwudiwe, N., & Onoja, M. L. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Uhembe, C. I., Lans, I. O., Anyim, B. U., Ibezim, A., Ibezim, A., Onwudiwe, N., & Onoja, M. L. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Stypik, M., Zagozda, M., Michałek, S., Dymek, B., Zdżalik-Bielecka, D., Dziachan, M., ... & Wieczorek, M. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(19), 6656. [Link]
-
Barluenga, S., Bravo, F., Farpón, P., Pérez-Sánchez, I., Bañuelos, J., García-Pindado, J., ... & García-Rodríguez, E. (2010). New pyrazolo[1,5a]pyrimidines as orally active inhibitors of Lck. Bioorganic & medicinal chemistry letters, 20(12), 3612-3615. [Link]
-
Singh, R., Kumar, V., Singh, A. K., Singh, U. P., Kumar, V., Singh, R. K., & Singh, R. P. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
ResearchGate. (n.d.). Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate. [Link]
-
Hanke, T., Sawa, M., Mok, J., Goretzki, B., Glenn, J. S., & Knapp, S. (2025). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European journal of medicinal chemistry, 281, 118076. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Fakhrany, O. M., Oh, C. H., & Lee, K. T. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5891. [Link]
-
Wyatt, P. G., Allen, F., Angell, R., Baker, L., Blake, D. G., Boffey, R., ... & Workman, P. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of medicinal chemistry, 53(24), 8508-8522. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Fakhrany, O. M., Oh, C. H., & Lee, K. T. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5891. [Link]
-
Wang, Y. F., Zhang, M. M., Zhang, Y. T., Zhao, S. Y., & Yang, S. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European journal of medicinal chemistry, 277, 116761. [Link]
-
Chen, Y., Yu, Z., He, S., Sun, H., Liu, H., Li, L., ... & Geng, M. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS medicinal chemistry letters, 5(10), 1129-1134. [Link]
-
Ding, M., Wang, H., Qu, C., Xu, F., Zhu, Y., Lv, G., ... & Hong, X. (2018). Pyrazolo[1,5-a]pyrimidine TRPC6 Antagonists for the Treatment of Gastric Cancer. ACS medicinal chemistry letters, 9(10), 1038-1042. [Link]
-
Almehizia, A. A. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Frontiers in Chemistry, 10, 1038827. [Link]
-
Arias-Gómez, A., Godoy, A., & Portilla, J. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(21), 7247. [Link]
-
Zagozda, M., Stypik, M., Dymek, B., Michałek, S., Zdżalik-Bielecka, D., Dziachan, M., ... & Wieczorek, M. (2023). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 28(4), 1888. [Link]
-
Bruni, F., Costanzo, A., Selleri, S., Guerrini, G., Fantozzi, R., Pirisino, R., & Brunelleschi, S. (1993). Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives. Journal of pharmaceutical sciences, 82(5), 480-486. [Link]
-
Sbrana, F., Goti, G., Garg, S., Carradori, S., De Monte, C., Manera, C., ... & Quinn, M. T. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]
-
Early, J. V., Omar, A. H., Kumar, A., Lenaerts, A. J., & Johnson, T. A. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS omega, 5(46), 30043-30055. [Link]
-
Sbrana, F., Goti, G., Garg, S., Carradori, S., De Monte, C., Manera, C., ... & Quinn, M. T. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines. Molecules, 29(11), 2421. [Link]
-
Maslov, M. A., Novikov, I. D., Shenderovich, M. D., & Novikov, A. S. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6610. [Link]
-
SpectraBase. (n.d.). Pyrazolo[1,5-a]pyrimidine, 2-methyl-6-(4-nitro-1-pyrazolyl)-. SpectraBase. [Link]
-
Slepukhin, P. A., Eltsov, O. S., & Khalymbadzha, I. A. (2025). Synthesis of Biologically Active 6-(Tolylhydrazinylidene)Pyrazolo[1,5-a]Pyrimidinones. Russian Journal of Organic Chemistry, 61(8), 1-1. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazolo[1,5a]pyrimidines as orally active inhibitors of Lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of Pyrazolo[1,5- a]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazolo[1,5-a]pyrimidine TRPC6 Antagonists for the Treatment of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
The Ascendant Scaffold: A Technical Guide to Pyrazolo[1,5-a]pyrimidin-6-ol Derivatives in Modern Drug Discovery
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into a specific, highly promising subclass: Pyrazolo[1,5-a]pyrimidin-6-ol derivatives and their analogues. We will traverse the synthetic landscape, exploring robust methodologies for the construction and functionalization of this core. Beyond synthesis, we will dissect the nuanced structure-activity relationships (SAR) that govern their interactions with key biological targets, with a particular focus on their role as potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and actionable, field-proven insights to accelerate the journey from hit identification to clinical candidate.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Core
The Pyrazolo[1,5-a]pyrimidine motif, a fused heterocyclic system comprising pyrazole and pyrimidine rings, presents a unique combination of structural rigidity, synthetic tractability, and a rich electronic nature, making it an ideal foundation for the design of targeted therapeutics.[1][2] Its planar structure provides a well-defined orientation for substituents to interact with biological targets, while the nitrogen atoms offer multiple points for hydrogen bonding and other key interactions.
Derivatives of this core have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[3] This versatility has cemented the pyrazolo[1,5-a]pyrimidine scaffold as a cornerstone in the development of novel therapeutic agents.[4]
Synthetic Strategies: Building the Core and Its Variants
The construction of the pyrazolo[1,5-a]pyrimidine nucleus is typically achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[3] This foundational reaction allows for significant diversity in the final products based on the choice of starting materials.
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Scaffold
A frequently employed strategy involves the cyclization of a 5-aminopyrazole with a β-dicarbonyl compound.[3] Variations of this approach, including microwave-assisted synthesis, have been developed to improve reaction times and yields.[3]
Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazolo[1,5-a]pyrimidine Core
-
Reactant Preparation: In a microwave-safe vessel, combine 5-amino-3-methylpyrazole (1.0 eq) and diethyl malonate (1.2 eq).
-
Base Addition: Add a catalytic amount of a suitable base, such as sodium ethoxide.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 120-150°C) for a specified duration (e.g., 10-30 minutes), monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the dihydroxy-heterocycle intermediate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The resulting dihydroxy pyrazolo[1,5-a]pyrimidine can be carried forward for further functionalization.
Synthesis of Halogenated Intermediates for Cross-Coupling
A key strategy for diversifying the pyrazolo[1,5-a]pyrimidine scaffold involves the introduction of halogen atoms, which serve as handles for subsequent cross-coupling reactions.
Experimental Protocol: Chlorination of a Dihydroxy Pyrazolo[1,5-a]pyrimidine
-
Reactant Setup: To a round-bottom flask containing the dihydroxy pyrazolo[1,5-a]pyrimidine intermediate (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) as both the reagent and solvent.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105°C) for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude dichloro-derivative can be purified by column chromatography.[5]
Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for introducing a wide range of functional groups onto the pyrazolo[1,5-a]pyrimidine core, enabling extensive SAR exploration.[6]
Workflow for Suzuki Coupling of a Chloro-Pyrazolo[1,5-a]pyrimidine
Caption: Suzuki coupling workflow for functionalization.
Biological Activities and Therapeutic Applications
The this compound scaffold and its analogues have garnered significant attention for their potent inhibitory activity against a range of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][6]
Inhibition of PI3Kδ in Inflammatory Diseases
Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as highly selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ).[5] Overactivity of PI3Kδ is implicated in inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD).[5] The morpholine moiety at the C7 position has been shown to be crucial for potent inhibition by forming a key hydrogen bond with Val-828 in the hinge region of the kinase.[5]
Signaling Pathway: PI3Kδ Inhibition
Caption: PI3Kδ signaling and point of inhibition.
Targeting Cyclin-Dependent Kinases (CDKs) in Oncology
Abnormalities in the activity of cyclin-dependent kinases (CDKs) are a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] Specific pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDKs, including CDK1, CDK2, and CDK9.[7] These compounds have been shown to inhibit the phosphorylation of CDK substrates, leading to cell cycle arrest and potent antiproliferative activity in various cancer cell lines.[7]
Inhibition of Pim-1 Kinase in Cancer
Pim-1 kinase is another attractive target in oncology due to its role in promoting cell growth and survival. Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and selective inhibitors of Pim-1.[8] These inhibitors have demonstrated the ability to suppress the phosphorylation of downstream targets like the BAD protein, leading to reduced colony formation in cancer cells.[8]
Tropomyosin Receptor Kinase (Trk) Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a prominent framework for the development of Tropomyosin Receptor Kinase (Trk) inhibitors, which are crucial for treating solid tumors driven by NTRK gene fusions.[9] Marketed drugs such as Larotrectinib and Entrectinib feature this core structure.[9] Structure-activity relationship studies have highlighted the importance of the pyrazolo[1,5-a]pyrimidine moiety for hinge-binding interactions with the kinase.[9]
Structure-Activity Relationships (SAR) and Lead Optimization
Systematic optimization of the pyrazolo[1,5-a]pyrimidine core has elucidated key structure-activity relationships, guiding the design of more potent and selective inhibitors.
| Position | Substituent/Modification | Impact on Activity | Target Class | Reference |
| C7 | Morpholine | Forms crucial hydrogen bond in hinge region, enhancing potency. | PI3Kδ | [5] |
| C5 | Indole derivatives | Can form additional hydrogen bonds, improving activity. | PI3Kδ | [5] |
| C3 | Carboxamide group | Significantly enhances inhibitory activity. | TrkA | [9] |
| C5 | 2,5-difluorophenyl-substituted pyrrolidine | Increases Trk inhibition. | TrkA | [9] |
| General | Macrocyclization | Can lead to potent activity in the low nanomolar range. | TrkA | [9] |
Future Directions and Conclusion
The this compound scaffold and its analogues continue to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on optimizing synthetic routes to improve efficiency and sustainability, as well as enhancing drug-like properties such as bioavailability and metabolic stability.[6] The challenges of drug resistance and off-target effects remain significant hurdles to overcome.[3] However, the inherent versatility and proven track record of this scaffold ensure its continued prominence in the field of drug discovery. The insights and methodologies presented in this guide aim to equip researchers with the knowledge to effectively harness the potential of this remarkable chemical entity.
References
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Promising bioactivity of pyrazolo[1,5-a]pyrimidine deriv
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH.
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | ACS Medicinal Chemistry Letters.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Publishing.
- A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration.
- General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering - ResearchG
- Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
The Pyrazolo[1,5-a]pyrimidin-6-ol Scaffold: A Technical Guide to Structure-Activity Relationships
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse therapeutic potential, acting as kinase inhibitors, anti-inflammatory, anti-cancer, and anti-tubercular agents.[1][2] This guide provides a detailed exploration of the structure-activity relationships (SAR) of the Pyrazolo[1,5-a]pyrimidin-6-ol core, offering insights for the rational design of novel therapeutics.
The Critical Question of Tautomerism: 6-ol versus 7-one
A crucial consideration for the this compound scaffold is the potential for tautomerism. The hydroxyl group at the C6 position can exist in equilibrium with its keto form, Pyrazolo[1,5-a]pyrimidin-7(4H)-one. While both forms may exist, crystallographic studies have indicated that the pyrazolo[1,5-a]pyrimidin-7(4H)-one tautomer is predominantly observed in the solid state.[2] This preference for the keto form has significant implications for the molecule's interactions with biological targets, influencing its hydrogen bonding capabilities and overall shape. Therefore, much of the available SAR data is based on studies of the pyrazolo[1,5-a]pyrimidin-7-one core, and this guide will primarily focus on this well-characterized tautomer, with the understanding that the principles are likely applicable to the 6-ol form in solution.
Core Structure and Numbering
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system comprising a pyrazole ring fused to a pyrimidine ring. The standard numbering convention is illustrated below:
Caption: Numbering of the Pyrazolo[1,5-a]pyrimidine core.
Structure-Activity Relationships: A Positional Analysis
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic core. The following sections detail the SAR at key positions, primarily based on studies of pyrazolo[1,5-a]pyrimidin-7-one analogs.
The C2 Position
Substitutions at the C2 position have been shown to significantly impact the potency and selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors.
-
Small Alkyl Groups: The introduction of small alkyl groups, such as a methyl group, is often well-tolerated and can contribute to favorable hydrophobic interactions within the target's binding pocket.
-
Aryl and Heteroaryl Groups: The incorporation of aryl or heteroaryl moieties at C2 can lead to a substantial increase in activity. The nature and substitution pattern of these aromatic rings are critical. For example, in the context of certain kinase inhibitors, a phenyl group with specific substitutions can engage in additional π-π stacking or hydrogen bonding interactions, enhancing binding affinity.
The C3 Position
The C3 position is another critical site for modification, with substitutions here often influencing kinase selectivity and overall potency.
-
Nitrile Group: The presence of a nitrile group at the C3 position has been a common feature in some potent pyrazolo[1,5-a]pyrimidine-based inhibitors. This group can act as a hydrogen bond acceptor and contribute to the electronic properties of the molecule.
-
Aryl and Heteroaryl Groups: Similar to the C2 position, aryl and heteroaryl substitutions at C3 are frequently explored. The choice of the aromatic system and its substituents can be tailored to target specific amino acid residues in the active site of a protein.
The C5 Position
The C5 position is often a key determinant of target engagement and selectivity.
-
Amino and Substituted Amino Groups: An amino group or substituted amino functionalities at the C5 position can form crucial hydrogen bonds with the target protein. For instance, in Pim-1 kinase inhibitors, this interaction is vital for potency.[3]
-
Aryl and Heteroaryl Groups: The introduction of larger aromatic systems at C5 can provide opportunities for extensive interactions with the target. For example, indole derivatives at this position have been investigated as selective PI3Kδ inhibitors.[4]
The C6 Position (as C=O in the 7-one tautomer)
The carbonyl group at C7 in the dominant tautomer (corresponding to the C6-OH in the less favored form) is a key hydrogen bond acceptor. Modifications that alter the hydrogen bonding capacity of this group can have a profound effect on biological activity.
-
Hydrogen Bonding: The oxygen of the carbonyl group frequently engages in a critical hydrogen bond with a backbone amide of the target protein, a common feature in the binding mode of many kinase inhibitors.
-
Modifications: Direct modification of this position is less common in SAR studies, as its hydrogen-bonding role is often essential for activity. However, subtle changes in the electronic environment of the ring system through substitutions at other positions can modulate the basicity of this oxygen and fine-tune the strength of the hydrogen bond.
The C7 Position
In the context of the broader pyrazolo[1,5-a]pyrimidine scaffold, the C7 position is a major point of diversification.
-
Amino and Substituted Amino Groups: Similar to the C5 position, amino groups at C7 can act as important hydrogen bond donors or acceptors.
-
Aryl and Heteroaryl Groups: A wide variety of aryl and heteroaryl groups have been introduced at the C7 position, leading to compounds with diverse biological activities. The selection of these groups is highly target-dependent.
Key Biological Activities and Associated SAR Insights
Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established framework for the development of protein kinase inhibitors.[5]
-
Pim-1 Kinase: For Pim-1 inhibition, a key interaction involves a hydrogen bond between the 5-position substituent and residues in the kinase hinge region.[3]
-
PI3Kδ Kinase: In the case of PI3Kδ inhibitors, a morpholine-containing pyrazolo[1,5-a]pyrimidine derivative has been shown to form a crucial hydrogen bond in the hinge-binding motif.[4]
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine core is a prominent feature in several approved and investigational Trk inhibitors. The SAR for these compounds is complex, often involving macrocyclization to enhance potency and selectivity.[1]
Antitubercular Activity
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as having potential as antitubercular agents. SAR studies have revealed that modifications to the substituents at the C2 and C5 positions can significantly improve activity against Mycobacterium tuberculosis.[2][6]
Experimental Protocols for SAR Exploration
A systematic exploration of the SAR of the this compound scaffold involves a multi-step process encompassing synthesis, purification, and biological evaluation.
General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
A common and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core involves the cyclocondensation of a 3-aminopyrazole with a β-ketoester.[2]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the appropriately substituted 3-aminopyrazole and β-ketoester in a suitable solvent, such as ethanol or acetic acid.
-
Reaction: Heat the reaction mixture to reflux for a specified period, typically several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
-
Characterization: The structure of the final compound is confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, if possible, X-ray crystallography to confirm the tautomeric form.
Caption: General workflow for SAR exploration.
Biological Evaluation
The synthesized compounds are then subjected to a panel of biological assays to determine their activity and establish SAR.
-
Primary Screening: Compounds are initially screened against the target of interest at a single concentration to identify hits.
-
Dose-Response Studies: Hits from the primary screen are then tested at multiple concentrations to determine their potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Selectivity Profiling: To assess their therapeutic potential, promising compounds are tested against a panel of related targets to determine their selectivity.
-
Mechanism of Action Studies: Further experiments are conducted to elucidate the mechanism by which the compounds exert their biological effect.
Data Presentation
The following table provides a hypothetical example of how SAR data for a series of Pyrazolo[1,5-a]pyrimidin-7-one analogs might be presented.
| Compound | R1 (C2) | R2 (C5) | IC50 (nM) vs. Target X |
| 1a | -CH3 | -H | 5,200 |
| 1b | -Ph | -H | 850 |
| 1c | -Ph | -NH2 | 120 |
| 1d | -CH3 | -NH2 | 2,500 |
| 1e | -Ph(4-F) | -NH2 | 50 |
Future Directions
While significant progress has been made in understanding the SAR of the pyrazolo[1,5-a]pyrimidine scaffold, several areas warrant further investigation:
-
Exploration of the 6-ol Tautomer: Further studies are needed to understand the specific role and SAR of the this compound tautomer in different biological contexts.
-
Novel Substitutions: The exploration of novel and diverse substituents at all positions of the scaffold is likely to yield compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Computational Modeling: The use of computational tools, such as molecular docking and molecular dynamics simulations, can aid in the rational design of new analogs and provide a deeper understanding of the molecular interactions governing their activity.
Conclusion
The this compound scaffold, and its dominant pyrazolo[1,5-a]pyrimidin-7-one tautomer, remains a highly attractive and versatile platform for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for the successful design and optimization of new drug candidates based on this privileged heterocyclic system. Continued exploration of this scaffold is poised to deliver the next generation of innovative medicines.
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (URL: [Link])
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (URL: [Link])
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. (URL: [Link])
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (URL: [Link])
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (URL: [Link])
-
Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (URL: [Link])
-
Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. (URL: [Link])
-
Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes. (URL: [Link])
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (URL: [Link])
-
Synthesis of Biologically Active 6-(Tolylhydrazinylidene)Pyrazolo[1,5-a]Pyrimidinones. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidin-6-ol
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1] As a class of purine analogues, these compounds have demonstrated a remarkable breadth of biological activities, most notably as potent inhibitors of various protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in diseases like cancer.[1][2] Their versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties to achieve high potency and selectivity against specific biological targets.[1][3]
This document provides a comprehensive, step-by-step protocol for the synthesis of a specific derivative, Pyrazolo[1,5-a]pyrimidin-6-ol . The guide is designed for researchers, chemists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformation.
Synthetic Strategy: Cyclocondensation Pathway
The most direct and widely adopted strategy for constructing the pyrazolo[1,5-a]pyrimidine framework is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic compound, such as a β-dicarbonyl derivative.[2][4] This approach is efficient and allows for significant structural diversity in the final product.
For the synthesis of this compound, the strategy involves the reaction of 3-aminopyrazole with ethyl acetoacetate . In this reaction, the 3-aminopyrazole acts as a binucleophile, while ethyl acetoacetate provides the three-carbon chain necessary to form the fused pyrimidine ring. The reaction is typically catalyzed by acid and driven by heat.[5][6]
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis of the target compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminopyrazole | ≥97% | Standard Chemical Supplier | |
| Ethyl Acetoacetate (EAA) | ≥99% | Standard Chemical Supplier | [7] |
| Glacial Acetic Acid | ACS Grade | Standard Chemical Supplier | Acts as both solvent and catalyst. |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Standard Chemical Supplier | Optional, potent acid catalyst.[5] |
| Ethanol | Reagent Grade | Standard Chemical Supplier | For recrystallization. |
| Deionized Water | In-house | For work-up and washing. |
Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and Erlenmeyer flasks
-
Buchner funnel and filter flask assembly
-
Filter paper
-
TLC plates (Silica gel 60 F254) and development chamber
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-aminopyrazole (e.g., 5.0 g, 60.2 mmol) and ethyl acetoacetate (e.g., 8.6 g, 66.2 mmol, 1.1 equivalents).
-
Rationale: A slight excess of the β-dicarbonyl component ensures the complete consumption of the more valuable aminopyrazole starting material.
-
-
Solvent Addition: Add glacial acetic acid (e.g., 30 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Rationale: Glacial acetic acid serves as an excellent polar protic solvent for the reactants and also acts as an acid catalyst to facilitate the initial condensation step.[6]
-
-
Initiating the Reaction: Place the flask in a heating mantle, attach a reflux condenser, and begin gentle heating. Bring the reaction mixture to a steady reflux (approximately 118°C for acetic acid).
-
Rationale: Heating provides the necessary activation energy for both the initial imine/enamine formation and the subsequent intramolecular cyclization, which can be energetically demanding.
-
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour.[8]
-
TLC System: A typical mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.
-
-
Product Precipitation (Work-up): Once the reaction is complete (as determined by TLC), remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring vigorously.
-
Rationale: The target product is typically insoluble in water. Pouring the acidic solution into water causes the product to precipitate out, separating it from the water-soluble acetic acid and any unreacted starting materials.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any residual acetic acid.
-
Rationale: Thorough washing is critical to remove impurities that could interfere with the subsequent purification step.
-
-
Purification: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Rationale: Recrystallization is a purification technique that relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. This step yields a product of high purity.
-
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum or in a desiccator to a constant weight. Record the final mass and calculate the yield. Characterize the product using standard analytical techniques (NMR, MS, IR).
Summary of Quantitative Parameters
| Parameter | Value/Ratio | Rationale |
| Molar Ratio (3-Aminopyrazole:EAA) | 1 : 1.1 | Ensures complete reaction of the aminopyrazole. |
| Solvent Volume | ~6 mL per gram of aminopyrazole | Provides adequate solvation for the reaction. |
| Reaction Temperature | ~118°C (Reflux) | Supplies activation energy for cyclization.[5] |
| Reaction Time | 4-6 hours | Typical duration for completion, verify with TLC.[5] |
| Expected Yield | 85-95% | This reaction is generally high-yielding.[5] |
Scientific Rationale and Reaction Mechanism
The synthesis of this compound proceeds via an acid-catalyzed cyclocondensation mechanism. The process can be broken down into several key steps:
-
Initial Condensation: The exocyclic amino group (-NH₂) of 3-aminopyrazole, being a potent nucleophile, attacks the electrophilic keto-carbonyl carbon of ethyl acetoacetate. This is followed by dehydration to form a vinylogous amide intermediate (an enaminone).
-
Intramolecular Cyclization: The endocyclic pyrazole nitrogen atom (at position 2) then acts as an intramolecular nucleophile, attacking the electrophilic ester carbonyl carbon.
-
Ring Closure and Aromatization: This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating a molecule of ethanol. This irreversible step drives the reaction to completion and forms the stable, fused pyrimidine ring.
The final product, named this compound, exists in a tautomeric equilibrium with its keto form, Pyrazolo[1,5-a]pyrimidin-6(7H)-one . The specific tautomer that predominates can depend on the solvent and physical state (solid vs. solution).
Caption: Plausible mechanism for the formation of this compound.
References
- Terungwa, S., et al. (2024).
- ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
- Terungwa, S., et al. (2024).
- National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- ResearchGate. (n.d.).
- ResearchGate. (2015). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity.
- ResearchGate. (n.d.). Cyclo-condensation and rearrangement reactions of 2-oxo-pyrazolo[3,4-b]-pyridine-carbonylhydrazide 15.
- Indian Academy of Sciences. (n.d.).
- Prestat, G., et al. (n.d.).
- ResearchGate. (n.d.). Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol Containing Acetic Acid To Form Pyrazolo[1,5-a]pyridine 4a a.
- Wikipedia. (n.d.).
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 8. ias.ac.in [ias.ac.in]
Application Note & Protocols: High-Purity Isolation of Pyrazolo[1,5-a]pyrimidin-6-ol
Abstract
This document provides a comprehensive guide to the purification of Pyrazolo[1,5-a]pyrimidin-6-ol, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Given the critical role of purity in subsequent biological assays and structural studies, this guide details field-proven protocols for recrystallization, silica gel column chromatography, and high-performance liquid chromatography (HPLC). We emphasize the underlying chemical principles behind methodological choices, offering researchers the rationale needed to adapt these techniques for analogous pyrazolo[1,5-a]pyrimidine derivatives. This note also includes protocols for purity verification and a troubleshooting guide to address common challenges.
Introduction: The Importance of Purity for a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for its versatile biological activities, particularly as a potent inhibitor of various protein kinases implicated in cancer and inflammatory diseases.[2][3] this compound serves as a crucial intermediate or final compound in many synthetic campaigns. The presence of impurities, such as starting materials, reagents, or side-products, can drastically alter experimental outcomes, leading to false positives in high-throughput screening, inaccurate structure-activity relationship (SAR) data, and potential off-target toxicity.[4]
The physicochemical properties of the pyrazolo[1,5-a]pyrimidine class—often characterized by moderate to high polarity due to the presence of multiple nitrogen atoms and potential for hydrogen bonding—dictate the purification strategy.[5][6] This guide provides a logical workflow, from crude reaction mixture to an analytically pure compound, suitable for the most demanding research applications.
Strategic Purification Workflow
The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity. A typical workflow involves a primary bulk purification step followed by a secondary polishing step if exceptionally high purity is required.
Caption: Strategic workflow for the purification of this compound.
Primary Purification Methodologies
Recrystallization
Recrystallization is the most cost-effective and scalable method for purifying crystalline solids. The principle relies on the differential solubility of the target compound and impurities in a chosen solvent at varying temperatures.
Causality Behind Solvent Selection: The ideal solvent will solubilize this compound completely at an elevated temperature but poorly at low temperatures (e.g., 0-4°C). Impurities should ideally remain in the supernatant (mother liquor) upon cooling. Given the polar nature of the scaffold, polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetonitrile, are excellent starting points. Some syntheses report successful recrystallization of derivatives from methanol or ethyl acetate.[7][8]
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to reflux with stirring.
-
Solubilization: Continue adding ethanol dropwise until the solid is fully dissolved. Adding a slight excess of solvent past the saturation point is acceptable to prevent premature crystallization.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reflux for 5-10 minutes. Filter the hot solution through a pad of Celite to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Self-Validation: The purity of the recrystallized material should be checked via melting point analysis; a sharp melting point indicates high purity. Further confirmation can be obtained by TLC or HPLC.
Flash Column Chromatography
Flash column chromatography is the standard technique for separating compounds with different polarities. It is highly effective for purifying non-crystalline solids or for separating the target compound from impurities with similar solubility profiles.
Causality Behind System Selection:
-
Stationary Phase: Standard silica gel (SiO₂) is the most common choice. Its polar surface interacts more strongly with polar molecules, causing them to elute more slowly.
-
Mobile Phase (Eluent): A solvent system is chosen to provide a retention factor (Rf) of ~0.3 for the target compound on a TLC plate, ensuring good separation. For pyrazolo[1,5-a]pyrimidine derivatives, common eluents include gradients of ethyl acetate in heptane/hexane or methanol in dichloromethane (DCM).[9][10][11]
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method to resolve the target compound from impurities. Test solvent systems such as 50-100% ethyl acetate/heptane or 1-5% methanol/DCM.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading") by dissolving it in a minimal amount of a polar solvent (e.g., methanol), adding silica, and evaporating the solvent. This method generally provides better resolution than loading the sample as a solution ("wet loading").
-
Elution: Place the dry-loaded sample atop the packed column. Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) if necessary.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC).
-
Solvent Removal: Remove the eluent using a rotary evaporator to yield the purified compound.
Table 1: Example Chromatography Conditions for Pyrazolo[1,5-a]pyrimidine Analogs
| Parameter | Condition 1 | Condition 2 | Rationale |
|---|---|---|---|
| Stationary Phase | Silica Gel (40-63 µm) | Silica Gel (40-63 µm) | Standard choice for medium polarity compounds. |
| Mobile Phase | 0-100% Ethyl Acetate in Heptane | 0-10% Methanol in Dichloromethane | Good for less polar impurities. |
| Loading Method | Dry Loading | Dry Loading | Provides sharper bands and better separation. |
| Reported Use | Purification of various pyrazolo[1,5-a]pyrimidine intermediates.[9][10] | Purification of more polar pyrazolo[1,5-a]pyrimidine derivatives.[9] |
High-Resolution Purification: Preparative HPLC
For applications requiring the highest level of purity (>99%), such as in vivo studies or the generation of reference standards, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
Causality Behind Method Selection: The high polarity of many pyrimidine derivatives can lead to poor retention on standard C18 reverse-phase columns.[5] To overcome this, several strategies can be employed:
-
Polar-Embedded/Endcapped Columns: These columns are designed to provide better retention for polar analytes.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a high-organic mobile phase, promoting retention of polar compounds.[5]
-
Mobile Phase Modifiers: For ionizable compounds, adjusting the pH with modifiers like formic acid or ammonium acetate can suppress ionization and improve retention and peak shape.[5][12]
Caption: Decision tree for troubleshooting common HPLC issues with polar compounds.[5]
Protocol 3: Reverse-Phase Preparative HPLC
-
Analytical Method Development: First, develop a method on an analytical scale (e.g., 4.6 mm ID column) to determine the optimal mobile phase composition (e.g., acetonitrile/water or methanol/water with 0.1% formic acid) and gradient.
-
Sample Preparation: Dissolve the compound (already purified by column/recrystallization) in a minimal amount of the initial mobile phase or a compatible solvent like DMSO. Filter the sample through a 0.22 µm syringe filter.
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase for at least 10-15 column volumes.
-
Injection and Fractionation: Inject the sample and begin the gradient elution. Collect fractions based on the UV detector signal, isolating the main peak corresponding to the target compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Recovery: Combine the pure fractions. If the mobile phase is volatile (e.g., acetonitrile/water/formic acid), it can be removed by lyophilization (freeze-drying) to obtain the final product as a fluffy solid.
Purity and Identity Confirmation
After any purification procedure, the identity and purity of the final compound must be rigorously confirmed.
| Technique | Purpose | Expected Result for Pure Sample |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Spectra consistent with the proposed structure of this compound; absence of impurity signals.[13] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.[4][14] |
| Analytical HPLC | Quantitative purity assessment. | A single major peak with >98% peak area.[4][15] |
| Melting Point (mp) | Purity and identity check. | A sharp, defined melting range consistent with literature values if available. |
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Technical Support Center: Synthesis of Pyrimidine Deriv
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(23), 12845. [Link]
-
Ibezim, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Michałek, S., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6673. [Link]
-
Rojas-Le-Fort, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information. [Link]
-
Schiemann, K., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. bioRxiv. [Link]
-
Shrinidhi, A., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry, 64(20), 15289-15307. [Link]
- Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. (2025). BenchChem.
-
Ibezim, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Zhang, L., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 553-558. [Link]
- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. (2025). BenchChem.
-
Wang, Y., et al. (2013). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. Molecules, 18(10), 12221-12235. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
-
Parmar, R. V. (2023). "SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL PYRAZOLO [1,5-a]PYRIMIDINE DERIVATIVES". ResearchGate. [Link]
-
Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]
-
Al-Romaigh, H. A., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]pyrimidine Derivatives. ACS Omega. [Link]
-
Schiemann, K., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Cell-Based Assays of Pyrazolo[1,5-a]pyrimidin-6-ol Derivatives
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its potent activity as a protein kinase inhibitor.[1][2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Compounds based on the pyrazolo[1,5-a]pyrimidine nucleus have been developed as inhibitors of a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Epidermal Growth Factor Receptor (EGFR), making them highly valuable for targeted therapy research.[1][3][4][5]
The development of novel Pyrazolo[1,5-a]pyrimidin-6-ol derivatives requires a robust suite of cell-based assays to characterize their biological activity. This guide provides a comprehensive overview and detailed protocols for a tiered approach to evaluating these compounds, from initial cytotoxicity screening to confirming intracellular target engagement and phenotypic profiling. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and a clear understanding of a compound's mechanism of action in a physiologically relevant context.
Tier 1: Primary Screening - Assessing Cellular Viability and Cytotoxicity
The initial step in characterizing a library of novel this compound compounds is to determine their effect on cell proliferation and viability. This is typically achieved through cytotoxicity assays, which provide a quantitative measure of a compound's potency, often expressed as an IC50 value (the concentration at which 50% of cell viability is inhibited). Two of the most common and reliable methods are the MTT and CellTiter-Glo® assays.
The MTT Assay: A Colorimetric Method for Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that measures the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[6]
Materials:
-
This compound compounds (dissolved in DMSO)
-
Cancer cell line of interest (e.g., A549, Hela, Caco-2)[8][9]
-
Complete cell culture medium
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[10]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background noise.
The CellTiter-Glo® Luminescent Assay: A High-Sensitivity ATP-Based Method
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells.[11][12][13] The assay reagent contains a thermostable luciferase that, in the presence of ATP, generates a stable "glow-type" luminescent signal that is proportional to the number of viable cells.[11][14] This assay is known for its high sensitivity, broad linear range, and suitability for high-throughput screening (HTS).[11][12]
Materials:
-
This compound compounds (dissolved in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Assay Plate Preparation: Follow steps 1 and 2 from the MTT protocol, using opaque-walled plates to prevent well-to-well signal crosstalk.[15]
-
Reagent Equilibration: Thaw the CellTiter-Glo® Buffer and allow it and the lyophilized Substrate to equilibrate to room temperature.[12][15] Reconstitute the reagent according to the manufacturer's instructions.[15]
-
Homogeneous Assay: After the compound incubation period, equilibrate the plate to room temperature for about 30 minutes.[12][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][15]
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][15]
-
Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][15] Measure the luminescence using a plate-reading luminometer.
Data Analysis and Quality Control for Primary Screens
-
IC50 Calculation: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assay Validation (Z'-Factor): For HTS applications, it is crucial to validate the assay's quality. The Z'-factor is a statistical parameter that measures the separation between the positive (e.g., a known cytotoxic agent) and negative (vehicle) controls.[16] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[17][18]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the average signal of the positive and negative controls.
| Parameter | MTT Assay | CellTiter-Glo® Assay |
| Principle | Mitochondrial dehydrogenase activity[6] | ATP quantification[11] |
| Readout | Colorimetric (Absorbance) | Luminescent |
| Sensitivity | Moderate | High |
| Throughput | High | Very High (Homogeneous) |
| Advantages | Cost-effective, well-established[6] | High sensitivity, wide dynamic range[11][13] |
| Disadvantages | Multiple steps, potential for compound interference | Higher cost |
Tier 2: Target Validation - Confirming Intracellular Engagement
A critical step in drug development is to confirm that a compound interacts with its intended target within the complex environment of a living cell.[19][20][21] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing drug-target engagement in intact cells and tissues.[22][23][24] The principle is based on ligand-induced thermal stabilization of the target protein; when a protein binds to a ligand (the drug), it becomes more resistant to heat-induced denaturation.[22][23]
Workflow for a Cellular Thermal Shift Assay (CETSA)
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cells expressing the target kinase
-
This compound compound
-
PBS and protease/phosphatase inhibitor cocktails
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for cell lysis (e.g., liquid nitrogen)
-
Ultracentrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies specific to the target kinase)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of the pyrazolopyrimidine compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a specific cell density.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[24]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[23]
-
Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration, and analyze equal amounts of protein by Western blot using a primary antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition (vehicle vs. compound), plot the relative band intensity against the temperature. A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and therefore, target engagement.[25]
Tier 3: Advanced Profiling - Phenotypic and Quantitative Engagement Assays
For compounds that show promising cytotoxicity and confirmed target engagement, further characterization can provide deeper insights into their cellular mechanism of action.
High-Content Imaging (HCI) for Phenotypic Screening
High-content imaging combines automated microscopy with sophisticated image analysis to extract quantitative, multi-parametric data from cells.[26][27][28] It allows for the simultaneous measurement of various cellular features, such as morphology, protein localization, and organelle health, providing a detailed phenotypic fingerprint of a compound's effect.[26][29] For a kinase inhibitor, HCI could be used to monitor downstream effects of target inhibition, such as changes in the cytoskeleton, cell cycle arrest, or induction of apoptosis.[30]
Caption: Key stages of a high-content imaging (HCI) workflow.
Advanced Target Engagement Assays: BRET and FRET
For a more quantitative assessment of target engagement in live cells, techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are invaluable.[31][32] These proximity-based assays measure the interaction between two molecules in real-time.[31][33]
In the context of a pyrazolopyrimidine inhibitor, a BRET-based assay like NanoBRET® can directly measure the binding of the compound to its target kinase.[34] This is typically achieved by expressing the target kinase as a fusion with a NanoLuc® luciferase (the BRET donor) and using a fluorescently labeled tracer that binds to the same site as the inhibitor (the BRET acceptor).[34][35] When the tracer is bound, energy transfer occurs. An unlabeled inhibitor will compete with the tracer for binding, causing a decrease in the BRET signal, which can be used to determine the compound's affinity and residence time in live cells.[34] These assays offer a highly sensitive and quantitative measure of target occupancy under physiological conditions.[31][32]
Conclusion
The successful development of this compound derivatives as therapeutic agents relies on a systematic and multi-tiered approach to cell-based screening. By progressing from broad cytotoxicity assessments to specific target engagement and detailed phenotypic analysis, researchers can build a comprehensive profile of a compound's activity. The protocols and methodologies outlined in this guide provide a robust framework for identifying promising lead candidates, validating their mechanism of action, and making data-driven decisions in the drug discovery process. Adherence to rigorous quality control, such as the validation of assay performance with the Z'-factor, is paramount to ensuring the reliability and reproducibility of the generated data.[17][36]
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Cytotoxicity MTT Assay Protocols and Methods.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- High-Content Imaging & Phenotypic Screening. Broad Institute.
- MTT assay protocol. Abcam.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Image analysis methods in high-content screening for phenotypic drug discovery. Journal of Biomedical Optics.
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- MTT Assay Protocol for Cell Viability and Prolifer
- Target Engagement Assays in Early Drug Discovery.
- Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay. Benchchem.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Massachusetts Biotechnology Council.
- Target Engagement Assays in Early Drug Discovery. PubMed.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- A Practical Guide to Target Engagement Assays. Selvita.
- Cytotoxicity assays. Sigma-Aldrich.
- Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modul
- The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.
- MTT Proliferation Assay Protocol.
- CellTiter-Glo® Luminescent Cell Viability Assay.
- Importance of Quantifying Drug-Target Engagement in Cells.
- High-Content Screening. Pharmaron CRO Solutions.
- Advantages of High-Content Imaging. PhenoVista Biosciences.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Comparative Guide to Cytotoxicity Assays for Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines. Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- The Z prime value (Z´). BMG LABTECH.
- Cytotoxicity and cell viability. Miltenyi Biotec.
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH.
- Cytotoxicity assay selection guide. Abcam.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv.
- BRET (Bioluminescence Resonance Energy Transfer). Berthold Technologies GmbH & Co.KG.
- Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. NIH.
- The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience.
- In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine deriv
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
- Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Tre
- Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening. Axion BioSystems.
- Design, synthesis, and cytotoxicity screening of novel pyrazolopyrimidines over renal cell carcinoma (UO-31 cells) as p38α inhibitors, and apoptotic cells inducing activities. Taylor & Francis Online.
- Z' Does Not Need to Be > 0.5. PMC - NIH.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.ca]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening | Axion Biosystems [axionbiosystems.com]
- 17. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. selvita.com [selvita.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. scispace.com [scispace.com]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. High-Content Imaging & Phenotypic Screening | Broad Institute [broadinstitute.org]
- 27. Image analysis methods in high-content screening for phenotypic drug discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 28. phenovista.com [phenovista.com]
- 29. pharmaron.com [pharmaron.com]
- 30. Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. massbio.org [massbio.org]
- 32. berthold.com [berthold.com]
- 33. Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 35. biorxiv.org [biorxiv.org]
- 36. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Investigating the Anti-Cancer Potential of Pyrazolo[1,5-a]pyrimidines
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the evaluation of pyrazolo[1,5-a]pyrimidine compounds, using Pyrazolo[1,5-a]pyrimidin-6-ol as a foundational scaffold, for their potential anti-cancer applications. This document provides an in-depth overview of the mechanism of action, protocols for key cellular assays, and a framework for data interpretation.
Introduction: The Prominence of the Pyrazolo[1,5-a]pyrimidine Scaffold in Oncology
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "privileged structure" in drug discovery, particularly in the development of targeted cancer therapies.[2] Its rigid, planar structure and the synthetic accessibility for diverse substitutions make it an ideal framework for designing potent and selective inhibitors of various protein kinases.[1][2][3]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][3] Consequently, they are prime targets for therapeutic intervention. Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as inhibitors of a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Cyclin-Dependent Kinases (CDKs), and Tropomyosin receptor kinases (Trks).[3][4][5][6] Several compounds based on this scaffold have advanced into clinical trials, underscoring their therapeutic potential.[1][4]
While many studies focus on decorated pyrazolo[1,5-a]pyrimidine derivatives, the parent compound, this compound, serves as a key synthetic intermediate and a starting point for further chemical exploration.[7][8] The protocols outlined herein are designed to be broadly applicable for the initial screening and mechanistic evaluation of this compound and its novel analogs in cancer cell lines.
Mechanism of Action: Targeting Aberrant Kinase Signaling
The primary anti-cancer mechanism of pyrazolo[1,5-a]pyrimidine derivatives is the competitive inhibition of ATP binding to the active site of protein kinases.[1][3] This action blocks the downstream phosphorylation cascade, thereby interfering with critical cellular processes such as proliferation, survival, and angiogenesis.
Below is a generalized schematic of a kinase signaling pathway and the inhibitory action of a pyrazolo[1,5-a]pyrimidine-based inhibitor.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 7. WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS - Google Patents [patents.google.com]
- 8. WO2019042409A1 - ä¸ç§å«æ°®æç¯ååç©ãå¶å¤æ¹æ³ãä¸é´ä½ãç»åç©ååºç¨ - Google Patents [patents.google.com]
Application Notes and Protocols for the Evaluation of Pyrazolo[1,5-a]pyrimidin-6-ol Scaffolds in CDK and TRK Inhibition Studies
Introduction: The Therapeutic Promise of Targeting CDKs and TRKs
The Pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of potent and selective protein kinase inhibitors.[1][2] This guide provides an in-depth exploration of the methodologies required to investigate novel compounds based on this scaffold, such as Pyrazolo[1,5-a]pyrimidin-6-ol, for their inhibitory activity against two critical classes of cancer-related kinases: Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs).
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle, transcription, and other key cellular processes.[3] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3] Notably, several pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[2][3]
Tropomyosin Receptor Kinases (TRKs) , comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases activated by neurotrophins.[4][5] Gene fusions involving the NTRK genes that encode these receptors lead to the expression of constitutively active chimeric proteins that drive a variety of adult and pediatric cancers.[4][5] The clinical success of TRK inhibitors has validated this target, and impressively, two of the three FDA-approved TRK inhibitors are based on the pyrazolo[1,5-a]pyrimidine framework.[4][5] Recent studies have even explored dual CDK2 and TRKA inhibitors derived from this versatile scaffold.[6]
This document serves as a comprehensive resource for researchers, providing the rationale and detailed protocols for a tiered screening approach—from initial biochemical validation to downstream cellular effects—to characterize the potential of this compound derivatives as CDK or TRK inhibitors.
Signaling Pathway Overview
To understand the context of inhibition, it is crucial to visualize the signaling cascades regulated by CDKs and TRKs.
Caption: Simplified CDK-mediated cell cycle progression.
Caption: Major Trk signaling pathways.
Experimental Workflow: A Tiered Approach
A logical and resource-efficient workflow is essential for evaluating novel inhibitors. We propose a three-tiered approach, moving from broad biochemical screening to more complex cellular and mechanistic assays.
Caption: Tiered experimental workflow for inhibitor characterization.
Part 1: Biochemical Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory activity (IC₅₀) of this compound derivatives against purified CDK and TRK enzymes.
Protocol 1.1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7][8][9]
Materials:
-
Purified recombinant kinases (e.g., CDK2/Cyclin A, TrkA, TrkB, TrkC)
-
Kinase-specific substrates (e.g., Histone H1 for CDK2, Poly (E,Y) 4:1 for TRKs)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[10]
-
ATP solution (at or near the Kₘ for each kinase)
-
Test Compound (this compound derivative) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO (e.g., starting from 1 mM). Then, create an intermediate dilution in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Assay Plate Setup: To the wells of a white assay plate, add:
-
1 µL of diluted test compound or DMSO vehicle control.
-
2 µL of a solution containing the kinase and substrate in kinase buffer.
-
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal incubation time may need to be determined empirically.
-
Reaction Termination and Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all data points.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a known potent inhibitor as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Target Kinase | Substrate | ATP [µM] (approx. Kₘ) | Hypothetical IC₅₀ (nM) for Compound X |
| CDK2/Cyclin A | Histone H1 | 10 | 50 |
| CDK9/Cyclin T1 | p-TEFb Substrate | 5 | 850 |
| TrkA | Poly (E,Y) 4:1 | 25 | 15 |
| TrkB | Poly (E,Y) 4:1 | 50 | 25 |
| TrkC | Poly (E,Y) 4:1 | 20 | 20 |
Part 2: Cell-Based Assays for Target Validation
Objective: To confirm that the inhibitor affects its intended target in a cellular context, leading to a functional anti-proliferative response.
Protocol 2.1: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the growth inhibition (GI₅₀) potential of the compound.[11] It is crucial to note that for cytostatic agents like CDK4/6 inhibitors, ATP-based assays can sometimes be misleading as arrested cells may grow in size and produce more ATP; DNA-based assays can be a valuable alternative in these cases.[12][13]
Materials:
-
Cancer cell lines relevant to the target (e.g., OVCAR-3 for CDK2, KM12 for TRK fusions).[11][14]
-
Complete cell culture medium.
-
Test Compound dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.
-
Opaque-walled 96-well plates suitable for cell culture.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compound in culture medium. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of culture medium in the well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader.
Data Analysis:
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the percentage of proliferation inhibition relative to the vehicle control versus the log of the inhibitor concentration.
-
Calculate the GI₅₀ value (the concentration that causes 50% growth inhibition).
| Cell Line | Relevant Target | Hypothetical GI₅₀ (nM) for Compound X |
| OVCAR-3 (Ovarian) | CDK2 (CCNE1 amplified) | 120 |
| MKN1 (Gastric) | CDK2 (CCNE1 amplified) | 150 |
| KM12 (Colorectal) | TRKA (TPM3-NTRK1 fusion) | 45 |
| MO-91 (Leukemia) | TRKB | 70 |
Protocol 2.2: Western Blotting for Target Phosphorylation
Objective: To directly visualize the inhibition of kinase activity in cells by measuring the phosphorylation status of key downstream substrates.[11]
Materials:
-
Relevant cancer cell lines.
-
Test compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay (e.g., BCA).
-
SDS-PAGE equipment, transfer system, and membranes (PVDF or nitrocellulose).
-
Primary antibodies: p-Rb (Ser807/811) for CDK2 activity, total Rb, p-Trk (pan-tyrosine), total Trk, p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK.
-
Loading control antibody (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies and enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of the test inhibitor (e.g., 0.5x, 1x, 5x GI₅₀) for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.
-
Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant.
-
Electrophoresis and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total protein or a loading control to confirm equal loading.
Expected Outcome: A dose-dependent decrease in the phosphorylation of specific substrates (e.g., p-Rb for CDK inhibition, p-Trk/p-Akt/p-ERK for TRK inhibition) should be observed with inhibitor treatment, while total protein and loading control levels remain unchanged.
Part 3: Advanced Mechanistic Assays
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
Objective: For CDK inhibitors, to determine the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest.
-
Test compound, PBS, and ice-cold 70% ethanol for fixation.
-
Propidium Iodide (PI)/RNase A staining solution.
-
Flow cytometer.
Procedure:
-
Treatment and Harvest: Treat cells in 6-well plates with the test compound at relevant concentrations for 24 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS, then fix by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples using a flow cytometer. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Expected Outcome: A potent CDK2 inhibitor is expected to cause an accumulation of cells in the G1 or S phase of the cell cycle.[3]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a validated and highly promising starting point for the development of novel CDK and TRK inhibitors.[1][4][6][15] The protocols outlined in this guide provide a robust framework for the systematic evaluation of new derivatives like this compound. By progressing through biochemical, cellular potency, and mechanistic assays, researchers can efficiently identify and characterize promising lead compounds. Future studies should focus on optimizing for selectivity across the kinome, improving pharmacokinetic properties, and evaluating in vivo efficacy in relevant xenograft models to translate these promising chemical scaffolds into next-generation targeted therapies.[3]
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. PubMed Central. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases - PMC. NIH. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2. PubMed. Available at: [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Available at: [Link]
-
The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. Promega Connections. Available at: [Link]
-
Protocols for Characterization of Cdk5 Kinase Activity - PMC. PubMed Central. Available at: [Link]
-
Measuring Cyclin-Dependent Kinase Activity. Springer Nature Experiments. Available at: [Link]
-
(PDF) Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based Assay. ResearchGate. Available at: [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. PubMed Central. Available at: [Link]
-
Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available at: [Link]
-
Human Tropomysin Receptor Kinase C Reporter Assay System; TrkC (Neurotrophic Tyrosine Kinase Receptor, type 3; NTRK3). Indigo Biosciences. Available at: [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available at: [Link]
-
Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. SpringerLink. Available at: [Link]
-
Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. SlideShare. Available at: [Link]
-
Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1) | Request PDF. ResearchGate. Available at: [Link]
-
TRKB Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery. AACR Journals. Available at: [Link]
-
The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. Available at: [Link]
-
The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. PubMed. Available at: [Link]
-
Emerging TRK Inhibitors Are Explored Across Cancer Settings | Targeted Oncology. Targeted Oncology. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Pyrazolo[1,5-a]pyrimidines as orally available inhibitors of cyclin-dependent kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to the Biological Screening of Pyrazolo[1,5-a]pyrimidin-6-ol Derivatives
Introduction: The Therapeutic Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potent and diverse biological activities.[1][2] This class of compounds has garnered significant attention, particularly in oncology, due to its remarkable success as a core framework for potent protein kinase inhibitors (PKIs).[1][3] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention.[3]
Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as effective inhibitors of a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), Pim-1, and Casein Kinase 2 (CK2), among others.[3][4][5][6][7] Several compounds from this class have advanced into clinical trials and even received market approval, such as the CDK inhibitor Dinaciclib and the TRK inhibitor Larotrectinib, underscoring the scaffold's therapeutic relevance.[5][8][9]
This guide provides a detailed experimental blueprint for researchers, scientists, and drug development professionals embarking on the biological screening of novel Pyrazolo[1,5-a]pyrimidin-6-ol derivatives. The protocols and strategies outlined herein are designed as a self-validating cascade, moving from broad phenotypic assessments to specific target identification and mechanistic validation. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence and insight.
Tiered Screening Strategy: From Phenotype to Mechanism
A logical, tiered approach is essential for efficiently characterizing the biological activity of a novel compound. This strategy minimizes resource expenditure by using broad, high-throughput assays to first identify active compounds, which are then subjected to more complex, resource-intensive assays to elucidate their mechanism of action.
Caption: Tiered screening workflow for this compound derivatives.
Part 1: Primary Screening - Antiproliferative & Cytotoxicity Assays
Scientific Rationale: The initial goal is to determine if the test compound has a general effect on cancer cell growth or viability. A potent antiproliferative effect with low general cytotoxicity is the ideal profile for an anticancer agent. Cell-based assays are crucial as they provide more physiologically relevant data than simple biochemical assays, assessing the compound's ability to cross the cell membrane and act on its target in a complex cellular environment.[10][11]
Protocol 1.1: Antiproliferative Activity using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cell growth inhibition.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT116, MCF-7, A549) in a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: Remove the medium from the cell plate and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no-cell control).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation Example:
| Compound | HCT116 GI₅₀ (µM) | MCF-7 GI₅₀ (µM) | A549 GI₅₀ (µM) |
| This compound | 0.28 | 0.55 | 1.2 |
| Doxorubicin (Control) | 0.05 | 0.09 | 0.15 |
Part 2: Target Identification - Kinase Profiling
Scientific Rationale: Given the scaffold's established role as a "hinge-binding" motif for ATP-competitive kinase inhibition, a broad screening panel is the most efficient way to identify its primary molecular targets.[3][4] Services like Eurofins Discovery's KINOMEscan® platform measure the binding affinity of a compound against hundreds of kinases, providing a comprehensive selectivity profile.[12] This step is critical for identifying on-target activity and potential off-target liabilities that could lead to toxicity.[1]
Protocol 2.1: Broad Kinase Panel Screening
This protocol describes a general approach for submitting a compound to a commercial kinase screening service.
Methodology:
-
Compound Submission: Provide the test compound (e.g., 50 µL of a 10 mM DMSO stock) to a commercial vendor (e.g., Eurofins Discovery, Reaction Biology).
-
Assay Selection: Select a binding assay-based panel (e.g., KINOMEscan®) at a single high concentration (e.g., 1 µM or 10 µM) to identify initial hits. This is more cost-effective for an initial screen.
-
Data Interpretation: The vendor will provide data as "% Control" or "% Inhibition". A common threshold for a "hit" is >90% inhibition at the screening concentration.
-
Follow-up: For the primary hits identified, perform follow-up Kd (dissociation constant) or IC₅₀ determination assays to quantify binding affinity and inhibitory potency, respectively.
Data Presentation Example (Hypothetical Hits):
| Kinase Target | % Inhibition @ 1 µM | Kd (nM) |
| CDK2/Cyclin A | 99% | 3 |
| CDK9/Cyclin T1 | 95% | 90 |
| Pim-1 | 92% | 150 |
| VEGFR2 | 35% | >10,000 |
| EGFR | 15% | >10,000 |
Part 3: Mechanistic Cellular Assays
Scientific Rationale: Once primary kinase targets are identified (e.g., CDK2), the next step is to confirm that the compound modulates the known biological functions of these targets within a cellular context.[11] Since CDKs are master regulators of the cell cycle, analyzing the compound's effect on cell cycle progression is a logical validation step.[4][13] Inhibition of CDKs should lead to cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).[14] Prolonged cell cycle arrest often leads to apoptosis, which can be measured concurrently.
Caption: Simplified CDK2/Rb/E2F signaling pathway in G1/S transition.
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
Methodology:
-
Treatment: Seed cells (e.g., HCT116) in 6-well plates and grow to ~60% confluency. Treat with the test compound at concentrations corresponding to 1x, 5x, and 10x of the GI₅₀ value for 24 hours. Include a vehicle control.
-
Cell Harvest: Harvest cells by trypsinization, collect them by centrifugation (300 x g, 5 min), and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (Thermo Fisher Scientific).
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the forward and side scatter and the PI fluorescence signal (e.g., FL2-A).
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo™, ModFit LT™) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Data Presentation Example:
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 45% | 35% | 20% |
| Compound (1x GI₅₀) | 48% | 20% | 32% |
| Compound (5x GI₅₀) | 55% | 10% | 35% |
| Nocodazole (G2/M block) | 10% | 15% | 75% |
This hypothetical data suggests an S-phase and G2/M arrest, consistent with CDK2/CDK1 inhibition.[14]
Protocol 3.2: Apoptosis Induction via Caspase-Glo® 3/7 Assay
Methodology:
-
Plate and Treat: Follow steps 1-3 from Protocol 1.1, using a 24-hour treatment period.
-
Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition & Analysis: Record luminescence. An increase in luminescence indicates activation of caspases 3 and 7, a hallmark of apoptosis. Express data as fold-change over vehicle control.
Part 4: Target Engagement & Pathway Modulation
Scientific Rationale: The final step in preclinical in vitro validation is to provide direct evidence that the compound inhibits the activity of its target kinase inside the cell, leading to a block in the downstream signaling pathway. Western blotting is a robust method to measure changes in the phosphorylation status of a kinase's key substrates. For a CDK2 inhibitor, a key substrate is the Retinoblastoma protein (Rb).[9][14]
Protocol 4.1: Western Blot for Phospho-Rb
Methodology:
-
Treatment and Lysis: Treat cells in 6-well plates as in Protocol 3.1 for a shorter duration (e.g., 2-6 hours) to capture acute signaling changes. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Rb (e.g., Ser807/811) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Rb and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading and to assess changes in total protein levels.
Expected Outcome: Treatment with a potent CDK2 inhibitor should lead to a dose-dependent decrease in the level of phosphorylated Rb, with little to no change in total Rb levels. This provides strong evidence of on-target activity in a cellular system.
Conclusion
The experimental cascade detailed in these application notes provides a robust framework for the comprehensive biological evaluation of novel this compound derivatives. By systematically progressing from broad antiproliferative screening to specific kinase target identification and mechanistic pathway analysis, researchers can efficiently build a compelling data package. This structured approach, grounded in established scientific principles of kinase drug discovery, enables the confident identification and validation of promising new therapeutic candidates for diseases driven by aberrant kinase signaling.
References
- Iorkula, T. H., Osayawe, O. J. K., et al. (2025).
- Iorkula, T. H., Osayawe, O. J. K., et al. (2025).
- El-Enany, M. M., et al. (2011).
- Heathcote, D. A., et al. (2010).
- Elbakry, O. M., et al. (2025). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry.
- Al-Ostath, A., et al. (2024).
- Al-Zoubi, R. M., et al. (2023). Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9.
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology.
- Almehizia, A. A. (2023). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Ali, H. I., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Heathcote, D. A., et al. (2010).
- Al-Ostath, A., et al. (2024).
- Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Heathcote, D. A., et al. (2010). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects, in Human Tumor Xenografts Following Oral Administration.
- Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed.
- Sigma-Aldrich. (n.d.). Cell-Based Assays. Sigma-Aldrich.
- Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidin-6-ol
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry and drug development. Compounds bearing this scaffold have demonstrated a wide array of biological activities, most notably as potent and selective inhibitors of various protein kinases.[1][2] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer and inflammatory disorders. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been extensively investigated as therapeutic agents.
Pyrazolo[1,5-a]pyrimidin-6-ol (CAS: 1580489-59-3) is a key intermediate and a pharmacologically relevant molecule within this class. Its structural framework makes it a valuable building block for the synthesis of more complex kinase inhibitors and has been cited in patents as a potential inhibitor of ErbB receptor tyrosine kinases and p38 MAP kinase.[3][4] These kinases are implicated in cell proliferation, differentiation, and inflammatory responses, making this compound a compound of significant interest for researchers in oncology, immunology, and drug discovery.
This guide provides a comprehensive overview of the safe handling, storage, and application of this compound, designed for researchers, scientists, and drug development professionals.
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when handling any chemical substance. The following guidelines are based on available safety data and general best practices for heterocyclic compounds.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin. The following is a summary of recommended safety measures.
| Hazard Category | GHS Classification (Anticipated) | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. |
| Skin Corrosion/Irritation | Causes skin irritation. | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Damage/Irritation | Causes serious eye irritation. | Splash-proof safety goggles or a face shield. |
| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or a chemical fume hood. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Storage:
-
Condition: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Temperature: Recommended storage at 2-8°C for long-term stability.
-
Incompatibilities: Keep away from strong oxidizing agents.
Handling:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes. Wear appropriate PPE at all times.
-
Take precautionary measures against static discharge.
-
In case of accidental spillage, absorb the material with an inert, non-combustible material and dispose of it in a sealed container for chemical waste.
Application Notes: Exploring the Biological Activity of this compound
This compound belongs to a class of compounds known to inhibit protein kinases by competing with ATP at the enzyme's active site. Its potential applications stem from its ability to modulate key signaling pathways involved in disease progression.
Potential Kinase Targets and Signaling Pathways
Based on patent literature and studies of analogous compounds, this compound is a candidate for inhibiting several important kinase families:
-
ErbB Receptor Family (e.g., EGFR/HER1, HER2): The ErbB family of receptor tyrosine kinases plays a central role in cell growth and proliferation. Overexpression or mutation of these receptors is a common driver of various cancers.[4] Inhibitors targeting this pathway can block downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways, thereby inducing cell cycle arrest and apoptosis.
-
p38 MAP Kinase: As a member of the mitogen-activated protein kinase (MAPK) family, p38 is a key mediator of the inflammatory response. It is activated by cellular stress and pro-inflammatory cytokines like TNF-α and IL-1.[3] Inhibition of p38 can reduce the production of inflammatory mediators, making it a target for autoimmune and inflammatory diseases.[3]
-
Transforming Growth Factor-β (TGF-β) Receptors: The TGF-β signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of this pathway can lead to fibrosis and is also implicated in cancer progression. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of TGF-β type II receptors.
Visualizing Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential points of intervention for this compound and a general workflow for its in vitro evaluation.
Caption: Simplified ErbB signaling pathway and potential inhibition.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following are template protocols for the use of this compound in common in vitro assays. Note: These are generalized procedures and should be optimized for the specific kinase, cell line, and experimental conditions.
Protocol 1: Preparation of Stock and Working Solutions
The poor aqueous solubility of many small molecule inhibitors necessitates the use of an organic solvent for stock solutions. Dimethyl sulfoxide (DMSO) is the most common choice.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Appropriate assay buffer (e.g., PBS, Tris-HCl)
Procedure:
-
Stock Solution (10 mM):
-
Accurately weigh a known amount of this compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of C₆H₅N₃O = 135.13 g/mol ).
-
Add the calculated volume of DMSO to the solid compound.
-
Vortex or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
-
Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a concentration gradient for IC₅₀ determination.
-
For cell-based assays, further dilute the DMSO solutions in the appropriate cell culture medium to the final desired concentrations. Crucially, ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal corresponds to greater inhibition.
Materials:
-
This compound working solutions (in DMSO)
-
Recombinant protein kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of each concentration of the this compound working solutions to the wells of the assay plate.
-
Include a "vehicle control" with DMSO only (0% inhibition) and a "no enzyme" control (100% inhibition).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Add the master mix to each well.
-
Initiate the reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). This should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions (diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the old medium and add fresh medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at ~570 nm.
-
Calculate the percent viability for each treatment group relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Concluding Remarks
This compound is a valuable chemical entity for research in the fields of oncology and inflammation due to its potential as a kinase inhibitor. The protocols and guidelines presented here offer a framework for its safe handling and effective use in a research setting. As with any experimental work, it is incumbent upon the researcher to optimize these protocols for their specific biological questions and systems. The continued exploration of the pyrazolo[1,a]pyrimidine scaffold holds promise for the development of novel and effective therapeutic agents.
References
-
European Patent Office. (n.d.). Substituted pyrazoles as p38 kinase inhibitors (EP1144403). Retrieved from [Link]
- Google Patents. (n.d.). ErbB receptor inhibitors as anti-tumor agents (WO2021179274A1).
-
Amazon S3. (2025). Supporting Information: Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]
-
ResearchGate. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Retrieved from [Link]
-
PubMed. (2017). Discovery of Pyrazolo[1,5-a]pyrimidine B-Cell Lymphoma 6 (BCL6) Binders and Optimization to High Affinity Macrocyclic Inhibitors. Retrieved from [Link]
-
PubMed. (2005). Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
- Google Patents. (n.d.). Oxadiazole hdac6 inhibitors and uses thereof (US20230322747A1).
-
RSC Publishing. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ol
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyrimidin-7-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a significant class of compounds in drug discovery, known for their wide range of biological activities, including as potent protein kinase inhibitors in cancer therapy.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you improve your synthesis yield and purity.
Part 1: Understanding the Synthesis
The most common and direct route to the Pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 3-aminopyrazole and a β-dicarbonyl compound, such as ethyl acetoacetate.[2][3][4] This reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the final fused heterocyclic product. The resulting product, often named Pyrazolo[1,5-a]pyrimidin-7-ol, exists in tautomeric equilibrium with its keto form, Pyrazolo[1,5-a]pyrimidin-7(4H)-one. For simplicity, we will refer to it as the 7-ol form in this guide.
General Reaction Scheme:
Caption: General synthesis of Pyrazolo[1,5-a]pyrimidin-7-ol.
Part 2: Troubleshooting and FAQs
This section addresses common challenges encountered during the synthesis of Pyrazolo[1,5-a]pyrimidin-7-ol, providing a systematic approach to problem-solving.
Low Product Yield
Q1: My overall yield for the synthesis of Pyrazolo[1,5-a]pyrimidin-7-ol is consistently low (<40%). What are the primary factors I should investigate?
A1: Low yields in this condensation reaction can arise from several factors. Here is a troubleshooting guide to help you systematically improve your outcomes:
-
Purity of Starting Materials: Ensure the high purity of your 3-aminopyrazole and ethyl acetoacetate. Impurities can introduce competing side reactions.
-
Reaction Conditions:
-
Solvent: Acetic acid is a frequently used solvent that also serves as a catalyst.[3] If yields remain low, consider a higher-boiling point solvent to drive the reaction to completion.
-
Catalyst: This reaction can be catalyzed by either an acid or a base.[3] For acidic catalysis, glacial acetic acid is common. For base-catalyzed reactions, organic bases like piperidine or triethylamine can be effective. The choice of catalyst can significantly impact the reaction rate and yield.
-
Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux) to proceed efficiently.[3] If you observe a low yield, incrementally increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of pyrazolo[1,5-a]pyrimidines.[2][5]
Side Product Formation
Q2: I am observing a significant side product in my reaction mixture. How can I identify and minimize its formation?
A2: The formation of isomers is a common issue in the synthesis of substituted pyrazolo[1,5-a]pyrimidines.
-
Isomer Formation: Depending on the substituents on the 3-aminopyrazole and the β-dicarbonyl compound, the cyclization can occur in a non-regioselective manner, leading to the formation of isomeric products.[6]
-
Identification: Characterization by 2D NMR techniques (like HMBC and NOESY) and single-crystal X-ray diffraction are the most definitive methods to confirm the structure of the major and minor products.[6][7]
-
Minimization: The regioselectivity of the cyclization is influenced by the nature of the β-dicarbonyl compound and the reaction conditions.[2] Experimenting with different solvents and catalysts can help favor the formation of the desired isomer.
-
Purification Challenges
Q3: The final product is proving difficult to purify. What are the recommended purification strategies?
A3: The purification of Pyrazolo[1,5-a]pyrimidin-7-ol can be challenging due to its polarity and potentially low solubility in common organic solvents.
-
Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvents to screen include ethanol, isopropanol, and mixtures of ethanol/water or DMF/water.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically required.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective preliminary purification step.
Part 3: Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, a representative example of this class of compounds.
Synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Materials:
-
3-Methyl-1H-pyrazol-5-amine
-
Ethyl acetoacetate
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-1H-pyrazol-5-amine (1.0 eq) and glacial acetic acid (10 volumes).
-
Stir the mixture at room temperature until the amine is fully dissolved.
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane:methanol eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from ethanol.
Part 4: Visualizations
Troubleshooting Flowchart for Low Yield
Caption: A logical guide for troubleshooting low reaction yields.
Part 5: Data Summary
The following table summarizes various synthetic approaches for pyrazolo[1,5-a]pyrimidines, highlighting the diversity of reaction conditions that can be employed.
| Starting Materials | Reaction Conditions | Product Type | Reported Yield | Reference |
| 3-Aminopyrazole, Diethyl Malonate | EtONa, Reflux, 24h | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89% | --INVALID-LINK--[8] |
| Aryl-substituted Acetonitrile, DMF-DMA, Hydrazine | Cascade Cyclization | 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine | 50-97% | --INVALID-LINK--[9] |
| 3-Aminopyrazoles, Aldehydes, Sulfoxonium Ylides | Rh(III)-catalyzed, Microwave heating | Diverse Pyrazolo[1,5-a]pyrimidines | Good | --INVALID-LINK--[2] |
| 5-Aminopyrazole, Chromone | MeOH, NaOMe, Microwave irradiation | Isomeric Pyrazolo[1,5-a]pyrimidines | Low (8%) | --INVALID-LINK--[6] |
| 5-Aminopyrazole, 2-Arylmalondialdehydes | Acidic Conditions | 7-Arylpyrazolo[1,5-a]pyrimidine | 40-60% | --INVALID-LINK--[6] |
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidin-6-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, with a focus on accessing the Pyrazolo[1,5-a]pyrimidin-6-ol framework. This guide is designed for researchers, medicinal chemists, and drug development professionals. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, most commonly achieved via the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophile, is versatile yet fraught with challenges, particularly concerning regioselectivity and yield.[3] This document serves as a field guide to navigate these issues effectively.
Section 1: Foundational Synthesis Pathway & Mechanistic Overview
The cornerstone for constructing the pyrazolo[1,5-a]pyrimidine ring system is the reaction between a 3-amino-1H-pyrazole and a β-dicarbonyl compound or its equivalent. The reaction's primary challenge is controlling which of the two nucleophilic nitrogen atoms on the aminopyrazole initiates the reaction and which carbonyl group of the electrophile is attacked, leading to different regioisomers.
For the synthesis of a this compound, a key consideration is the keto-enol tautomerism, as the product will likely exist as the more stable pyrazolo[1,5-a]pyrimidin-6(7H)-one. The choice of the 1,3-biselectrophile is critical for directing the substitution to the 6-position. While classical β-diketones or β-ketoesters typically yield 5- and/or 7-substituted products, accessing the 6-position often requires a biselectrophile with differentiated reactivity, such as a β-ketoaldehyde or a malonic acid derivative.
Below is a generalized mechanistic diagram illustrating the critical branching point that determines the final product isomer, typically leading to the more commonly synthesized 5- and 7-hydroxy derivatives when using a standard β-ketoester. Understanding this competition is fundamental to troubleshooting.
Caption: Competing pathways in pyrazolo[1,5-a]pyrimidine synthesis.
Section 2: Troubleshooting Guide & FAQs
This section is structured to address specific problems encountered during synthesis.
Category A: Reaction Failure & Low Yield
Q1: My reaction has stalled, resulting in low yield or recovery of only starting materials. What are the primary causes and solutions?
A1: This is a common issue that typically points to problems with reagents or reaction conditions.
-
Causality: The cyclocondensation reaction requires the activation of both the nucleophile (aminopyrazole) and the electrophile (dicarbonyl). Insufficient thermal energy, improper pH, or impure reagents can prevent the reaction from reaching completion.
-
Troubleshooting Protocol:
-
Verify Reagent Purity: 3-Aminopyrazoles can degrade upon storage. Confirm purity via melting point or NMR spectroscopy before use. Similarly, ensure the β-dicarbonyl compound has not self-condensed or hydrolyzed.
-
Optimize Solvent and Temperature: Acetic acid is a common solvent as it also serves as a catalyst.[4] If the reaction is sluggish, consider switching to a higher-boiling solvent like DMF or refluxing in ethanol to increase the reaction temperature.[5]
-
Catalyst Check: The reaction can be acid- or base-catalyzed.[4] If using acetic acid isn't effective, a catalytic amount of a stronger acid (e.g., H₂SO₄) can be added. For base-catalyzed routes, ensure a non-nucleophilic base is used to avoid side reactions.
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields and regioselectivity.[1][3] This method provides efficient and uniform heating that can drive difficult cyclizations to completion.
-
Q2: My TLC plate shows a complex mixture of products, and I cannot isolate the desired compound. What are the likely side reactions?
A2: A complex reaction mixture often indicates the formation of regioisomers, self-condensation of the dicarbonyl starting material, or decomposition.
-
Causality: The similar reactivity of the two carbonyl groups in the electrophile and the two nitrogen atoms in the nucleophile can lead to a mixture of isomers.[3] Additionally, under harsh acidic or basic conditions, β-ketoesters can undergo self-condensation or decomposition.
-
Troubleshooting Protocol:
-
Lower Reaction Temperature: High temperatures can favor multiple side reactions. Try running the reaction at the lowest temperature that allows for the consumption of starting materials.
-
Modify the Biselectrophile: To force the reaction down a single pathway, use a 1,3-biselectrophile with electronically distinct carbonyl groups. For example, using a β-ketoaldehyde or an enaminone can significantly enhance regioselectivity.[3][6]
-
Control Stoichiometry: Adding the 3-aminopyrazole slowly to a solution of the dicarbonyl compound can sometimes minimize side reactions by keeping the concentration of the nucleophile low.
-
Category B: Regioselectivity Issues
Q1: My characterization data (¹H NMR, NOE) indicates I've synthesized the 5-ol or 7-ol isomer instead of the desired 6-ol derivative. How can I control the regiochemical outcome?
A1: Controlling regioselectivity is the most critical challenge in this synthesis. The outcome is dictated by a combination of steric and electronic factors.[1][7]
-
Causality: The initial nucleophilic attack determines the final arrangement of atoms. The inherent nucleophilicity of the endocyclic (N1) versus the exocyclic (-NH₂) nitrogen of the aminopyrazole, and the electrophilicity of the different carbonyls, directs the reaction. Substituents on either reactant can shift this balance.
-
Strategic Adjustments:
-
Substituent Effects: An electron-withdrawing group on the pyrazole ring will decrease the nucleophilicity of both nitrogens but can make the endocyclic N1 proton more acidic, favoring reactions that proceed via its deprotonation. Conversely, electron-donating groups enhance nucleophilicity.
-
Biselectrophile Choice: This is the most effective control element. As mentioned, using an enaminone or a compound with a leaving group at the β-position (e.g., 3-ethoxyacryloyl chloride) provides a more defined reaction path.[3] For instance, the reaction of 3-aminopyrazoles with β-enaminones often leads to 7-substituted products.[3]
-
pH Control: The reaction pH can influence which nitrogen atom is the more potent nucleophile. Acidic conditions can protonate the exocyclic amino group, potentially favoring initial attack from the endocyclic nitrogen. Experimenting with buffered conditions or different acid catalysts can alter the isomeric ratio.
-
Category C: Product Isolation & Purification
Q1: My product is poorly soluble and difficult to purify by column chromatography. What are effective alternative purification methods?
A1: Pyrazolo[1,5-a]pyrimidin-6-ols, existing mainly as the keto tautomer, are often polar, crystalline solids with low solubility in common organic solvents, making chromatography challenging.
-
Causality: The hydrogen-bonding capabilities of the pyrimidinone oxygen and the N-H proton can lead to strong intermolecular interactions, resulting in high crystallinity and low solubility.
-
Purification Protocol:
-
Recrystallization: This is often the most effective method.[3] A systematic screen of solvents is recommended. Common systems include Ethanol, Ethyl Acetate, or mixtures like DMF/water or Acetic Acid/water.
-
Acid-Base Extraction: If the molecule contains other basic or acidic sites, it may be possible to dissolve the crude material in aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH), wash with an organic solvent to remove neutral impurities, and then precipitate the pure product by neutralizing the aqueous solution.
-
Trituration: Suspending the crude solid in a solvent where the impurities are soluble but the product is not (e.g., diethyl ether or hexanes) and stirring vigorously can effectively wash away contaminants.
-
Section 3: Recommended Experimental Protocol
This section provides a generalized, robust protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine, which can be adapted for specific targets.
Objective: Synthesis of a 7-hydroxypyrazolo[1,5-a]pyrimidine via cyclocondensation.
Materials:
-
3-Amino-1H-pyrazole (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Glacial Acetic Acid (10 volumes)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the 3-amino-1H-pyrazole (1.0 eq) and glacial acetic acid (10 volumes, e.g., 10 mL for 1 g of aminopyrazole).
-
Stir the mixture to achieve dissolution or a fine suspension.
-
Add ethyl acetoacetate (1.1 eq) to the flask.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-8 hours.
-
Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane. The reaction is complete when the aminopyrazole spot is no longer visible.
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Pour the cooled mixture into ice-water (approx. 5-10 times the reaction volume).
-
Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.
Section 4: Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve common synthesis problems.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 7. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Pyrazolo[1,5-a]pyrimidin-6-ol Reaction Condition Optimization
Welcome to the technical support center for the synthesis and optimization of Pyrazolo[1,5-a]pyrimidin-6-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this privileged heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a cornerstone in the development of kinase inhibitors and other therapeutic agents, making the optimization of its synthesis a critical step in many research endeavors.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of these compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the Pyrazolo[1,5-a]pyrimidine core?
A1: The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic partner.[1][3] Common 1,3-bielectrophiles include β-dicarbonyl compounds, β-ketoesters, β-ketonitriles, and their synthetic equivalents like enamines and α,β-unsaturated ketones.[4][5] This approach allows for diverse substitutions on the resulting pyrimidine ring.[3]
Q2: I am observing low to no yield in my condensation reaction. What are the likely causes?
A2: Low yields in the synthesis of pyrazolo[1,5-a]pyrimidines can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in either the 3-aminopyrazole or the β-dicarbonyl compound can significantly hinder the reaction.[6]
-
Reaction Conditions: Inadequate temperature, incorrect solvent, or a non-optimal catalyst can lead to poor conversion. These reactions often require elevated temperatures (reflux) to proceed efficiently.[6]
-
Reactivity of the β-Dicarbonyl Compound: The inherent reactivity of the chosen 1,3-bielectrophile is crucial. Some may necessitate more forcing conditions to prevent side reactions or decomposition.[6]
Q3: How can I control regioselectivity in my reaction?
A3: Regioselectivity is a common challenge, especially when using unsymmetrical β-dicarbonyl compounds. The reaction can potentially yield two different isomers. Several strategies can be employed to control the regioselectivity:
-
Nature of the β-Dicarbonyl Compound: The substituents on the dicarbonyl compound can sterically or electronically direct the cyclization to favor one regioisomer.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to enhance regioselectivity in the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives, often leading to a single, high-purity product.[6][7]
-
Catalyst Choice: The use of specific acid or base catalysts can influence the reaction pathway and favor the formation of a particular isomer.[6]
Q4: What are common side reactions, and how can they be minimized?
A4: Side reactions can compete with the desired cyclocondensation, reducing the yield and complicating purification. Common side reactions include dimerization of the starting materials or aromatic substitutions.[3] To minimize these:
-
Control of Stoichiometry: Using a slight excess of one reagent can sometimes drive the reaction towards the desired product.
-
Reaction Time and Temperature: Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction at the optimal time, preventing the formation of byproducts from prolonged heating.[6]
-
Protecting Groups: In some cases, blocking reactive positions on the starting materials that could lead to side reactions may be necessary.[3]
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the synthesis of this compound and its analogs.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Impure Starting Materials | Verify Purity: Confirm the purity of the 3-aminopyrazole and the 1,3-bielectrophile using techniques like NMR or melting point analysis. Purification: If necessary, purify the starting materials by recrystallization or column chromatography. Impurities can act as catalysts for side reactions or inhibit the desired transformation.[6] |
| Suboptimal Reaction Conditions | Solvent: Acetic acid is a common and effective solvent that can also act as an acid catalyst.[6] If yields remain low, consider switching to a higher-boiling point solvent to increase the reaction temperature. Catalyst: The reaction can be catalyzed by either acids (e.g., H₂SO₄) or bases.[6][7] The choice of catalyst should be optimized for the specific substrates. For base-catalyzed reactions, a non-nucleophilic base is often preferred. Temperature & Time: These reactions often require reflux conditions.[6] Systematically increase the reaction temperature and/or time while monitoring the reaction progress by TLC to find the optimal conditions. |
| Low Reactivity of Substrates | Microwave Synthesis: Microwave-assisted synthesis can be a powerful tool to accelerate the reaction and improve yields, especially for less reactive substrates.[7] The focused heating can often overcome activation energy barriers more efficiently than conventional heating. |
Issue 2: Poor Regioselectivity
| Potential Cause | Troubleshooting Steps & Explanation |
| Unsymmetrical 1,3-Bielectrophile | Substituent Effects: Analyze the electronic and steric effects of the substituents on the β-dicarbonyl compound. Electron-withdrawing groups can influence the reactivity of the carbonyl carbons, directing the initial nucleophilic attack of the aminopyrazole.[7] Literature Precedent: Consult the literature for similar reactions to guide the prediction of the major regioisomer. |
| Reaction Conditions | Microwave-Assisted Synthesis: As mentioned, microwave irradiation can significantly improve regioselectivity.[6][7] The rapid and uniform heating can favor one reaction pathway over another. Solvent and Catalyst Screening: A systematic screening of different solvents and catalysts can reveal conditions that favor the formation of the desired regioisomer. |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Formation of Side Products | Optimize Reaction Conditions: Revisit the reaction time and temperature. Over-running the reaction can lead to the formation of degradation products or other byproducts. Purification Technique: If the product is a solid, recrystallization is often an effective purification method.[3] For more complex mixtures, column chromatography may be necessary. Consider using different solvent systems to achieve better separation. |
| Product Precipitation | Controlled Cooling: After the reaction is complete, allow the mixture to cool slowly to room temperature to encourage the formation of well-defined crystals, which are easier to filter and wash.[6] If no precipitate forms, the solvent can be concentrated under reduced pressure.[6] |
III. Experimental Protocols & Data
Protocol 1: Microwave-Assisted Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidinone
This protocol is adapted from a general procedure for the one-pot synthesis of related compounds and offers a time-efficient method.[6]
Steps:
-
To a microwave-safe vial, add the appropriate aldehyde (1.0 mmol), malononitrile (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (3 mL).
-
Seal the vial and irradiate in a microwave reactor at 100 °C for 5 minutes to synthesize the intermediate 5-aminopyrazole in situ.
-
To the resulting mixture, add the β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol) and glacial acetic acid (0.5 mL).
-
Reseal the vial and irradiate at 150 °C for 10-15 minutes.
-
After cooling, collect the resulting solid product by filtration.
-
Wash the solid with cold ethanol and dry to afford the pure pyrazolo[1,5-a]pyrimidinone.
Protocol 2: Classical Condensation in Acetic Acid
This protocol represents a more traditional approach to the synthesis.[7]
Steps:
-
In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in glacial acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with a small amount of cold solvent (e.g., ethanol or diethyl ether) and dry.
-
If no precipitate forms, concentrate the acetic acid under reduced pressure and purify the residue by column chromatography or recrystallization.
Comparative Data: Conventional vs. Microwave Synthesis
| Parameter | Conventional Heating (Reflux in Acetic Acid) | Microwave-Assisted Synthesis | Reference |
| Reaction Time | Several hours | 10-20 minutes | [6][7] |
| Yield | Moderate to good | Often higher | [7] |
| Purity | May require chromatographic purification | Often high, sometimes only requires recrystallization | [3][6] |
| Side Reactions | More prevalent | Reduced | [6] |
IV. Visualizations
Reaction Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction conditions for the synthesis of this compound.
Caption: A decision-making workflow for reaction condition optimization.
General Synthetic Pathway
This diagram illustrates the general cyclocondensation reaction for the synthesis of the Pyrazolo[1,5-a]pyrimidine scaffold.
Caption: General synthesis of Pyrazolo[1,5-a]pyrimidines.
V. References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). [Link]
-
Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a]pyrimidines from chalcones. RSC Publishing. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02553E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
"Pyrazolo[1,5-a]pyrimidin-6-ol" byproduct identification and removal
Welcome to the technical support center for the synthesis of Pyrazolo[1,5-a]pyrimidin-6-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Our focus is on providing practical, field-tested insights to help you identify and remove critical byproducts, ensuring the purity and success of your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Presence of an Unexpected Isomer in the Final Product
Question: My final product shows two distinct spots on TLC and my NMR spectrum displays a duplicate set of peaks. I suspect an isomeric byproduct. What is the likely cause and how can I resolve this?
Answer:
The formation of a regioisomeric byproduct is the most common issue in the synthesis of substituted pyrazolo[1,h-a]pyrimidines, including the 6-ol derivative. This typically occurs during the cyclocondensation reaction between a 3-aminopyrazole (also known as 5-aminopyrazole) and an unsymmetrical β-dicarbonyl compound.[1][2] The two amino groups of the aminopyrazole can react with either of the carbonyl groups of the dicarbonyl compound, leading to the formation of two different isomers.
Causality and Resolution:
-
Controlling Regioselectivity: The regioselectivity of the reaction is influenced by the electronic and steric properties of the substituents on both the aminopyrazole and the β-dicarbonyl compound, as well as the reaction conditions.[3]
-
Reaction Conditions: Acidic conditions, often using acetic acid as a solvent and catalyst, are commonly employed.[4] The pH of the reaction medium can significantly influence the reaction pathway. Experimenting with different acid catalysts (e.g., H₂SO₄) or even basic conditions might favor the formation of the desired isomer.[4]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can often enhance regioselectivity and significantly reduce reaction times, leading to cleaner reactions with fewer byproducts.[1]
-
-
Identification of Isomers:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The chemical shifts of the protons and carbons on the pyrimidine ring will differ between the two isomers. A thorough analysis of 2D NMR spectra (like HMBC and NOESY) can help in the unambiguous assignment of the correct structure.[5][6]
-
Mass Spectrometry: While mass spectrometry will show the same molecular weight for both isomers, fragmentation patterns might differ, providing clues for their identification.
-
-
Removal of the Isomeric Byproduct:
-
Column Chromatography: This is the most common method for separating isomeric byproducts. Careful optimization of the solvent system is crucial for achieving good separation. A gradient elution is often more effective than an isocratic one.[4]
-
Recrystallization: If the desired product and the isomeric byproduct have significantly different solubilities in a particular solvent, recrystallization can be a highly effective and scalable purification method.
-
Issue 2: Incomplete Reaction and Presence of Starting Materials
Question: My reaction mixture contains a significant amount of unreacted 3-aminopyrazole and/or the β-dicarbonyl compound. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a frequent challenge that can complicate purification. Several factors can contribute to a sluggish reaction.
Causality and Resolution:
-
Reaction Time and Temperature: Many condensation reactions require prolonged heating at reflux to proceed to completion.[4] If you observe unreacted starting materials, consider extending the reaction time and monitoring the progress by TLC. A moderate increase in the reaction temperature, if the solvent allows, can also be beneficial.
-
Catalyst Activity: Ensure the catalyst, whether acidic or basic, is active and present in the appropriate concentration. For instance, if using acetic acid, ensure it has not absorbed excessive moisture.
-
Purity of Starting Materials: Impurities in the 3-aminopyrazole or the β-dicarbonyl compound can inhibit the reaction. It is crucial to use high-purity starting materials.
-
Microwave Irradiation: As mentioned previously, microwave-assisted synthesis can often drive reactions to completion more efficiently than conventional heating.[1]
Removal of Unreacted Starting Materials:
-
Aqueous Wash: If the starting materials have different solubility profiles in acidic or basic aqueous solutions compared to the product, a liquid-liquid extraction can be an effective preliminary purification step. For example, unreacted 3-aminopyrazole can often be removed by washing the organic layer with a dilute acid solution.
-
Column Chromatography: This is a reliable method for separating the product from unreacted starting materials.
-
Recrystallization: If the product is a solid and has a different solubility profile than the starting materials, recrystallization can be an excellent purification technique.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the synthesis of this compound?
A1: The most common byproducts are:
-
Regioisomers: As detailed in the troubleshooting guide, the formation of an isomeric pyrazolo[1,5-a]pyrimidine is a primary concern, especially when using unsymmetrical β-dicarbonyl precursors.[1][7]
-
Unreacted Starting Materials: Incomplete reactions can leave residual 3-aminopyrazole and the β-dicarbonyl compound in your crude product.[4]
-
Side-products from the β-dicarbonyl compound: Depending on the stability of your β-dicarbonyl compound under the reaction conditions, it might undergo self-condensation or other side reactions.
Q2: How can I effectively monitor the progress of my reaction to minimize byproduct formation?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[4] By co-spotting the reaction mixture with your starting materials, you can visualize the consumption of reactants and the formation of the product. This allows you to quench the reaction at the optimal time, preventing the formation of degradation products from prolonged heating and simplifying the subsequent workup and purification.
Q3: Are there any "greener" synthesis methods for Pyrazolo[1,5-a]pyrimidines?
A3: Yes, microwave-assisted synthesis is considered a green chemistry approach as it often leads to shorter reaction times, higher yields, and reduced solvent usage compared to conventional heating methods.[1] One-pot, multi-component reactions are also considered more environmentally friendly as they reduce the number of synthetic steps and purification stages.[8]
Q4: Can I use ¹H NMR to quickly assess the purity of my this compound?
A4: Absolutely. ¹H NMR is an excellent technique for a quick purity assessment. The presence of sharp, well-defined peaks corresponding to your desired product and the absence of significant peaks from starting materials or other byproducts is a good indication of purity. Integrating the peaks can provide a semi-quantitative measure of the purity. For unambiguous structural confirmation and identification of isomers, 2D NMR techniques are recommended.[5][6]
Experimental Protocols
Protocol 1: Identification of Isomeric Byproducts using ¹H NMR
-
Sample Preparation: Prepare separate NMR samples of your purified product and the crude reaction mixture in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR Spectra: Obtain high-resolution ¹H NMR spectra for both samples.
-
Analysis:
-
In the spectrum of the crude mixture, look for two sets of signals in the aromatic region corresponding to the protons on the pyrazolo[1,5-a]pyrimidine core.
-
Compare the chemical shifts and coupling constants of these signals. Isomers will have distinct patterns.[6]
-
The presence of two distinct sets of peaks that integrate to a certain ratio indicates the presence of isomers.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the solvent, is often effective for separating isomers. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Logical Workflow for Byproduct Troubleshooting
Caption: A troubleshooting workflow for identifying and resolving byproduct issues.
Byproduct Formation Pathway
Caption: Formation of isomeric byproducts from unsymmetrical starting materials.
Data Summary
| Issue | Potential Cause | Identification Method | Recommended Action |
| Isomeric Byproduct | Lack of regioselectivity in cyclocondensation | TLC, ¹H & ¹³C NMR, 2D NMR | Optimize reaction conditions (catalyst, microwave), Column Chromatography, Recrystallization |
| Unreacted Starting Materials | Incomplete reaction | TLC, ¹H NMR | Increase reaction time/temperature, check catalyst activity, use microwave |
| Low Yield | Poor reactivity, suboptimal conditions | TLC | Use high-purity starting materials, optimize solvent, temperature, and catalyst |
References
-
Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH. [Link]
-
Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers | The Journal of Organic Chemistry. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - ResearchGate. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC - NIH. [Link]
-
Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Pyrazolo[1,5-a]pyrimidin-6-ol Assay Development
Welcome to the technical support resource for researchers working with Pyrazolo[1,5-a]pyrimidin-6-ol and its derivatives. This guide is designed to provide expert insights and practical solutions for common challenges encountered during the screening and characterization of this important class of kinase inhibitors.[1][2] We will address issues ranging from assay variability to data interpretation, ensuring your experiments are robust, reproducible, and reliable.
Troubleshooting Guide: Navigating Common Assay Hurdles
This section addresses specific, frequently encountered problems in a question-and-answer format, providing a systematic approach to identifying and resolving them.
Issue 1: High Variability in IC50 Values Across Experiments
Question: "My IC50 values for the same this compound analog are inconsistent between runs. What could be the cause?"
This is a common and frustrating issue that can often be traced back to the physicochemical properties of the compound or the stability of the assay components.
Potential Causes & Solutions:
-
Compound Solubility and Aggregation: Pyrazolo[1,5-a]pyrimidine scaffolds, while promising, can sometimes have poor aqueous solubility, leading to precipitation or aggregation at higher concentrations.[3] Aggregates can sequester the target enzyme, leading to non-specific inhibition and highly variable results.[4]
-
Troubleshooting Steps:
-
Visually Inspect Wells: Check the wells of your assay plate for any visible precipitate, especially at the highest concentrations of your test compound.
-
Incorporate a Detergent: Add a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 to your assay buffer. This can disrupt the formation of aggregates and reveal the true potency of your compound. A significant loss of potency in the presence of detergent is a strong indicator of aggregation-based inhibition.[4]
-
Confirm Stock Solution Integrity: Ensure your DMSO stock solutions are fully dissolved and have not been subjected to excessive freeze-thaw cycles.
-
-
-
Compound or Reagent Instability: The stability of your inhibitor, enzyme, or substrate in the assay buffer over the incubation period is critical.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a pre-incubation experiment where you incubate your this compound derivative in the assay buffer for the full duration of your experiment before adding the enzyme. A time-dependent loss of activity suggests compound instability.[4]
-
Enzyme Activity Check: The kinase used in your assay is a sensitive reagent.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Always keep the enzyme on ice during preparation.[5] Run a control with a known, stable inhibitor to ensure the enzyme is active.[5]
-
Substrate Integrity: Protect light-sensitive reagents, such as fluorescent substrates, from light to prevent degradation.[5]
-
-
-
Systematic Errors: In high-throughput screening (HTS), systematic errors related to instrumentation or plate position can introduce variability.[6][7]
Caption: A systematic workflow for diagnosing the root cause of inconsistent IC50 values.
Issue 2: High Background Signal or Apparent Inhibition at All Concentrations
Question: "My assay shows a high background signal, or my this compound compound appears to be a potent inhibitor even at low concentrations, which seems unlikely. How can I troubleshoot this?"
This often points to compound interference with the assay technology itself, a common challenge in HTS.[3][9]
Potential Causes & Solutions:
-
Intrinsic Compound Fluorescence/Absorbance: Many organic molecules, including heterocyclic scaffolds, can absorb light or fluoresce at wavelengths that overlap with your assay's detection method, leading to false positives or negatives.[9]
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Set up wells containing only the assay buffer and your compound at each concentration (no enzyme or substrate).[4]
-
Correct for Interference: Subtract the signal from the compound-only control wells from your experimental wells.[4] If the intrinsic signal is very high, you may need to consider an alternative assay format with a different detection method (e.g., luminescence instead of fluorescence).[10]
-
-
-
Pan-Assay Interference Compounds (PAINS): Some chemical substructures are known to interfere with a wide variety of assays through non-specific mechanisms like reactivity or redox cycling.[4] These "bad actors" are a notorious source of false positives in screening campaigns.
-
Troubleshooting Steps:
-
Check for PAINS Substructures: Use computational filters or online tools to check if your this compound scaffold contains known PAINS motifs.
-
Perform Counter-Screening: Test your compound against an unrelated target enzyme. Activity against multiple, unrelated targets is a hallmark of a promiscuous, non-specific inhibitor.[4]
-
-
-
Contaminated Reagents: Contamination in buffers or reagents can lead to consistently high background signals.[5]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Prepare all buffers with fresh, high-purity water and reagents.[8]
-
Filter-Sterilize Buffers: If microbial contamination is suspected, filter-sterilize your buffers.
-
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the primary mechanisms of action for Pyrazolo[1,5-a]pyrimidine compounds? | This class of compounds is predominantly known to act as protein kinase inhibitors .[1][2] Many function as ATP-competitive inhibitors, binding to the ATP pocket of the kinase.[2] Specific derivatives have been developed to target kinases such as Pim-1, Flt-3, Trk, EGFR, and B-Raf.[1][11][12] |
| How do I select the right initial assay for my new this compound derivative? | A tiered approach is recommended. Start with a biochemical enzymatic assay using the purified target kinase (e.g., a fluorescence-based assay).[13][14] This provides a direct measure of target engagement. If potent activity is confirmed, progress to cell-based assays (e.g., measuring the phosphorylation of a downstream substrate) to confirm cellular potency and target engagement in a more physiological context.[11][15] |
| What are the most critical controls to include in my kinase assay? | Every plate should include: 1. Negative (Vehicle) Control: (e.g., DMSO) to define 0% inhibition. 2. Positive Control Inhibitor: A known inhibitor of the target kinase to confirm assay performance. 3. No-Enzyme Control: To measure background signal from the substrate and buffer. 4. Compound Interference Control: Your test compound in buffer alone to check for intrinsic fluorescence/absorbance. |
| My compound is a confirmed "hit." What are the next steps to validate it? | Validation is crucial to eliminate false positives.[9] Key next steps include: 1. Re-synthesis and Confirmation: Synthesize a fresh batch of the compound and confirm its identity and purity (e.g., via LC-MS, NMR). 2. Orthogonal Assays: Confirm activity in a different assay format that uses an alternative detection method. 3. Dose-Response Confirmation: Generate a full dose-response curve to confirm the IC50. 4. Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity profile.[11] |
Key Experimental Protocols
Protocol 1: Generic Fluorescence-Based Kinase Inhibition Assay
This protocol provides a framework for a typical kinase assay. Note: Concentrations and incubation times must be optimized for each specific kinase-inhibitor system.
Objective: To determine the IC50 of a this compound derivative against a target kinase.
Materials:
-
Target Kinase (e.g., Pim-1, TrkA)
-
Fluorescent Peptide Substrate
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (optimized for kinase activity, often containing MgCl2)
-
Test Compound (this compound derivative)
-
Positive Control Inhibitor
-
Stop Solution (e.g., EDTA)
-
Black, low-volume 384-well assay plates[8]
-
Fluorescence Plate Reader
Procedure:
-
Compound Plating: Prepare serial dilutions of your test compound in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) to the assay plate.
-
Enzyme Addition: Dilute the kinase to the desired working concentration in cold assay buffer. Add the diluted enzyme solution (e.g., 5 µL) to all wells except the "No-Enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase.[16]
-
Reaction Initiation: Prepare a solution of the fluorescent substrate and ATP in assay buffer. Add this solution (e.g., 5 µL) to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the optimized reaction time (e.g., 60 minutes). Protect the plate from light.
-
Reaction Termination: Add the Stop Solution (e.g., 2.5 µL of EDTA) to all wells to chelate Mg2+ and stop the enzymatic reaction.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background signal (from "No-Enzyme" wells).
-
Normalize the data to your controls (0% inhibition for vehicle, 100% inhibition for a saturating concentration of a known inhibitor).
-
Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing Compound Stability in Assay Buffer
Objective: To determine if the test compound degrades in the assay buffer over the course of the experiment.[4]
Materials:
-
Test Compound
-
Assay Buffer
-
HPLC or LC-MS system
Procedure:
-
Prepare Solution: Create a solution of your this compound derivative in the assay buffer at the highest concentration used in your assay.
-
Timepoint Zero (t=0): Immediately inject an aliquot of the solution onto the HPLC or LC-MS system and record the peak area of the parent compound.
-
Incubation: Incubate the remaining solution under the exact same conditions as your kinase assay (temperature, light, duration).
-
Subsequent Timepoints: At timepoints corresponding to the end of your assay (e.g., 60 min, 90 min), inject another aliquot and measure the peak area of the parent compound.
-
Data Analysis: A significant decrease in the parent compound's peak area over time indicates instability.
Caption: A simplified diagram of a typical kinase signaling pathway targeted by inhibitors.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- High-Throughput Screening in Drug Discovery Explained. Technology Networks.
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
- How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Benchchem.
- Technical Support Center: Navigating Enzyme Inhibition Assays with N
- Technical Support Center: Troubleshooting "Renin Inhibitor-1" Enzym
- Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
- TROUBLESHOOTING GUIDE FOR ENZYM
- High-throughput screening (HTS). BMG LABTECH.
- Protein and Enzyme Activity Assays Support—Troubleshooting. Thermo Fisher Scientific.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC, NIH.
- In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- This compound | 1580489-59-3. Sigma-Aldrich.
- ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS.
- SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS.
- Supporting Information Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents. Amazon S3.
- Oxadiazole hdac6 inhibitors and uses thereof.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. US20230322747A1 - Oxadiazole hdac6 inhibitors and uses thereof - Google Patents [patents.google.com]
- 15. WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS - Google Patents [patents.google.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidin-6-ol Solubility for In Vitro Assays
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for developing potent kinase inhibitors targeting pathways in oncology and inflammatory diseases.[1][2][3] Compounds like Pyrazolo[1,5-a]pyrimidin-6-ol are frequently investigated for their therapeutic potential.[4][5] However, a common and significant hurdle encountered by researchers is the compound's inherently low aqueous solubility, a characteristic shared by many heterocyclic kinase inhibitors.[6][7] This poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate measurements, underestimated potency, and unreliable structure-activity relationship (SAR) data.[8]
This technical guide provides a systematic, question-and-answer-based approach to troubleshoot and optimize the solubility of this compound for reliable and reproducible in vitro assays. We will move from fundamental principles to advanced, actionable protocols, explaining the scientific rationale behind each step.
Section 1: Understanding the Core Problem
FAQ 1: I dissolved my this compound in DMSO, but it crashes out when I add it to my aqueous assay buffer. Why is this happening?
This is the most common solubility issue and is typically due to a combination of the compound's intrinsic properties and a phenomenon known as the "antisolvent effect."
-
Intrinsic Properties: The this compound structure is a fused, planar heterocyclic system. Such molecules often exhibit strong crystal lattice energy, meaning more energy is required to break apart the solid-state crystal and solvate the individual molecules in water. While readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its aqueous solubility is often very limited.[7][9]
-
Antisolvent Effect: You start by dissolving a high concentration of the compound in a "good" solvent, DMSO, where it is highly soluble.[10] When this concentrated DMSO stock is introduced into a large volume of aqueous buffer (a "poor" or "antisolvent"), the DMSO rapidly disperses.[11] This causes a dramatic and localized shift in solvent polarity around the compound molecules. The aqueous environment cannot maintain the solvation of the hydrophobic compound, forcing it to rapidly precipitate out of the solution.[12]
| Physicochemical Property | Value / Estimate | Significance for Solubility |
| Molecular Formula | C₆H₅N₃O | - |
| Molecular Weight | 135.12 g/mol | Relatively small, but solubility is dominated by structure. |
| CAS Number | 1580489-59-3 | For accurate compound identification.[13][14] |
| Predicted XLogP3 | 0.3 | A low logP suggests some polarity, but the fused ring system's planarity can still lead to poor aqueous solubility. |
| Aqueous Solubility | Data not available[15] | This is the critical parameter that must be experimentally determined. Low solubility is common for this scaffold.[6] |
| pKa | Data not available | Crucial for determining if pH modification can be used. The hydroxyl group is likely weakly acidic, and ring nitrogens are weakly basic. |
Table 1: Key physicochemical properties of this compound. Experimental validation of predicted values is essential.
Section 2: A Systematic Workflow for Solubility Optimization
Before attempting advanced methods, it's crucial to follow a logical troubleshooting sequence. This workflow ensures you address the most common issues first and avoid unnecessary complexity.
Caption: Core strategies to resolve compound precipitation.
| Strategy | Mechanism | Ease of Use | Potential for Assay Interference |
| DMSO Optimization | Co-solvency | Easy | High (if concentration >1%) |
| pH Adjustment | Increases ionization | Moderate | Moderate (requires assay compatibility with new pH) |
| Cyclodextrin Complexation | Encapsulation (Inclusion Complex) | Moderate | Low to Moderate (must run controls) |
| Surfactants (e.g., Tween) | Micellar Solubilization | Easy | High (can disrupt cell membranes and protein structures) |
Table 3: Comparative summary of solubility enhancement strategies.
Final Recommendations:
-
Always start with the simplest solution: Confirm your stock integrity and optimize your DMSO concentration before moving to more complex formulations.
-
Be empirical: Do not assume a single method will work. It is often necessary to screen multiple conditions (different pH levels, different cyclodextrins).
-
Controls are critical: Whenever you add a new excipient like a cyclodextrin or surfactant to your assay, you must run a parallel control with just the excipient to ensure it does not affect your biological system. [16]* Document everything: Keep detailed records of what works and what doesn't. This information is invaluable for future experiments with this compound or structurally similar molecules.
References
- International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- T. Loftsson, D. Duchene. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11.
- Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180.
- Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459.
- World Pharma Today.
- MDPI.
- WuXi AppTec DMPK. (2024).
- Purdue e-Pubs.
- NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- NIH. (2024).
- NIH.
- ResearchGate.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- ChemicalBook. This compound | 1580489-59-3.
- ChemicalBook. This compound | 1580489-59-3.
- European Publication Server web service.
- Shandong IRO Chelating Chemical Co., Ltd.
- NIH. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Wikipedia. Dimethyl sulfoxide.
- PubChem. Pyrazolo(1,5-a)pyrimidine | C6H5N3 | CID 11636795.
- ResearchGate.
- ResearchGate. (PDF)
- Sussex Drug Discovery Centre. (2014).
- Gihi Chemicals Co.,Limited. 2-Amino-1-cyclopentene-1-carbonitrile; CAS No.: 2941-23-3.
- PubMed.
- ResearchGate.
- PubMed.
- ChemScene. Safety Data Sheet - this compound.
- RSC Publishing.
- NIH.
- Patents. WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Amazon S3. Supporting Information Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- The Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- Benchchem. Technical Guide: Solubility and Potential Biological Interactions of 4-N-methyl-5-nitropyrimidine-2,4-diamine in DMSO.
- MDPI. DMSO Solubility Assessment for Fragment-Based Screening.
- MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- MDPI.
- ResearchGate. (PDF) Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.
- NIH. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 1580489-59-3 [chemicalbook.com]
- 14. This compound | 1580489-59-3 [amp.chemicalbook.com]
- 15. chemscene.com [chemscene.com]
- 16. ijmsdr.org [ijmsdr.org]
"Pyrazolo[1,5-a]pyrimidin-6-ol" stability issues in solution
Introduction
Welcome to the technical support guide for researchers working with Pyrazolo[1,5-a]pyrimidin-6-ol and its derivatives. The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its wide range of biological activities.[1][2] This heterocyclic system is integral to the development of potent and selective kinase inhibitors targeting critical cellular signaling pathways implicated in diseases like cancer.[1][3][4][5] Marketed drugs such as Larotrectinib and Entrectinib, which are used to treat NTRK fusion-positive solid tumors, feature this core structure, highlighting its clinical significance.[6]
However, like many complex heterocyclic compounds, derivatives of this scaffold can exhibit stability issues in solution, leading to inconsistent experimental results. While specific degradation data for this compound is not extensively published, this guide leverages established principles of heterocyclic chemistry to help you anticipate, troubleshoot, and mitigate potential stability challenges. Our goal is to provide you with the causal understanding and practical workflows necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've noticed my this compound solution changing color and/or forming a precipitate over time. What is the likely cause?
This is a common observation indicating compound degradation or solubility issues. There are three primary suspects:
-
Oxidation: The electron-rich pyrazolo[1,5-a]pyrimidine ring system, particularly with an electron-donating hydroxyl group (-OH), can be susceptible to oxidation. Exposure to atmospheric oxygen, trace metal ions in your solvent, or light can catalyze oxidative processes, often resulting in the formation of colored byproducts.
-
Hydrolysis: The pyrimidine portion of the fused ring system can be susceptible to hydrolytic cleavage, especially under non-neutral pH conditions (acidic or basic). This chemical breakdown alters the structure of your compound, leading to loss of activity and potential precipitation of the degradant.
-
pH-Dependent Solubility: The molecule has several nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. The -OH group is also ionizable. Changes in the ionization state dramatically affect solubility. If the pH of your buffer is near the compound's pKa, you may experience precipitation as the compound's net charge shifts towards neutral, reducing its solubility in aqueous media.
Immediate Action: Store your stock solutions in an inert, anhydrous solvent like DMSO, protect them from light by using amber vials, and store them at -20°C or -80°C. When preparing aqueous working solutions, use freshly prepared buffers and analyze them as quickly as possible.
Q2: What is the most probable degradation pathway for this compound in an aqueous buffer?
While a formal degradation study is required for confirmation, the most chemically plausible pathway is hydrolysis of the pyrimidine ring . The C7 position of the pyrazolo[1,5-a]pyrimidine core is known to be particularly reactive and susceptible to nucleophilic attack.[7] In the presence of water (the nucleophile), this can lead to ring-opening.
The process is often catalyzed by acid or base:
-
Under acidic conditions: Protonation of the ring nitrogens activates the system for nucleophilic attack by water.
-
Under basic conditions: The hydroxyl group can be deprotonated to a phenoxide-like anion, increasing electron density in the ring system, but direct attack by hydroxide ions on the electrophilic carbons of the pyrimidine ring can still occur.
Below is a diagram illustrating a hypothetical hydrolytic degradation pathway.
Caption: Hypothetical pathway for hydrolytic degradation.
Q3: How can I determine the optimal pH for my experimental buffer to maximize stability?
The stability of your compound is likely highly pH-dependent. You must perform a systematic study to identify the pH at which the compound has the longest half-life. The general approach involves incubating the compound in a series of buffers across a wide pH range (e.g., pH 3 to pH 10) and monitoring its concentration over time using a stability-indicating method like HPLC-UV or LC-MS.
General Guidance:
-
Acidic pH (e.g., < 5): Often leads to rapid hydrolysis due to protonation of the heterocyclic nitrogens, making the ring more electrophilic.
-
Neutral pH (e.g., 6.5 - 7.5): Typically the region of greatest stability for many nitrogen-containing heterocycles.
-
Basic pH (e.g., > 8.5): Can also accelerate degradation through base-catalyzed hydrolysis mechanisms.
The table below presents exemplary data from such a study to illustrate the expected outcome.
| Buffer pH | Temperature (°C) | Half-life (t½) in hours | Stability Profile |
| 3.0 | 37 | ~ 2 hours | Very Poor |
| 5.0 | 37 | ~ 18 hours | Poor |
| 7.4 | 37 | > 96 hours | Good (Optimal) |
| 9.0 | 37 | ~ 12 hours | Poor |
Q4: What is the best practice for preparing and storing stock solutions?
The choice of solvent and storage conditions is critical for preventing degradation before your experiment even begins.
-
Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) . It is aprotic (doesn't donate protons) and non-nucleophilic, minimizing the risk of hydrolysis or other solvent-mediated reactions. Ensure you use a high-purity, anhydrous grade of DMSO.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the volume of DMSO introduced into your aqueous experimental medium, which can be crucial as high percentages of DMSO (>0.5-1%) can have biological effects or cause compound precipitation.
-
Storage:
-
Temperature: Store at -20°C or ideally -80°C .
-
Aliquoting: Dispense the stock solution into single-use aliquots in low-binding tubes. This prevents repeated freeze-thaw cycles, which can introduce moisture from atmospheric condensation and accelerate degradation.
-
Protection: Use amber vials or wrap tubes in foil to protect the compound from light, which can cause photochemical degradation.
-
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is essential to identify potential degradation pathways and develop a stability-indicating analytical method. This workflow exposes the compound to harsh conditions to intentionally induce degradation.
Caption: Workflow for a forced degradation study.
Protocol 2: Step-by-Step Method for Forced Degradation
Objective: To determine the stability of this compound under hydrolytic (acidic, basic), oxidative, and thermal stress.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC system with UV/PDA and/or Mass Spectrometry (MS) detectors
-
Calibrated pH meter and analytical balance
-
Heating block or water bath
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN) to make a 1 mg/mL stock solution.
-
-
Setting up Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Mix 1 mL of stock solution with 1 mL of HPLC-grade water.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Keep at 4°C.
-
-
Incubation:
-
Place the Acid, Base, and Thermal vials in a heating block set to 60-80°C.
-
Keep the Oxidative vial at room temperature, protected from light.
-
Keep the Control vial at 4°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) from each stress condition.
-
Immediately quench the reaction:
-
For Acid samples, add an equivalent amount of 0.1 M NaOH to neutralize.
-
For Base samples, add an equivalent amount of 0.1 M HCl to neutralize.
-
For all samples, dilute with the mobile phase to an appropriate concentration for analysis (e.g., 10 µg/mL).
-
-
-
Analysis:
-
Analyze all samples by a validated HPLC-UV or LC-MS method.
-
Monitor the peak area of the parent compound to calculate the percentage remaining.
-
Look for the appearance of new peaks (degradants) in the chromatograms. Use MS to obtain mass information on these new peaks to help elucidate their structures.
-
-
Data Interpretation:
-
Calculate the degradation rate for each condition.
-
Ensure "mass balance" – the sum of the parent compound and all degradants should ideally account for ~100% of the initial parent compound, confirming that all major species are being detected.
-
This protocol provides a self-validating system. The control sample ensures that any observed degradation is due to the applied stress and not to the analytical method or initial solution instability.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07963j]
- The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... (ResearchGate) [URL: https://www.researchgate.net/figure/The-mechanism-for-the-synthesis-of-pyrazolo-1-5-a-pyrimidines-using-the_fig2_344583162]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9325010/]
- Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950). (Human Metabolome Database) [URL: https://hmdb.ca/metabolites/HMDB0256950]
- pyrimidine degradation pathway: Topics by Science.gov. [URL: https://www.science.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (PMC) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5791654/]
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4165471/]
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (MDPI) [URL: https://www.mdpi.com/1420-3049/29/15/3560]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022830/]
- Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/20074914/]
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (MDPI) [URL: https://www.mdpi.com/1424-8247/15/8/949]
- This compound | 1580489-59-3. (ChemicalBook) [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB03383049.htm]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10864387/]
- An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (Indian Academy of Sciences) [URL: https://www.ias.ac.in/article/fulltext/jcsc/127/08/1359-1369]
- Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/34438126/]
- Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/32959918/]
- An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. (PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/30529881/]
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/184]
- Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). (INIS-IAEA) [URL: https://inis.iaea.org/search/search.aspx?orig_q=RN:54107348]
Sources
- 1. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazolo[1,5-a]pyrimidine-Based Compounds
A Guide to Understanding and Mitigating Off-Target Effects
From the Senior Application Scientist's Desk:
Welcome to the technical support center for researchers working with the pyrazolo[1,5-a]pyrimidine scaffold. While your query focused on "Pyrazolo[1,5-a]pyrimidin-6-ol," this specific molecule is not extensively characterized in public literature. However, the pyrazolo[1,5-a]pyrimidine core is a well-known and highly valuable "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors targeting enzymes like Trk, CDK, and Pim-1.[1][2][3][4][5]
The very features that make this scaffold so effective—its ability to fit into the ATP-binding pocket of kinases—also present the primary challenge: off-target effects.[5][6][7] An inhibitor designed for one kinase may interact with dozens of others, leading to unexpected phenotypes, toxicity, or a misinterpretation of experimental results.
This guide is designed to provide you with the strategic and technical framework to proactively identify, validate, and overcome the off-target effects of your pyrazolo[1,5-a]pyrimidine-based compounds. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions researchers frequently encounter when working with novel small molecule inhibitors.
Q1: What are off-target effects and why are they a major concern with pyrazolo[1,5-a]pyrimidine compounds?
A1: Off-target effects are unintended interactions between a drug or compound and proteins other than its primary therapeutic target. For pyrazolo[1,5-a]pyrimidine compounds, which are often designed as ATP-competitive kinase inhibitors, the high degree of structural conservation in the ATP-binding pocket across the human kinome makes off-target binding a significant issue.[6][7] These unintended interactions can lead to:
-
Misleading Results: The observed biological effect might be due to the inhibition of an unknown off-target, not the intended one.
-
Cellular Toxicity: Inhibition of essential kinases can lead to cell death or other toxic phenotypes.[5]
-
Drug Resistance: Activation of compensatory signaling pathways through off-target interactions can lead to resistance.
-
Failure in Clinical Development: Unforeseen toxicity is a primary reason for the failure of drug candidates in clinical trials.[8][9]
Q2: How can I preemptively assess the potential for off-target effects with my specific compound?
A2: Before beginning extensive cell-based assays, you can leverage computational and predictive methods. In silico tools can screen your compound's structure against databases of known protein targets.[10][11] These methods use ligand-based approaches (comparing your molecule to known inhibitors) and structure-based approaches (docking your molecule into protein crystal structures). While not a substitute for experimental validation, this can help you anticipate likely off-target families (e.g., other kinases, GPCRs) and prioritize experimental resources.[8][10]
Q3: What is the difference between target engagement and functional activity?
A3: This is a critical distinction.
-
Target Engagement refers to the physical binding of your compound to a protein within a cell. It confirms that the compound can reach its target in a complex biological environment. The Cellular Thermal Shift Assay (CETSA) is a gold-standard method for verifying this.[12][13][14][15]
-
Functional Activity is the downstream consequence of that binding (e.g., inhibition of kinase activity, change in a signaling pathway, cell death).
A compound can engage an off-target without producing a measurable functional effect. Conversely, a functional effect could be the result of engaging an off-target you haven't identified. A robust research plan must validate both.
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides in-depth, question-driven guidance for specific experimental challenges.
Scenario 1: "My compound induces an unexpected or inconsistent phenotype. How do I determine if this is an off-target effect?"
This is a classic challenge. The observed cellular outcome (e.g., apoptosis, differentiation) may not align with the known function of your intended target. This requires a systematic process of elimination.
Caption: A decision-making workflow for investigating unexpected cellular phenotypes.
Expert Advice:
-
The Power of Genetics: The most conclusive way to link a phenotype to a target is through genetics. If knocking out or knocking down your target protein with CRISPR or siRNA does not produce the same phenotype as your compound, you have strong evidence for an off-target effect.[16][17]
-
Use a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold is known to be specific for your target, test it. If it fails to produce the same phenotype, this points towards your compound's off-target activity.
-
Structure-Activity Relationship (SAR): Synthesize a close analog of your compound that is inactive against your primary target. If this "dead" compound still causes the phenotype, the effect is definitively off-target.[18][19][20]
Scenario 2: "I suspect an off-target effect. How do I experimentally identify the unknown interacting proteins?"
Once you have evidence pointing to an off-target mechanism, the next step is to identify the specific protein(s) involved. There are several powerful, unbiased techniques for this process, known as target deconvolution.[21][22][23]
| Method | Principle | Throughput | Key Advantage | Key Limitation |
| Kinome Profiling | In vitro binding or activity assay against a large panel of recombinant kinases (e.g., 400+).[24][25][26][27][28] | High | Provides a comprehensive and quantitative map of a compound's selectivity across the kinome. | In vitro results may not perfectly reflect interactions in a cellular context; does not identify non-kinase off-targets. |
| Chemoproteomics | Uses an immobilized version of your compound to "pull down" binding partners from cell lysate, which are then identified by mass spectrometry.[21][29][30] | Medium | Unbiased; identifies any protein that binds, not just kinases. Captures interactions in a near-native environment. | Requires chemical synthesis of a tagged compound; can be prone to non-specific binding artifacts. |
| Thermal Proteome Profiling (TPP) / CETSA-MS | A proteome-wide version of CETSA. Measures the thermal stability of thousands of proteins in response to compound treatment. Off-targets are identified by their significant thermal stabilization.[14][15][23] | Low-Medium | In-cellulo method that requires no compound modification. Directly measures target engagement in a physiological context. | Technically demanding and requires sophisticated mass spectrometry and data analysis. |
Recommended Workflow:
-
Start Broad with Kinome Profiling: Since your compound has a pyrazolo[1,5-a]pyrimidine scaffold, kinases are the most probable off-targets. A commercial kinome scan (e.g., KINOMEscan™, Reaction Biology) is a cost-effective first step.[26][28][31] This will give you a ranked list of potential kinase interactors based on binding affinity or percent inhibition.[24]
-
Validate Top Hits in Cells: Do not assume all hits from the in vitro scan are biologically relevant. Select the top 3-5 off-target candidates and validate their engagement in your cellular model using a targeted method like the standard Cellular Thermal Shift Assay (CETSA) .
-
If No Kinase Hits Emerge: If the kinome scan is clean but you still have a confirmed off-target phenotype, proceed to an unbiased, proteome-wide method like Chemoproteomics or TPP to identify non-kinase interactors.
Part 3: Key Experimental Protocols
This section provides detailed methodologies for the crucial validation experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[12][13][14][15][32] This protocol allows you to confirm that your compound is binding to its intended target (or a suspected off-target) within intact cells.
Caption: Step-by-step workflow for a CETSA experiment.
-
Cell Culture and Treatment:
-
Culture your chosen cell line to ~80% confluency.
-
Harvest cells and resuspend in PBS containing protease inhibitors.
-
Aliquot cell suspensions into PCR tubes. Treat half with your pyrazolo[1,5-a]pyrimidine compound at the desired concentration (e.g., 10x EC50) and the other half with vehicle (e.g., DMSO). Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Apply a temperature gradient for 3 minutes. A typical range is 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, and 64°C. Include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Immediately subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This will pellet the heat-denatured, aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.
-
Determine the protein concentration of each sample (e.g., via BCA assay).
-
Normalize all samples to the same protein concentration.
-
Analyze the levels of your target protein in each sample via SDS-PAGE and Western Blotting using a validated antibody.
-
-
Data Interpretation:
-
In the vehicle-treated samples, the band corresponding to your target protein should disappear or fade as the temperature increases.
-
In the compound-treated samples, if your compound is binding and stabilizing the target, the protein will remain soluble at higher temperatures. This will appear as a "shift" in the melting curve to the right. A significant thermal shift is strong evidence of intracellular target engagement.[13][15]
-
Protocol 2: Orthogonal Validation Assays
After identifying a potential on- or off-target, it's crucial to confirm its functional relevance using an orthogonal assay—an independent method that relies on a different physical principle.[33][34][35][36][37]
Q: My kinome scan shows my compound binds Off-Target Kinase X. How do I confirm this is a functionally relevant interaction?
A: You need to perform a cellular assay that directly measures the activity of Kinase X.
-
Select a Known Substrate: Identify a well-characterized downstream substrate of Kinase X. The phosphorylation of this substrate is a direct readout of the kinase's activity.
-
Develop a Phospho-Specific Western Blot Assay:
-
Treat your cells with a range of concentrations of your compound.
-
Include appropriate controls: a known selective inhibitor of Kinase X (positive control) and a vehicle control.
-
Lyse the cells and perform a Western Blot.
-
Probe one blot with an antibody against the phosphorylated form of the substrate and another blot with an antibody for the total amount of the substrate protein.
-
-
Interpret the Results: If your compound is a functional inhibitor of Kinase X, you should see a dose-dependent decrease in the phosphorylation of its substrate, without a change in the total substrate level. If this result is comparable to the positive control inhibitor, you have orthogonally validated the functional consequence of your off-target engagement.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Springer. [Link]
-
An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. Europe PMC. [Link]
-
Chemoproteomics, a broad avenue to target deconvolution. The Lei Group. [Link]
-
An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. ACS Publications. [Link]
-
A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]
-
Stability-based approaches in chemoproteomics. PubMed Central. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Publications. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. MDPI. [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Protein kinase inhibitors: contributions from structure to clinical compounds. Cambridge University Press. [Link]
-
From gene to validated and qualified hits. AXXAM. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
-
Chemoproteomics. Wikipedia. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
Orthogonal Assay Service. Creative Biolabs. [Link]
-
Structure–Activity Relationship in the Leucettine Family of Kinase Inhibitors. ACS Publications. [Link]
-
In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
-
Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells. PubMed. [Link]
-
Kinase Panel Screening Services. Reaction Biology. [Link]
-
(PDF) Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Kinase Screening & Profiling Service. Drug Discovery Support. [Link]
-
Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. PubMed Central. [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]
-
CRISPR Off-Target Validation. CD Genomics. [Link]
-
KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
-
The KINOMEscan and KEA3 Appyters. YouTube. [Link]
-
Kinome Profiling. PubMed Central. [Link]
-
CRISPR/Cas9 Off-Target Validation Solutions. iGeneTech. [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. bioRxiv. [Link]
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Identification and Validation of CRISPR/Cas9 Off-Target Activity in Hematopoietic Stem and Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. europeanreview.org [europeanreview.org]
- 23. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. assayquant.com [assayquant.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chayon.co.kr [chayon.co.kr]
- 29. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Chemoproteomics - Wikipedia [en.wikipedia.org]
- 31. youtube.com [youtube.com]
- 32. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
- 34. axxam.com [axxam.com]
- 35. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 36. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 37. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Navigating Resistance to Pyrazolo[1,5-a]pyrimidin-6-ol-Based Inhibitors
Welcome to the technical support center for researchers investigating compounds based on the Pyrazolo[1,5-a]pyrimidin-6-ol scaffold. This versatile chemical structure is the backbone of numerous potent inhibitors targeting key cellular players like protein kinases and heat shock proteins (HSPs), which are critical in cancer research and drug development.[1][2] However, as with many targeted therapies, the emergence of drug resistance in cell lines is a significant experimental hurdle.
This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and supply detailed protocols to help you diagnose and overcome resistance mechanisms. Drawing from extensive field experience and the latest scientific literature, we will explore the "why" behind common experimental challenges and provide validated workflows to ensure the integrity of your results.
Section 1: Troubleshooting Guide - Deciphering Unexpected Results
This section addresses common issues encountered during in-vitro studies of pyrazolo[1,5-a]pyrimidine-based inhibitors, using the well-characterized HSP90 inhibitor, Onalespib (AT13387), as a primary example.
Q1: My cell line's IC50 value for our Pyrazolo[1,5-a]pyrimidine inhibitor is steadily increasing with each passage. What's happening?
An increasing IC50 is the classic sign of acquired resistance. Cancer cells are notoriously adaptable and can develop several strategies to survive under drug pressure. Here are the most probable causes and how to investigate them:
Potential Cause 1: Upregulation of Pro-Survival Chaperones (The "Stress Response" Defense)
-
The "Why": Many Pyrazolo[1,5-a]pyrimidine compounds, particularly HSP90 inhibitors, trigger a cellular stress response known as the Heat Shock Response (HSR).[3][4] This leads to the upregulation of other chaperones, like HSP70 and HSP27, which can compensate for the inhibition of HSP90 and promote cell survival.[3][4][5] This is a very common and rapid mechanism of resistance.
-
How to Verify:
-
Experiment: Perform a time-course and dose-response Western blot on your resistant and parental (sensitive) cell lines.
-
What to Look For: Probe for HSP70, HSP90, and key HSP90 client proteins (e.g., AKT, HER2, RAF-1). In resistant cells, you will likely see a significant increase in HSP70 expression compared to the parental line after treatment.[6][7] You may also see a less pronounced degradation of client proteins.
-
Potential Cause 2: Activation of Bypass Signaling Pathways (The "Cellular Detour")
-
The "Why": Cancer cells can activate alternative signaling pathways to circumvent their dependency on the drug's target. For HSP90 inhibitors, a common escape route is the hyperactivation of the PI3K/AKT/mTOR pathway, which controls cell growth and survival.[8][9][10][11]
-
How to Verify:
-
Experiment: Use Western blotting to compare the phosphorylation status of key pathway proteins in resistant versus parental cells, both with and without drug treatment.
-
What to Look For: Probe for phosphorylated AKT (p-AKT at Ser473), phosphorylated mTOR (p-mTOR), and phosphorylated S6 kinase (p-S6K). A sustained or increased level of phosphorylation in the resistant cells, even in the presence of the inhibitor, points to pathway activation.[8][9]
-
Potential Cause 3: Increased Drug Efflux (The "Pumping Out" Defense)
-
The "Why": Cells can overexpress ATP-binding cassette (ABC) transporters, which act as molecular pumps to actively remove the drug from the cell, lowering its intracellular concentration.[12][13] Key transporters include P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[13]
-
How to Verify:
-
Experiment: Conduct a fluorescent substrate efflux assay using a dye like Calcein-AM or Rhodamine 123.[14][15]
-
What to Look For: Resistant cells will show lower intracellular fluorescence because they are actively pumping the dye out. This effect can be reversed by co-incubating the cells with a known ABC transporter inhibitor (e.g., Verapamil for P-gp).[14] You can also confirm by Western blot for MDR1 or BCRP protein levels.
-
Potential Cause 4: Target Mutation
-
The "Why": While less common for HSP90 inhibitors due to the highly conserved ATP-binding pocket, mutations can arise that reduce the drug's binding affinity.[12] This is a more frequent issue for kinase inhibitors.[16][17]
-
How to Verify:
-
Experiment: Sequence the gene encoding the target protein (e.g., HSP90AA1) from your resistant cell line and compare it to the parental line.
-
What to Look For: Any non-synonymous mutations within the drug-binding domain.
-
Q2: I'm seeing inconsistent degradation of HSP90 client proteins (like AKT or RAF-1) in my Western blots after treatment. What could be the issue?
This is a common frustration that can stem from both technical and biological factors.
-
Technical Considerations:
-
Drug Stability: Ensure your inhibitor is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Cell Density: High cell confluency can impact drug effectiveness and cellular responses. Standardize your seeding density for all experiments.
-
Time Point: The kinetics of client protein degradation can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal degradation in your specific cell line.
-
-
Biological Considerations:
-
Compensatory Upregulation of HSP70: As mentioned in Q1, an increase in HSP70 can stabilize client proteins and counteract the effect of HSP90 inhibition.[6][7] Check HSP70 levels on the same blot. A strong HSP70 induction may explain the attenuated client degradation.
-
Client Protein Specificity: Not all client proteins are degraded with the same efficiency or kinetics. Some may be more resilient to HSP90 inhibition than others.[3][4] Focus on a well-established and sensitive client protein for your initial assessments.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Pyrazolo[1,5-a]pyrimidine-based HSP90 inhibitors?
The most empirically supported mechanisms are:
-
Activation of the Heat Shock Response: This is a hallmark of HSP90 inhibitor action, leading to the upregulation of pro-survival chaperones like HSP70.[3][4][12]
-
Activation of Bypass Signaling Pathways: The PI3K/AKT/mTOR pathway is a frequent escape route that reduces cellular dependence on HSP90 clients.[8][9][10]
-
Increased Drug Efflux: Overexpression of ABC transporters like P-glycoprotein (MDR1) can reduce intracellular drug concentrations.[12][13]
-
Upregulation of Co-chaperones: Increased levels of co-chaperones like p23 can modulate HSP90 activity and contribute to resistance.[12]
Q2: How can I proactively generate and characterize a resistant cell line in my lab?
Developing a resistant model is crucial for studying these mechanisms. The standard method is continuous exposure to escalating drug concentrations.[18][19][20]
-
Strategy: Start by treating your parental cell line with the inhibitor at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).[20]
-
Process: Once the cells adapt and resume normal growth, gradually increase the drug concentration (e.g., by 1.5 to 2-fold increments).[18]
-
Duration: This process is lengthy and can take several months.[21]
-
Validation: At regular intervals, perform dose-response assays to confirm the shift in the IC50 value. A 10-fold or higher increase in IC50 is typically considered a successfully established resistant line.[18]
-
Cryopreservation: Crucially, freeze down vials of cells at each concentration step. This allows you to return to a previous stage if a culture dies at a higher concentration.[18][20]
Q3: What are the key biomarkers I should monitor to detect emerging resistance?
To catch resistance early, routinely monitor these key molecular signatures in your long-term cultures:
-
Protein Level (Western Blot):
-
Gene Expression Level (RT-qPCR):
-
HSPA1A (HSP70 gene)
-
ABCB1 (MDR1 gene)
-
Section 3: Key Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol outlines the gradual dose escalation method.[18][20][22]
-
Initial Seeding: Plate the parental cancer cell line at a low density in a T-75 flask.
-
Determine Starting Dose: Calculate the IC20 of your pyrazolo[1,5-a]pyrimidine inhibitor from a standard 72-hour cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Add the inhibitor to the culture medium at the IC20 concentration.
-
Culture and Monitor: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. Initially, you will observe significant cell death and slow growth.
-
Recovery: Allow the surviving cells to repopulate the flask to ~80% confluency. This may take several weeks.
-
Dose Escalation: Once the cells are growing robustly at the current concentration, passage them and increase the drug concentration by 1.5-fold.
-
Cryopreserve: At each successful adaptation to a new concentration, freeze down several vials of cells.
-
Repeat: Continue this cycle of adaptation and dose escalation until the desired level of resistance (e.g., >10-fold increase in IC50) is achieved.
-
Final Characterization: Confirm the final IC50 of the resistant line compared to the parental line. Maintain the resistant line in medium containing the final drug concentration to prevent reversion.
Protocol 2: ABC Transporter Fluorescent Efflux Assay
This protocol assesses drug efflux activity.[14][15][23]
-
Cell Seeding: Seed both parental and resistant cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.[14]
-
Prepare Compounds: Prepare solutions of your test compound and a positive control inhibitor (e.g., 50 µM Verapamil for P-gp).
-
Pre-incubation: Wash the cells with warm PBS and add the inhibitor solutions. Incubate at 37°C for 30 minutes.
-
Substrate Loading: Add a fluorescent substrate like Calcein-AM (final concentration 1 µM) to all wells and incubate for another 30-60 minutes, protected from light.[14]
-
Wash: Gently wash the cells three times with ice-cold PBS to remove extracellular dye.
-
Read Fluorescence: Add 100 µL of ice-cold PBS to each well and immediately measure the intracellular fluorescence using a plate reader (Excitation: ~490 nm, Emission: ~520 nm).[14]
-
Analysis: Compare the fluorescence intensity between parental and resistant cells. Resistant cells should have lower fluorescence. The addition of an ABC transporter inhibitor should restore fluorescence in the resistant cells.
Section 4: Data Interpretation & Visualization
Table 1: Summary of Biomarker Changes in Resistant Cell Lines
| Resistance Mechanism | Key Biomarker | Expected Change in Resistant Cells | Suggested Verification Assay |
| Heat Shock Response | HSP70 Protein | ▲ Greatly Increased | Western Blot |
| Bypass Pathway Activation | p-AKT (Ser473) | ▲ Increased / Sustained | Western Blot |
| Drug Efflux | MDR1 (P-gp) Protein | ▲ Increased | Western Blot, Efflux Assay |
| Drug Efflux | Intracellular Dye | ▼ Decreased | Fluorescent Efflux Assay |
| Target Modification | Target Gene Sequence | Mutation Present | Sanger/NGS Sequencing |
Diagrams
Below are visualizations of key pathways and workflows to aid in your experimental design and interpretation.
Caption: Key mechanisms of acquired resistance to HSP90 inhibitors.
Caption: Troubleshooting workflow for identifying resistance mechanisms.
Section 5: References
-
Piper, P. W., & Millson, S. H. (2011). Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges. Pharmaceuticals, 4(11), 1400-1422. [Link]
-
Piper, P. W., & Millson, S. H. (2011). Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges. PubMed. [Link]
-
Kim, M. S., et al. (2022). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]
-
Wang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
-
Semantic Scholar. (2024). HSP70 Is a Critical Regulator of HSP90 Inhibitor's Effectiveness in Preventing HCl-Induced Chronic Lung Injury and Pulmonary Fi. Semantic Scholar. [Link]
-
ResearchGate. (2013). Ways to generate drug-resistant cancer cell lines?. ResearchGate. [Link]
-
Hudson, K., et al. (2018). Combined inhibition of heat shock proteins 90 and 70 leads to simultaneous degradation of the oncogenic signaling proteins involved in muscle invasive bladder cancer. Oncotarget, 9(4), 4387–4401. [Link]
-
Calderwood, S. K., & Gong, J. (2016). Hsp90 Inhibitors and Drug Resistance in Cancer: The Potential Benefits of Combination Therapies of Hsp90 Inhibitors and Other Anti-Cancer Drugs. Cancers, 8(3), 32. [Link]
-
Brown, J. C. S., et al. (2014). Hsp90 Inhibitors and the Reduction of Anti-Cancer Drug Resistance by Non-Genetic and Genetic Mechanisms. Cancers, 6(3), 1541–1572. [Link]
-
Chen, Y., et al. (2013). Opposing Actions of Heat Shock Protein 90 and 70 Regulate Nicotinamide Adenine Dinucleotide Phosphate Oxidase Stability and Reactive Oxygen Species Production. Arteriosclerosis, Thrombosis, and Vascular Biology, 33(1), 107–114. [Link]
-
Shim, H. S., et al. (2017). The HSP90 inhibitor, NVP-AUY922, attenuates intrinsic PI3K inhibitor resistance in KRAS-mutant non-small cell lung cancer. Cancer Letters, 406, 47–53. [Link]
-
Infante, J. R., et al. (2017). Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology, 80(3), 565–574. [Link]
-
Chen, W., et al. (2016). Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma. Molecular Cancer Therapeutics, 15(7), 1593–1603. [Link]
-
Astex Pharmaceuticals. (2015). The HSP90 inhibitor, onalespib (AT13387), delays the emergence of resistance to erlotinib in an EGFR-driven xenograft model. Astex Pharmaceuticals. [Link]
-
Agilent. (n.d.). A Fluorescent Microplate-Based Assay Workflow Enabling the Functional Characterization of Multi-Drug Resistance Transporters in. Agilent. [Link]
-
ResearchGate. (2020). Phase Ib study of HSP90 inhibitor, onalespib (AT13387), in combination with paclitaxel in patients with advanced triple-negative breast cancer. ResearchGate. [Link]
-
Smoot, R. L., et al. (2007). Targeting PI3K/Akt/HSP90 signaling sensitizes gastric cancer cells to deoxycholate-induced apoptosis. Cancer Biology & Therapy, 6(6), 931–938. [Link]
-
Sikdar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(10), 6931–6953. [Link]
-
ResearchGate. (2015). Abstract 2688: The HSP90 inhibitor, onalespib (AT13387), delays the emergence of resistance to erlotinib in an EGFR-driven xenograft model. ResearchGate. [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
ResearchGate. (2025). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]
-
Do, K., et al. (2015). Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors. Investigational New Drugs, 33(4), 921–930. [Link]
-
Duignan, D. B., et al. (2006). A 96-Well Efflux Assay To Identify ABCG2 Substrates Using a Stably Transfected MDCK II Cell Line. Molecular Pharmaceutics, 3(4), 435–443. [Link]
-
RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
MDPI. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. MDPI. [Link]
-
American Chemical Society. (2025). Focal Adhesion and Cancer Cell Cycle-Associated Resistance. American Chemical Society. [Link]
-
Shukla, S., et al. (2012). Assessment of Drug Transporter Function Using Fluorescent Cell Imaging. Current Protocols in Pharmacology, 58(1), 7.8.1–7.8.18. [Link]
-
Al-Warhi, T., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 16(11), 1545. [Link]
-
Choi, Y.-H., & Yu, A.-M. (2014). ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. Current Pharmaceutical Design, 20(5), 793–807. [Link]
-
ResearchGate. (2018). Hsp70 Binds Hsp90, GR, and Hop to Form a Highly Stable Heterohexamer. ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Combined inhibition of heat shock proteins 90 and 70 leads to simultaneous degradation of the oncogenic signaling proteins involved in muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opposing Actions of Heat Shock Protein 90 and 70 Regulate Nicotinamide Adenine Dinucleotide Phosphate Oxidase Stability and Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HSP90 inhibitor, NVP-AUY922, attenuates intrinsic PI3K inhibitor resistance in KRAS-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/Akt/HSP90 signaling sensitizes gastric cancer cells to deoxycholate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. escholarship.org [escholarship.org]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 21. researchgate.net [researchgate.net]
- 22. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
Validation & Comparative
"Pyrazolo[1,5-a]pyrimidin-6-ol" vs other pyrazolo[1,5-a]pyrimidine inhibitors
An objective, data-driven comparison of Pyrazolo[1,5-a]pyrimidin-6-ol with other Pyrazolo[1,5-a]pyrimidine inhibitors is not feasible at this time. Extensive searches have revealed a lack of publicly available scientific literature and experimental data specifically for "this compound". This suggests that the compound is likely not a well-characterized inhibitor, may be a novel or proprietary molecule without published data, or is not referred to by this specific chemical name in major scientific databases.
The broader class of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied and has yielded numerous potent inhibitors of various protein kinases and other important drug targets. These compounds are recognized for their "privileged" scaffold in medicinal chemistry, which allows for diverse substitutions to achieve high affinity and selectivity for a wide range of biological targets.
While a direct comparison with "this compound" is not possible, a guide to understanding the comparative landscape of other well-known pyrazolo[1,5-a]pyrimidine inhibitors can provide valuable context for researchers in the field.
Understanding the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a bicyclic aromatic heterocycle that serves as a versatile template for inhibitor design. Its structure is amenable to chemical modifications at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with the target protein's active site. This adaptability has led to the development of inhibitors for diverse enzyme families, most notably protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammation.
Key Classes of Pyrazolo[1,5-a]pyrimidine Inhibitors
The following sections will discuss prominent classes of pyrazolo[1,5-a]pyrimidine inhibitors, categorized by their primary molecular targets. This comparative overview will highlight the structure-activity relationships and therapeutic potential of these compounds.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. Several pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent CDK inhibitors.
Example: A series of 2,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates, which leads to cell cycle arrest and apoptosis.
-
Experimental Data: Studies have shown that specific substitutions on the pyrazolo[1,5-a]pyrimidine core can lead to high potency and selectivity for different CDK isoforms. For instance, the introduction of a substituted aniline at the C7 position and a small alkyl group at the C5 position has been shown to be crucial for potent inhibition of CDK2.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is central to the immune response, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms. Pyrazolo[1,5-a]pyrimidine-based JAK inhibitors have shown significant therapeutic promise.
Example: A series of 7-substituted-pyrazolo[1,5-a]pyrimidine derivatives
-
Mechanism of Action: These inhibitors also function as ATP-competitive inhibitors, targeting the kinase domain of JAKs to block the signaling cascade initiated by cytokine binding to their receptors.
-
Experimental Data: Structure-activity relationship studies have demonstrated that the nature of the substituent at the C7 position significantly influences the potency and selectivity for different JAK family members (JAK1, JAK2, JAK3, and TYK2). For example, the incorporation of specific amide-containing side chains has been shown to enhance potency against JAK1 and JAK2.
Other Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has enabled the development of inhibitors for a wide array of other kinases, including:
-
Src Family Kinases: Involved in cell growth, differentiation, and survival.
-
Receptor Tyrosine Kinases (e.g., VEGFR, EGFR): Key drivers of angiogenesis and tumor progression.
-
Mitogen-Activated Protein Kinases (MAPKs): Central components of signaling pathways that regulate cell proliferation and stress responses.
Experimental Protocols for Inhibitor Characterization
The evaluation of pyrazolo[1,5-a]pyrimidine inhibitors typically involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.
In Vitro Kinase Inhibition Assay (Example: CDK2)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC50 value of a test compound against CDK2/cyclin A.
Materials:
-
Recombinant human CDK2/cyclin A enzyme
-
Histone H1 as a substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative)
-
Kinase reaction buffer
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the substrate (Histone H1), and the test compound at various concentrations.
-
Enzyme Addition: Add the CDK2/cyclin A enzyme to each well to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³²P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
While specific data for "this compound" is not available in the public domain, the broader family of pyrazolo[1,5-a]pyrimidine inhibitors represents a highly successful and versatile class of compounds. Their ability to be chemically modified to target a wide range of kinases with high potency and selectivity has led to their investigation for numerous therapeutic applications. The comparative analysis of different classes of these inhibitors, such as those targeting CDKs and JAKs, highlights the adaptability of the pyrazolo[1,5-a]pyrimidine scaffold in modern drug discovery. Researchers interested in "this compound" may need to consult proprietary databases or conduct their own experimental evaluations to characterize its biological activity.
A Comparative Guide to Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1] This guide provides a comparative analysis of pyrazolo[1,5-a]pyrimidine derivatives, with a primary focus on their well-documented and highly significant role as protein kinase inhibitors in oncology.[2] While the specific subclass of "Pyrazolo[1,5-a]pyrimidin-6-ol" derivatives is of interest, the available public data is limited. Therefore, this guide will delve into the broader class of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, for which a wealth of comparative data exists, to provide a robust and scientifically grounded analysis. The principles and experimental methodologies discussed herein are directly applicable to the study of the 6-ol subclass, should it become a focus of future research.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Platform for Kinase Inhibition
The fused heterocyclic system of pyrazolo[1,5-a]pyrimidine offers a rigid and planar core, which is synthetically versatile, allowing for modifications at multiple positions to fine-tune biological activity, selectivity, and pharmacokinetic properties.[1][3] This adaptability has led to the development of potent inhibitors against a range of kinases implicated in cancer, including Pim-1, Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinase 2 (CDK2).[1][4]
Comparative Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors
The following sections provide a comparative analysis of different series of pyrazolo[1,5-a]pyrimidine derivatives, with supporting experimental data from published studies.
Pim-1 Kinase Inhibitors
Pim-1 kinase is a proto-oncogene that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[5] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent and selective Pim-1 inhibitors.[5][6]
A study by Xu et al. (2015) identified a series of pyrazolo[1,5-a]pyrimidines with nanomolar inhibitory activity against Pim-1. The structure-activity relationship (SAR) of these compounds highlights the importance of substituents at the C3 and C5 positions.[5]
| Compound | R1 | R2 | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) |
| 9a | H | 4-Cl-Ph | 11 | 23 |
| 9b | H | 4-F-Ph | 15 | 31 |
| 11a | 4-MeO-Ph | 4-Cl-Ph | 8 | 18 |
| 11b | 4-MeO-Ph | 4-F-Ph | 6 | 12 |
Data summarized from Xu et al. (2015).[5]
The data indicates that the introduction of a methoxy group at the R1 position (compounds 11a and 11b ) generally leads to a slight increase in potency against both Pim-1 and Flt-3 kinases compared to the unsubstituted analogs (9a and 9b ).[5] This suggests that the 4-methoxyphenyl group may engage in favorable interactions within the kinase active site.
Dual CDK2/TrkA Kinase Inhibitors
Cyclin-dependent kinase 2 (CDK2) and Tropomyosin receptor kinase A (TrkA) are both validated targets in cancer therapy. Dual inhibition of these kinases presents a promising strategy to overcome drug resistance.[4] A recent study by Fares et al. (2024) explored a series of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TrkA inhibitors.[7]
| Compound | R | X | CDK2 IC50 (µM) | TrkA IC50 (µM) |
| 6d | CN | H | 0.55 | 0.57 |
| 6n | COOEt | 3,4-di-OMe | 0.78 | 0.98 |
| 6o | COOEt | 4-Cl | 0.76 | 1.59 |
| 6p | COOEt | 4-Br | 0.67 | 1.34 |
| 6s | COOEt | 4-CF3 | 0.23 | 0.45 |
| 6t | COOEt | 3,4-di-Cl | 0.09 | 0.45 |
Data summarized from Fares et al. (2024).[7]
The SAR of this series reveals that electron-withdrawing groups on the phenyl ring at the C7 position generally enhance the inhibitory activity. For instance, compound 6t , with two chloro substituents, exhibited the most potent dual inhibition of CDK2 and TrkA.[7] The replacement of the ester group at the C3 position with a cyano group (6d ) also resulted in potent dual inhibition.[7]
Causality Behind Experimental Choices in Drug Design
The design of potent and selective kinase inhibitors is a multifactorial process. The pyrazolo[1,5-a]pyrimidine scaffold serves as an excellent starting point due to its known interactions with the hinge region of the ATP-binding site of many kinases. The subsequent optimization of substituents is guided by the following principles:
-
Exploration of Lipophilic Pockets: The introduction of various aryl and heteroaryl groups at positions like C5 and C7 allows for the exploration of lipophilic pockets within the kinase active site, leading to enhanced potency.
-
Formation of Hydrogen Bonds: The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core can act as hydrogen bond acceptors, while substituents with hydrogen bond donors (e.g., amines, hydroxyls) can form additional interactions with the protein, increasing binding affinity.
-
Modulation of Physicochemical Properties: The choice of substituents also influences the physicochemical properties of the compounds, such as solubility and membrane permeability, which are critical for their pharmacokinetic profile and overall efficacy.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, based on established methodologies.[1][5]
Synthesis of a 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidine
This two-step protocol involves the synthesis of a β-enaminone intermediate followed by cyclocondensation.[1]
Step 1: Synthesis of β-enaminone
-
A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
The reaction mixture is subjected to solvent-free microwave irradiation at 160 °C for 15 minutes.
-
The resulting β-enaminone is typically obtained in high yield (83–97%) and can be used in the next step without further purification.
Step 2: Cyclocondensation
-
The synthesized β-enaminone is reacted with 3-methyl-1H-pyrazol-5-amine.
-
The reaction is carried out in a suitable solvent, such as acetic acid, and heated to reflux.
-
The final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine is obtained after cooling and purification by recrystallization or column chromatography.
Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.
In Vitro Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the IC50 value of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human kinase
-
ATP
-
Substrate peptide
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrimidin-6-ol
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and potent biological activity.[1][2] This heterocyclic system is the backbone of several clinically approved and investigational drugs, particularly in oncology, where it has proven to be a highly effective ATP-mimetic for the inhibition of protein kinases.[3][4] Marketed drugs such as Larotrectinib and Entrectinib, which target Tropomyosin receptor kinases (Trks), feature this core structure.[5][6][7] The pyrazolo[1,5-a]pyrimidine nucleus has also been engineered to inhibit a range of other kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, Pim-1, and PI3Kδ.[3][4][8][9][10]
Given the promiscuous nature of the pyrazolo[1,5-a]pyrimidine scaffold across the kinome, a thorough and early-stage cross-reactivity profile of any new analogue, such as the hypothetical Pyrazolo[1,5-a]pyrimidin-6-ol, is not merely a regulatory checkbox but a critical step in understanding its mechanism of action, predicting potential off-target toxicities, and uncovering novel therapeutic opportunities.[4][11] This guide provides a comparative overview of state-of-the-art methodologies for profiling the cross-reactivity of this compound, offering insights into the experimental rationale and data interpretation.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[12] Due to the conserved nature of the ATP-binding pocket, achieving absolute selectivity for a single kinase is a significant challenge.[13][14] Off-target kinase inhibition can lead to unforeseen side effects or, serendipitously, to beneficial polypharmacology.[13] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount for its successful clinical translation.[11][14]
This guide will focus on three orthogonal and complementary techniques for assessing the cross-reactivity of this compound:
-
Kinome Scanning: A broad, high-throughput biochemical screen to identify potential kinase targets.
-
Cellular Thermal Shift Assay (CETSA): A target engagement assay to confirm binding to putative targets in a cellular context.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): An unbiased approach to identify cellular binding partners.
Kinome Scanning: A Global View of Kinase Interactions
Kinome scanning platforms offer a panoramic view of a compound's interaction with a large panel of recombinant kinases, often covering a significant portion of the human kinome.[15][16][17] These assays are typically based on competition binding principles, where the test compound's ability to displace a known ligand from the kinase's active site is measured.[18]
Experimental Rationale and Workflow
The KINOMEscan™ platform, for example, utilizes a proprietary active site-directed competition binding assay.[15][18] The kinase of interest is tagged with DNA, and a known, immobilized ligand is bound to a solid support. The test compound is incubated with the kinase, and its ability to prevent the kinase from binding to the immobilized ligand is quantified using qPCR of the DNA tag.[18] This method provides a direct measure of binding affinity (Kd) rather than just inhibitory activity (IC50), as it is independent of ATP concentration.[15][18]
Comparative Data Presentation
The results of a kinome scan are typically presented as a percentage of control, where a lower percentage indicates stronger binding. This data can be visualized in a "TREEspot™" diagram, which maps the interactions onto the human kinome tree, providing an intuitive visual representation of selectivity. For quantitative comparison, a table summarizing the dissociation constants (Kd) for the most potently inhibited kinases is essential.
| Kinase Target | Dissociation Constant (Kd) in nM | Kinase Family | Putative Role |
| TrkA | 5.2 | Tyrosine Kinase | Neurotrophin signaling, oncogenesis |
| CDK9 | 25.8 | CMGC | Transcriptional regulation |
| Pim-1 | 45.1 | CAMK | Cell survival and proliferation |
| PI3Kδ | 89.3 | Lipid Kinase | Immune cell signaling |
| EGFR | >10,000 | Tyrosine Kinase | Growth factor signaling |
| B-Raf | >10,000 | TKL | MAPK/ERK pathway |
Table 1. Hypothetical kinome scan data for this compound, highlighting its primary target (TrkA) and key off-targets.
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Physiological Context
While kinome scanning provides valuable biochemical data, it does not confirm that a compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[19][20][21] The principle is that a protein bound to a ligand is more resistant to thermal denaturation.[19][22]
Experimental Rationale and Workflow
CETSA involves treating cells with the test compound, followed by heating the cell suspension across a range of temperatures.[19] After heating, the cells are lysed, and the aggregated proteins are pelleted by centrifugation. The amount of soluble target protein remaining in the supernatant is then quantified, typically by Western blotting or other protein detection methods.[21][23] A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]
Comparative Data Presentation
CETSA data is presented in two main formats:
-
Melt Curves: Plots of the amount of soluble protein versus temperature, comparing the vehicle-treated and compound-treated samples.
-
Isothermal Dose-Response (ITDR) Curves: Performed at a single temperature (chosen from the melt curve), these plots show the amount of stabilized protein as a function of compound concentration.
| Target Protein | Apparent Melting Temp (Tagg) - Vehicle (°C) | Apparent Melting Temp (Tagg) - Compound (°C) | Thermal Shift (ΔTagg) (°C) |
| TrkA | 48.5 | 56.2 | +7.7 |
| CDK9 | 52.1 | 55.8 | +3.7 |
| Pim-1 | 54.3 | 55.1 | +0.8 |
| GAPDH (Control) | 65.0 | 65.1 | +0.1 |
Table 2. Hypothetical CETSA melt curve data confirming cellular target engagement of this compound with TrkA and CDK9.
Affinity Chromatography-Mass Spectrometry (AC-MS): Unbiased Identification of Binding Partners
For a truly comprehensive and unbiased assessment of cross-reactivity, affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful tool.[24][25] This chemoproteomic approach involves immobilizing the small molecule on a solid support and using it as "bait" to capture its binding partners from a cell lysate.[26][27] The captured proteins are then identified by mass spectrometry.
Experimental Rationale and Workflow
A linker is typically introduced to this compound at a position that does not interfere with its binding to its primary target. This derivatized compound is then immobilized on beads (e.g., agarose or magnetic beads).[27] A cell lysate is passed over these beads, allowing the target proteins to bind. After washing away non-specific binders, the captured proteins are eluted and identified by LC-MS/MS.[24][26] A crucial control experiment involves co-incubation with an excess of the free, non-immobilized compound to distinguish specific from non-specific binders.
Comparative Data Presentation
The output of an AC-MS experiment is a list of identified proteins. The data should be filtered to highlight proteins that are significantly enriched in the compound-treated sample compared to controls.
| Identified Protein | UniProt ID | Peptide Count | Fold Enrichment (Compound vs. Control) | Notes |
| NTRK1 (TrkA) | P04629 | 28 | >50 | Confirms primary target |
| CDK9 | P50750 | 15 | 18.2 | Validates off-target from kinome scan |
| HSP90AA1 | P07900 | 45 | 5.3 | Known kinase chaperone, potential indirect binder |
| TUBB3 | Q13509 | 32 | 1.2 | Likely non-specific binder |
Table 3. Example data from an AC-MS experiment, showing specific enrichment of the primary target and a key off-target.
Synthesis and Path Forward
The cross-reactivity profiling of a novel pyrazolo[1,5-a]pyrimidine derivative is a multi-faceted endeavor that requires the integration of orthogonal techniques.
By combining the broad view of kinome scanning, the physiological relevance of CETSA, and the unbiased discovery power of AC-MS, researchers can build a robust and reliable profile of this compound. This comprehensive understanding of its on- and off-target activities is essential for advancing this promising compound through the drug discovery pipeline with confidence. The subsequent step would be to validate these findings in functional cellular assays to determine the downstream signaling consequences of target engagement.
References
-
MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
PubMed. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
PubMed Central. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]
-
PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
NIH. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]
-
BrJAC. (n.d.). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Retrieved from [Link]
-
Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]
-
EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Retrieved from [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
-
NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]
-
Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]
-
ResearchGate. (2025). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]
-
LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for small molecule reactivity/selectivity reaction modeling. Retrieved from [Link]
-
NIH. (n.d.). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Retrieved from [Link]
-
PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 16. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. chayon.co.kr [chayon.co.kr]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. scispace.com [scispace.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 27. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Targeted Therapies: A Comparative Analysis of the Pyrazolo[1,5-a]pyrimidine Scaffold
An In-Depth Guide for Researchers and Drug Development Professionals on the Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives in Oncology and Inflammation, Benchmarked Against Established Therapeutics.
Introduction: The Promise of a Privileged Scaffold
In the quest for more selective and potent therapeutic agents, medicinal chemistry has identified certain molecular frameworks that consistently demonstrate high affinity for various biological targets. These "privileged scaffolds" serve as a robust foundation for the development of novel drugs. The pyrazolo[1,5-a]pyrimidine nucleus is a prime example of such a scaffold, exhibiting a remarkable versatility and a broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives, with a particular focus on kinase and phosphoinositide 3-kinase (PI3K) inhibition, benchmarked against established drugs in oncology and inflammatory diseases. While direct experimental data for Pyrazolo[1,5-a]pyrimidin-6-ol is not extensively available in the public domain, this analysis will extrapolate the potential of this specific analog based on the well-documented structure-activity relationships (SAR) of the broader pyrazolo[1,5-a]pyrimidine class.
The core strength of the pyrazolo[1,5-a]pyrimidine scaffold lies in its fused bicyclic system, which allows for diverse substitutions at multiple positions, enabling the fine-tuning of its pharmacological properties.[3] This has led to the development of derivatives that are potent inhibitors of a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Pim-1, and Receptor Tyrosine Kinases (RTKs) like RET, as well as lipid kinases such as PI3Kδ.[3][4][5][6]
I. The Pyrazolo[1,5-a]pyrimidine Scaffold as a Kinase Inhibitor in Oncology
Kinase inhibitors have revolutionized the treatment of cancer by targeting the signaling pathways that drive tumor growth and proliferation. The pyrazolo[1,5-a]pyrimidine core has emerged as a powerful framework for designing novel kinase inhibitors.[3][7]
A. Targeting Cyclin-Dependent Kinases (CDKs)
Abnormal CDK activity is a hallmark of many cancers, making these enzymes attractive therapeutic targets.[1] Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent and selective inhibition of various CDKs. For instance, the compound BS-194 , a pyrazolo[1,5-a]pyrimidine derivative, is a potent inhibitor of CDK2, CDK1, CDK5, and CDK9, with IC₅₀ values in the nanomolar range.[1] In preclinical studies, BS-194 demonstrated significant antitumor activity in human tumor xenograft models when administered orally.[1]
Comparative Analysis with Established CDK Inhibitors
To contextualize the potential of pyrazolo[1,5-a]pyrimidine-based CDK inhibitors, a comparison with established drugs is essential.
| Compound/Drug | Target(s) | IC₅₀ (nM) | Key Indications |
| BS-194 (Pyrazolo[1,5-a]pyrimidine derivative) | CDK2, CDK1, CDK9 | 3, 30, 90 | Preclinical |
| Palbociclib (Ibrance®) | CDK4/6 | 11 (CDK4), 16 (CDK6) | HR+ Breast Cancer |
| Ribociclib (Kisqali®) | CDK4/6 | 10 (CDK4), 39 (CDK6) | HR+ Breast Cancer |
| Abemaciclib (Verzenio®) | CDK4/6 | 2 (CDK4), 10 (CDK6) | HR+ Breast Cancer |
This table presents a simplified comparison. For detailed information, please refer to the specific drug's prescribing information.
While established CDK4/6 inhibitors like Palbociclib have transformed the treatment of hormone receptor-positive breast cancer, the development of inhibitors targeting other CDKs, such as CDK2 and CDK9, remains an active area of research.[8] The potent activity of pyrazolo[1,5-a]pyrimidine derivatives against these other CDKs suggests a potential therapeutic niche in cancers where these kinases play a more dominant role.
B. Targeting the RET Receptor Tyrosine Kinase
Rearrangements and mutations in the RET proto-oncogene are oncogenic drivers in a subset of lung and thyroid cancers.[4] The pyrazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective RET inhibitors. One such derivative, compound 1 from a preclinical study, demonstrated strong regression of RET-driven tumor xenografts at a well-tolerated dose.[4] However, the study also highlighted a narrow therapeutic window, a challenge that requires further optimization of the scaffold.[4]
Comparative Analysis with Established RET Inhibitors
| Compound/Drug | Target(s) | IC₅₀ (nM) | Key Indications |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 1) | RET | <10 | Preclinical |
| Selpercatinib (Retevmo®) | RET | 0.4 (wild-type) | RET-fusion+ NSCLC, Thyroid Cancer |
| Pralsetinib (Gavreto®) | RET | 0.3-0.5 (fusions) | RET-fusion+ NSCLC, Thyroid Cancer |
This table presents a simplified comparison. For detailed information, please refer to the specific drug's prescribing information.
Established RET inhibitors like Selpercatinib and Pralsetinib have shown remarkable efficacy in patients with RET-altered cancers. The preclinical data on pyrazolo[1,5-a]pyrimidine-based RET inhibitors indicate their potential to be competitive in this space, provided that challenges related to their therapeutic index can be addressed through further medicinal chemistry efforts.[4]
Signaling Pathway: Kinase Inhibition in Cancer
Caption: Generalized signaling pathway illustrating the points of intervention for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
II. The Pyrazolo[1,5-a]pyrimidine Scaffold as a PI3Kδ Inhibitor in Inflammation
The phosphoinositide 3-kinase (PI3K) signaling pathway plays a crucial role in the regulation of immune cell function. The PI3Kδ isoform is predominantly expressed in hematopoietic cells, making it a key target for the treatment of inflammatory and autoimmune diseases.[6] The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of selective PI3Kδ inhibitors.[6]
One such derivative, CPL302415 , demonstrated high activity with an IC₅₀ value of 18 nM for PI3Kδ and good selectivity over other PI3K isoforms.[6] This compound is being investigated as a potential candidate for the treatment of systemic lupus erythematosus (SLE).[6]
Comparative Analysis with Established PI3Kδ Inhibitors
| Compound/Drug | Target(s) | IC₅₀ (nM) | Key Indications |
| CPL302415 (Pyrazolo[1,5-a]pyrimidine derivative) | PI3Kδ | 18 | Preclinical (SLE) |
| Idelalisib (Zydelig®) | PI3Kδ | 2.5 | Chronic Lymphocytic Leukemia (CLL) |
| Umbralisib (Ukoniq®) | PI3Kδ, CK1ε | 22 (PI3Kδ) | Marginal Zone Lymphoma, Follicular Lymphoma |
This table presents a simplified comparison. For detailed information, please refer to the specific drug's prescribing information.
While Idelalisib was a first-in-class PI3Kδ inhibitor, its use has been limited by significant toxicities. This has created an opportunity for the development of next-generation PI3Kδ inhibitors with improved safety profiles. The promising preclinical data for CPL302415 suggests that the pyrazolo[1,5-a]pyrimidine scaffold can yield potent and selective PI3Kδ inhibitors with the potential for a better therapeutic window.[6]
Signaling Pathway: PI3Kδ Inhibition in Immune Cells
Caption: The PI3Kδ signaling pathway in immune cells and its inhibition by pyrazolo[1,5-a]pyrimidine derivatives.
III. Experimental Protocols for Efficacy Evaluation
The robust evaluation of novel therapeutic agents requires a standardized set of experimental protocols. The following outlines a typical workflow for assessing the efficacy of a pyrazolo[1,5-a]pyrimidine derivative.
A. In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory activity of a compound against its target kinase.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. A dilution series of the test compound is prepared.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of product formed (or ATP consumed) is quantified using a suitable detection method.
-
Data Analysis: The results are expressed as the percentage of kinase activity relative to a vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: A standardized workflow for an in vitro kinase inhibition assay.
B. Cellular Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cell lines.
Step-by-Step Methodology:
-
Cell Culture: Select appropriate cancer cell lines based on the target of interest (e.g., a cell line with a known RET fusion).
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control and a positive control (an established drug).
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
IV. Future Directions and Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a highly promising framework in modern drug discovery. Its derivatives have demonstrated potent and selective inhibition of key therapeutic targets in oncology and inflammation. While direct comparative data for this compound is lacking, the extensive research on related analogs, including other hydroxylated pyrazolopyrimidines, suggests that this compound could possess significant biological activity.[9]
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. Further optimization of the scaffold is also needed to address challenges such as improving the therapeutic index of RET inhibitors.[4]
References
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15, 3756. [Link]
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
(2017). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. [Link]
-
(2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry. [Link]
-
(2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
-
(2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
(2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. [Link]
-
(2019). Examples of biologically active pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
-
Bobrovs, R., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. [Link]
-
(2023). Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European Journal of Medicinal Chemistry. [Link]
-
Al-Abdullah, E. S., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Molecules. [Link]
-
(2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
-
(2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]
-
(2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Pyrazolo[1,5-a]pyrimidin-6-ol Against a Kinase Inhibitor Panel
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
In the landscape of targeted cancer therapy, the pyrazolo[1,5-a]pyrimidine nucleus has emerged as a "privileged scaffold."[1][2] Its structural resemblance to the adenine ring of ATP allows molecules built on this framework to effectively compete for the ATP-binding pocket of a wide range of protein kinases.[1][3] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2]
Numerous pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against key oncogenic kinases, including Tropomyosin Receptor Kinases (Trks), Phosphoinositide 3-kinases (PI3Ks), and Cyclin-Dependent Kinases (CDKs).[2][4][5] In fact, two of the three FDA-approved drugs for NTRK fusion cancers are based on this very scaffold.[5][6]
This guide provides a comprehensive framework for characterizing a novel derivative, Pyrazolo[1,5-a]pyrimidin-6-ol . We will outline the strategic design, execution, and interpretation of a kinase inhibitor panel screen. Our objective is to not only determine the primary target(s) and potency of this compound but also to build a detailed selectivity profile, which is paramount for advancing a compound through the drug discovery pipeline. This process is essential for identifying potential on-target efficacy and flagging potential off-target liabilities.[7]
Part 1: Strategic Design of the Kinase Screening Campaign
A successful benchmarking study begins not at the lab bench, but with a well-considered experimental design. The choices made here will dictate the quality and relevance of the data generated.
The Rationale for Panel Selection: Broad vs. Focused Screening
The first critical decision is the composition of the kinase panel. The human kinome consists of over 500 kinases, and screening against a representative portion is crucial for understanding a compound's selectivity.[8]
-
Broad-Spectrum Panels (e.g., KinomeMAX, scanELECT®): For a novel compound like this compound, a broad panel screen is the logical starting point.[9][10] These panels typically cover all major branches of the human kinome tree and are invaluable for initial hit identification and uncovering unexpected off-target activities.[11]
-
Focused Panels (e.g., Tyrosine Kinase Panel, CDK Panel): If prior knowledge or computational modeling suggests activity against a specific kinase family, a focused panel can be a cost-effective secondary step.[9] Given the history of the pyrazolo[1,5-a]pyrimidine scaffold, a panel rich in tyrosine kinases (like TrkA, Src, Abl) and PI3K isoforms would be highly relevant.[4][12]
Causality Behind the Choice: We initiate with a broad panel to cast a wide net. This unbiased approach minimizes the risk of missing an important interaction and provides a comprehensive dataset that can guide future, more focused studies. It is a foundational step in building a trustworthy profile of the compound.
Selection of Control Compounds
Every robust screening campaign requires appropriate controls to validate the assay's performance and contextualize the results of the test compound.
-
Positive Control (Broad-Spectrum): A pan-kinase inhibitor like Staurosporine is often used. Its potent inhibition of a wide range of kinases confirms that the assay system is working correctly.
-
Positive Controls (Family-Specific): Including well-characterized inhibitors for specific kinase families provides a direct benchmark for potency and selectivity. For instance, Dasatinib could be used as a reference for tyrosine kinases, while GDC-0941 is a standard for PI3K.[7][12]
-
Negative Control: The vehicle, typically Dimethyl Sulfoxide (DMSO), is used to define the baseline of 0% inhibition.
Caption: High-level workflow for kinase inhibitor benchmarking.
Part 2: Gold-Standard Methodologies for Kinase Inhibition Assays
The choice of assay technology is critical and depends on factors like the specific kinase, substrate type, and required throughput. Below are detailed protocols for three widely adopted, non-radioactive, homogeneous assay formats. Homogeneous, or "mix-and-read," assays are preferred for high-throughput screening (HTS) due to their simplified workflow, which minimizes handling steps and is amenable to automation.[13]
Luminescence-Based ADP Detection (ADP-Glo™ Assay)
This format is nearly universal as it measures the production of ADP, a common product of all kinase reactions.[7] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the generated ADP is converted back to ATP, which is then used by luciferase to produce a light signal proportional to kinase activity.
Principle of the ADP-Glo™ Assay
Caption: The ADP-Glo™ assay measures ADP produced by kinase activity.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
-
Compound Plating: Prepare serial dilutions of this compound, reference compounds, and DMSO controls in an appropriate microplate (e.g., 384-well). Typically, a 10-point, 3-fold serial dilution starting from 10 µM is a good range for IC50 determination.
-
Kinase/Substrate Addition: Add the kinase and its specific substrate, prepared in kinase reaction buffer, to the wells containing the compounds.[14]
-
Reaction Initiation: Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate and comparable IC50 values.[15]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).
-
Stop Reaction & ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
ADP to ATP Conversion & Detection: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and contains the luciferase/luciferin pair to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[14]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the kinase activity.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays measure the phosphorylation of a substrate and are known for their high signal-to-noise ratio.[16] This is achieved by using a long-lifetime lanthanide donor fluorophore, which allows for a time-delayed measurement that eliminates interference from short-lived background fluorescence.[16][17]
Principle of the TR-FRET Kinase Assay
Caption: TR-FRET signal is generated when donor and acceptor are brought into proximity.
Step-by-Step Protocol: LanthaScreen® Eu Kinase Binding Assay
-
Reagent Preparation: Prepare solutions of the test compound, kinase tagged with an affinity tag (e.g., GST), a europium (Eu)-labeled anti-tag antibody (donor), and a fluorescently labeled broad-spectrum kinase inhibitor (tracer, acceptor).[18]
-
Assay Assembly: In a suitable microplate, combine the test compound, the kinase, and the Eu-labeled antibody.
-
Tracer Addition: Add the tracer to all wells. In the absence of a competing inhibitor, the tracer binds to the kinase's ATP pocket. This brings the Eu-donor (on the antibody) and the fluorescent acceptor (the tracer) into close proximity, allowing for FRET to occur.[18]
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. The instrument excites the donor at ~340 nm and reads emission at two wavelengths: the donor's emission (~615 nm) and the acceptor's emission (~665 nm).[18]
-
Data Calculation: The primary output is the ratio of the acceptor to donor emission (665 nm / 615 nm). A potent inhibitor will displace the tracer, decreasing the FRET signal and thus lowering the emission ratio.
Amplified Luminescent Proximity Assay (AlphaScreen®)
AlphaScreen® is another proximity-based assay that is extremely sensitive.[19] It involves two types of beads: Donor beads that convert ambient oxygen to singlet oxygen upon excitation, and Acceptor beads that emit light upon reacting with the singlet oxygen. A signal is only produced when the beads are brought within ~200 nm of each other.[20]
Step-by-Step Protocol: AlphaScreen® Kinase Assay
-
Kinase Reaction: Perform the kinase reaction in a microplate. The reaction mixture includes the kinase, a biotinylated substrate, ATP, and the test compound. Incubate to allow for phosphorylation.
-
Detection Mix Addition: Add a mixture of Streptavidin-coated Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads.[19][21]
-
Incubation: Incubate the plate in the dark for 60-120 minutes. During this time, the Donor beads bind to the biotinylated substrate, and if the substrate is phosphorylated, the Acceptor beads bind to the phospho-site.[19]
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. The reader uses a 680 nm laser to excite the Donor beads, and if the Acceptor beads are in proximity, a luminescent signal between 520-620 nm is detected.[19]
Part 3: Data Analysis, Interpretation, and Hypothetical Results
Rigorous data analysis is essential to transform raw assay outputs into actionable insights. The process involves normalization, curve fitting, and visualization.[22]
Primary Screen Analysis
The initial screen is typically performed at a single, high concentration of the inhibitor (e.g., 1 µM or 10 µM). The data is converted to Percent Inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
Where:
-
Signal_Compound is the signal in the presence of the test compound.
-
Signal_Max is the signal from the uninhibited reaction (DMSO control).
-
Signal_Min is the signal from a background control (no enzyme or a fully inhibited reaction).
A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >50% inhibition).
Dose-Response and IC50 Determination
For any "hits" identified in the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).[23] This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
The dose-response data is plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. The data is then fitted to a four-parameter logistic equation using a non-linear regression analysis software (e.g., GraphPad Prism) to calculate the IC50 value.[23] It is critical to recognize that IC50 values can be highly dependent on assay conditions, particularly the ATP concentration.[24][25] Therefore, maintaining consistent conditions is key for comparing different compounds.
Illustrative Data for this compound
The following tables present hypothetical data to illustrate the expected outcomes of a benchmarking study. This data is based on the known activities of structurally related pyrazolo[1,5-a]pyrimidine compounds.
Table 1: Hypothetical Primary Screen Results (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | % Inhibition (this compound) | % Inhibition (Staurosporine Control) |
| TrkA | Tyrosine Kinase | 88.4% | 99.1% |
| TrkB | Tyrosine Kinase | 81.2% | 98.8% |
| PI3Kδ | Lipid Kinase | 75.6% | 95.4% |
| AAK1 | Ser/Thr Kinase | 62.1% | 97.2% |
| SRC | Tyrosine Kinase | 45.3% | 99.5% |
| CDK2 | Ser/Thr Kinase | 33.8% | 98.9% |
| VEGFR2 | Tyrosine Kinase | 15.7% | 99.2% |
| EGFR | Tyrosine Kinase | 8.2% | 96.5% |
| PKA | Ser/Thr Kinase | 2.5% | 99.8% |
Data is for illustrative purposes only.
Table 2: Hypothetical IC50 Values for Confirmed "Hits"
| Kinase Target | This compound IC50 (nM) | Reference Inhibitor | Reference IC50 (nM) |
| TrkA | 15 | Entrectinib | 1.7[26] |
| TrkB | 32 | Entrectinib | 1.0[5] |
| PI3Kδ | 85 | Idelalisib | 2.5[4] |
| AAK1 | 210 | LP-935509 | 120[27] |
Data is for illustrative purposes only.
Interpretation of Hypothetical Results:
Based on this illustrative data, this compound would be characterized as a potent inhibitor of Trk family kinases (TrkA and TrkB) with secondary activity against PI3Kδ and AAK1. The low inhibition of other kinases like EGFR and PKA suggests a favorable selectivity profile, a desirable characteristic for a therapeutic candidate. This profile would warrant further investigation into its cellular activity and potential as a treatment for NTRK-fusion positive cancers.
Conclusion
Benchmarking a novel compound like this compound against a comprehensive kinase panel is a cornerstone of modern drug discovery. By employing a strategic experimental design, utilizing robust and validated assay methodologies like ADP-Glo™, TR-FRET, or AlphaScreen®, and applying rigorous data analysis, researchers can build a detailed and trustworthy profile of a compound's potency and selectivity. This systematic approach is indispensable for identifying promising therapeutic leads, understanding their mechanism of action, and ultimately, guiding the development of the next generation of targeted therapies.
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (Source: MDPI, [Link])
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (Source: PubMed Central, [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (Source: PubMed Central, [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (Source: RSC Publishing, [Link])
-
Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (Source: NIH, [Link])
-
TR-FRET Technology: Principle, Advantages, and Applications. (Source: Sino Biological, [Link])
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (Source: PubMed, [Link])
-
Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. (Source: ACS Publications, [Link])
-
Biochemical target selectivity of pyrazolopyrimidine inhibitors. (Source: ResearchGate, [Link])
-
Recent advances in methods to assess the activity of the kinome. (Source: PubMed Central, [Link])
-
Binding kinetics: high throughput assay for kinase inhibitors. (Source: BMG Labtech, [Link])
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (Source: NIH, [Link])
-
Principle of the AlphaScreen kinase assay. (Source: ResearchGate, [Link])
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. (Source: Molecular & Cellular Proteomics, [Link])
-
Time-resolved fluorescence energy transfer. (Source: Wikipedia, [Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (Source: RSC Publishing, [Link])
-
Quick Guide to AlphaScreen® SureFire®Assay Optimization. (Source: Manuals.plus, [Link])
-
Kinase inhibitor screening libraries. (Source: Cambridge Bioscience, [Link])
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (Source: MDPI, [Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (Source: RSC Medicinal Chemistry, [Link])
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (Source: PubMed Central, [Link])
-
Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. (Source: Agilent, [Link])
-
Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (Source: NIH, [Link])
-
Tyrosine kinase activity in AlphaScreen mode. (Source: BMG Labtech, [Link])
-
Kinase Panel Screening for Drug Discovery. (Source: ICE Bioscience, [Link])
-
TR-FRET Assay Principle. (Source: Poly-Dtech, [Link])
-
In-cell Western Assays for IC50 Determination. (Source: Azure Biosystems, [Link])
-
Kinase Panel Screening Services. (Source: Reaction Biology, [Link])
-
scanELECT® Kinase Selectivity & Profiling Assay Panel. (Source: Eurofins Discovery, [Link])
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (Source: PubMed Central, [Link])
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (Source: ACS Publications, [Link])
-
Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (Source: ACS Publications, [Link])
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. (Source: ResearchGate, [https://www.researchgate.net/publication/343360215_Optimization_of_pyrazolo15-a]pyrimidines_lead_to_the_identification_of_a_highly_selective_casein_kinase_2_inhibitor]([Link]))
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (Source: PubMed, [Link])
-
Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (Source: PubMed Central, [Link])
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 8. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. ebiotrade.com [ebiotrade.com]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Alpha Kinase Assays | Revvity [revvity.com]
- 22. azurebiosystems.com [azurebiosystems.com]
- 23. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 27. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for Pyrazolo[1,5-a]pyrimidin-6-ol Based Kinase Inhibitors
The Pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in modern medicinal chemistry, renowned for its role as a "hinge-binding" motif in numerous kinase inhibitors. Its unique geometry allows for potent and often selective interactions within the ATP-binding pocket of protein kinases, making it a cornerstone for developing targeted therapies in oncology and immunology. However, the journey from a potent molecule in a test tube to an effective therapeutic in a living system is fraught with challenges. The central pillar supporting this transition is the In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that connects the properties of a drug in laboratory assays to its performance in the body.[1][2]
This guide provides an in-depth, experience-driven comparison of the in vitro and in vivo evaluation processes for a hypothetical, representative lead compound from this class, which we will call "PzP-6-ol-Lead." We will explore the causality behind the experimental choices, provide validated protocols, and demonstrate how to synthesize disparate datasets into a coherent IVIVC model. Establishing a strong IVIVC is not merely an academic exercise; it is a critical tool in drug development that can rationalize decision-making, reduce reliance on extensive clinical testing, and ultimately accelerate the delivery of novel medicines.[3][4]
Part 1: Foundational In Vitro Characterization of PzP-6-ol-Lead
The initial phase of characterization aims to answer three fundamental questions: Does the compound hit the intended target? Does it work in a cell-based model? And does it engage the target within the complex milieu of a living cell?
Biochemical Potency: The Primary Kinase Assay
Before advancing a compound, we must confirm its activity against the purified target enzyme. This provides the cleanest measure of intrinsic potency. For PzP-6-ol-Lead, we hypothesize a primary target within the Mitogen-Activated Protein Kinase (MAPK) family, a common target for this scaffold.[5] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an industry-standard method due to its robustness, sensitivity, and suitability for high-throughput screening.[5]
The principle relies on measuring the phosphorylation of a peptide substrate by the kinase.[5] Inhibition of the kinase results in a decreased signal, allowing for the calculation of an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Workflow for a TR-FRET based in vitro kinase assay.
-
Reagent Preparation : Prepare Kinase Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Prepare a stock solution of PzP-6-ol-Lead in 100% DMSO.
-
Compound Plating : Perform a serial dilution of PzP-6-ol-Lead in DMSO, then dilute into Kinase Buffer. Add 5 µL of the diluted compound to a 384-well assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Kinase Reaction : Prepare a mix of the target kinase (e.g., 50 nM) and a biotinylated peptide substrate (e.g., 250 nM).[6] Add 10 µL of this mix to each well.
-
Initiation : Prepare an ATP solution in Kinase Buffer. Start the reaction by adding 5 µL of ATP (to a final concentration approximating the Km for the specific kinase) to each well. Incubate for 60 minutes at room temperature.
-
Detection : Stop the reaction by adding 5 µL of a detection mix containing a Terbium (Tb)-labeled anti-phospho-specific antibody and Streptavidin-XL665 (SA-XL665) in a buffer with EDTA.[5] Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Analysis : Calculate the ratio of the two emission signals and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Potency & Cytotoxicity: The Cell Viability Assay
A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, efflux, or intracellular metabolism. Therefore, assessing the compound's effect on the proliferation and viability of a relevant cancer cell line is a critical next step. The MTT assay is a classic colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[7][8][9]
-
Cell Plating : Seed a cancer cell line known to be dependent on the target kinase pathway (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]
-
Compound Treatment : Prepare serial dilutions of PzP-6-ol-Lead in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for the desired exposure period (e.g., 72 hours).
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in PBS to each well, achieving a final concentration of 0.45 mg/mL.[11] Incubate for 2-4 hours at 37°C. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization : Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition : Mix gently on an orbital shaker to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Analysis : Subtract the background absorbance from a media-only control. Plot the percentage of viable cells against the logarithm of inhibitor concentration to determine the EC50 value (effective concentration for 50% response).
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Confirming that the observed cellular effect is due to the compound binding its intended target is paramount. CETSA® is a powerful biophysical method that assesses drug-target interaction in intact cells.[12][13] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting complex is more resistant to heat-induced denaturation.[14][15]
Caption: Workflow for confirming target engagement using CETSA®.
-
Cell Culture and Treatment : Culture cells to ~80% confluency. Harvest the cells and resuspend in PBS containing PzP-6-ol-Lead or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Heat Challenge : Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis : Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a heat block.
-
Separation : Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis : Collect the supernatant (soluble fraction). Analyze the protein levels of the target kinase using SDS-PAGE and Western blotting with a specific antibody.
-
Data Interpretation : Quantify the band intensities at each temperature. Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the presence of PzP-6-ol-Lead confirms target engagement.[16]
Part 2: In Vivo Evaluation in Preclinical Models
Positive in vitro results are the gateway to in vivo testing. Here, the focus shifts to understanding the compound's behavior in a whole organism, assessing its safety, pharmacokinetic profile, and, ultimately, its efficacy.
Pharmacokinetics (PK): What the Body Does to the Drug
A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of a compound.[17] This is essential for establishing a dosing regimen that can maintain plasma concentrations above the therapeutically effective level identified in vitro.
-
Animal Dosing : Use two groups of mice (e.g., CD-1 mice, n=3-4 per time point).[18] Administer PzP-6-ol-Lead to the first group via intravenous (IV) injection (e.g., 2 mg/kg) to determine baseline clearance and volume of distribution. Administer the compound to the second group via oral gavage (PO) (e.g., 10 mg/kg) to assess oral bioavailability.
-
Blood Sampling : Collect sparse blood samples (approx. 30 µL) from each mouse at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[19][18] A serial bleeding protocol can reduce animal usage and inter-animal variability.[17][20]
-
Plasma Preparation : Process the blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.[21]
-
Bioanalysis : Quantify the concentration of PzP-6-ol-Lead in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Parameter Calculation : Use pharmacokinetic software to calculate key parameters, including:
-
Cmax : Maximum plasma concentration.
-
Tmax : Time to reach Cmax.
-
AUC : Area under the concentration-time curve, representing total drug exposure.
-
T½ : Half-life of the drug.
-
%F : Oral bioavailability, calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
In Vivo Efficacy: The Xenograft Tumor Model
The definitive test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. The cell line-derived xenograft (CDX) model, where human cancer cells are implanted into immunodeficient mice, is a standard and foundational model for this purpose.[22][23]
Caption: Workflow for an in vivo efficacy study using a xenograft model.
-
Implantation : Subcutaneously inject a suspension of human cancer cells (the same line used for in vitro cellular assays) into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).[22]
-
Tumor Growth : Allow tumors to grow to a palpable size, typically 100-200 mm³.
-
Randomization : Once tumors reach the target size, randomize the mice into treatment groups (e.g., n=8-10 per group), ensuring the average tumor volume is similar across all groups. Groups typically include a vehicle control and one or more dose levels of PzP-6-ol-Lead.
-
Treatment : Administer the compound and vehicle according to the schedule determined from PK studies (e.g., once daily oral gavage) for a set period (e.g., 21 days).
-
Monitoring : Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = (Width² x Length) / 2). Monitor animal body weight as a general measure of toxicity.
-
Endpoint and Analysis : The study concludes when tumors in the control group reach a predetermined size limit. Calculate the Tumor Growth Inhibition (TGI), often expressed as a percentage: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Part 3: Synthesizing the Data: The In Vitro-In Vivo Correlation
The ultimate goal is to establish a clear and predictive relationship between the in vitro data and the in vivo outcome. This correlation validates the in vitro assays as predictive tools and informs the design of future experiments, including dose-to-human predictions.[24]
Quantitative Data Summary
Collating all quantitative data into a single table provides a clear overview and facilitates comparison.
| Parameter | Assay Type | Result (Hypothetical) | Interpretation |
| IC50 | In Vitro Kinase Assay | 25 nM | High intrinsic potency against the target enzyme. |
| EC50 | Cellular Viability Assay | 250 nM | Good cellular activity; 10-fold shift from IC50 suggests potential permeability or efflux issues to investigate. |
| CETSA Shift | Cellular Target Engagement | +5.2 °C at 1 µM | Confirms the compound engages and stabilizes the target protein in intact cells. |
| Cmax (10 mg/kg PO) | In Vivo Pharmacokinetics | 1.5 µM (1500 nM) | Peak plasma concentration is well above the cellular EC50. |
| AUC₀₋₂₄ (10 mg/kg PO) | In Vivo Pharmacokinetics | 8500 nM*h | Represents total drug exposure over 24 hours. |
| Trough Conc. (24h) | In Vivo Pharmacokinetics | 150 nM | Trough concentration is below the cellular EC50, suggesting the need for BID dosing or formulation work. |
| Oral Bioavailability (%F) | In Vivo Pharmacokinetics | 45% | Moderate oral absorption. |
| % TGI (10 mg/kg PO, QD) | In Vivo Efficacy | 65% | Significant anti-tumor activity at a well-tolerated dose. |
Building the Correlation and Driving Decisions
The IVIVC is built by logically connecting these data points.
-
Biochemical to Cellular Link : The 10-fold difference between the biochemical IC50 (25 nM) and the cellular EC50 (250 nM) is a common observation. This "shift" is investigated to understand if it's due to factors like cell permeability, protein binding in the cell culture medium, or cellular efflux pumps. The positive CETSA result strongly supports that the cellular activity is indeed mediated by on-target effects.
-
PK/PD Correlation : The most critical link is between the pharmacokinetic exposure and the pharmacodynamic effect (tumor growth inhibition). We can analyze if the plasma concentrations achieved in the mouse are sufficient to drive the anti-tumor effect based on our in vitro potency data.
-
Exposure vs. Potency : At the 10 mg/kg dose, the peak plasma level (Cmax) of 1500 nM is 6-fold higher than the cellular EC50 of 250 nM. This suggests that for a portion of the dosing interval, the concentration is well above what is needed for efficacy.
-
Time Above EC50 : A key analysis is calculating the percentage of time during the 24-hour dosing interval that the plasma concentration remains above the EC50. In our hypothetical case, the trough concentration (150 nM) dips below the EC50 (250 nM). This observation directly leads to a testable hypothesis: if we can maintain the concentration above 250 nM for the entire dosing interval, we should see improved efficacy. This might be achieved by increasing the dose or, more efficiently, by switching to a twice-daily (BID) dosing schedule.
-
Caption: Decision-making framework based on IVIVC.
Conclusion
For compounds based on the Pyrazolo[1,5-a]pyrimidin-6-ol scaffold, establishing a robust in vitro-in vivo correlation is not just a validation step but a strategic imperative. It allows research teams to understand the interplay between intrinsic potency, cellular activity, drug exposure, and therapeutic efficacy. By systematically generating high-quality data from well-controlled in vitro and in vivo experiments—from biochemical assays and CETSA to pharmacokinetics and xenograft models—we can build a predictive model that de-risks clinical development. The hypothetical case of PzP-6-ol-Lead demonstrates how IVIVC can identify potential liabilities (e.g., a trough concentration below the effective dose) and guide rational next steps (e.g., exploring alternative dosing schedules), thereby maximizing the potential for success and efficiently translating a promising molecule into a life-saving therapy.
References
-
Murine Pharmacokinetic Studies. (2018). Bio-protocol. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. (2011). The AAPS Journal. [Link]
-
The Use of Animal Models for Cancer Chemoprevention Drug Development. (2010). Current Protocols in Pharmacology. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2023). MDPI. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). World Journal of Advanced Research and Reviews. [Link]
-
In vitro NLK Kinase Assay. (2016). Bio-protocol. [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Cancer Management and Research. [Link]
-
Murine Pharmacokinetic Studies. (2018). PubMed. [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). DovePress. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. [Link]
-
In vitro–in vivo correlations: general concepts, methodologies and regulatory applications. (2014). European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (2023). Protocols.io. [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2024). World Journal of Advanced Research and Reviews. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023). Protocols.io. [Link]
-
Review on IVIVC (In Vitro In Vivo Correlation). (2023). International Journal of Novel Research and Development. [Link]
-
Murine Pharmacokinetic Studies | Request PDF. (2018). ResearchGate. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Cancer Models. (n.d.). Charles River Laboratories. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2014). Journal of Pharmacokinetics and Pharmacodynamics. [Link]
-
CDX Model Studies in Mice. (n.d.). Charles River Laboratories. [Link]
-
Pharmacokinetics Protocol – Rodents. (n.d.). University of Nebraska Medical Center. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Chemical Biology. [Link]
-
Xenograft Tumor Model Protocol. (2012). Bio-protocol. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). The Jackson Laboratory. [Link]
-
Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols. [Link]
-
SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS. (n.d.). European Publication Server. [Link]
- WO2021179274A1 - ErbB RECEPTOR INHIBITORS AS ANTI-TUMOR AGENTS. (n.d.).
- WO2019042409A1 - 一种含氮杂环化合物、制备方法、中间体、组合物和应用. (n.d.).
- US20230322747A1 - Oxadiazole hdac6 inhibitors and uses thereof. (n.d.).
-
Supporting Information Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents. (2025). ACS Publications. [Link]
Sources
- 1. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijnrd.org [ijnrd.org]
- 5. benchchem.com [benchchem.com]
- 6. In vitro kinase assay [protocols.io]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. protocols.io [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 19. researchgate.net [researchgate.net]
- 20. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. unmc.edu [unmc.edu]
- 22. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
- 24. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals [wjarr.com]
A Guide to the Reproducibility of Biological Data for the Pyrazolo[1,5-a]pyrimidine Scaffold: A Case Study Perspective
Introduction: The Privileged Scaffold and the Quest for Reproducible Data
The pyrazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Its rigid, planar structure serves as an excellent foundation for developing inhibitors targeting a range of enzymes, particularly protein kinases, which are crucial regulators of cellular processes frequently dysregulated in diseases like cancer.[2][3] This guide addresses the critical topic of biological data reproducibility, with a specific focus on derivatives of this scaffold, prompted by an inquiry into "Pyrazolo[1,5-a]pyrimidin-6-ol."
A thorough review of the scientific literature reveals a significant challenge: a scarcity of specific biological data for the this compound isomer. However, extensive research exists for the broader pyrazolo[1,5-a]pyrimidine class and its closely related analogs, such as 5-hydroxy derivatives.[4] This guide will, therefore, use the well-documented activities of the general scaffold to provide a framework for understanding potential biological effects and, more importantly, to dissect the multifaceted challenges of ensuring data reproducibility. For researchers and drug development professionals, understanding the nuances of experimental design and the potential pitfalls in data generation is paramount for the successful translation of promising compounds from the bench to the clinic.
The Biological Landscape of Pyrazolo[1,5-a]pyrimidines: A Focus on Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various protein kinases. These enzymes play a central role in signaling pathways that control cell growth, proliferation, and survival.[2] Consequently, they are prime targets for therapeutic intervention in oncology and inflammatory diseases. Notable kinase families targeted by pyrazolo[1,5-a]pyrimidine derivatives include the Pim kinases, Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[5][6][7]
The Pim kinases, for instance, are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in various cancers.[8] The ability of pyrazolo[1,5-a]pyrimidines to inhibit these kinases underscores their therapeutic potential.
Comparative Experimental Workflow for Inhibitor Testing.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. [9][10] Materials:
-
Recombinant kinase (e.g., Pim-1, CDK2)
-
Kinase substrate (e.g., S6Ktide for Pim-1, Histone H1 for CDK2) [5][10]* ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., Pyrazolo[1,5-a]pyrimidine derivatives)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT) [9]* 384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO vehicle control.
-
Enzyme Addition: Add 2 µL of the recombinant kinase solution (e.g., 10 ng/well) to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Experimental Protocol 2: Cell-Based Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. [2][11] Materials:
-
Cancer cell line of interest (e.g., a line with known overexpression of the target kinase)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl) [11]* Test compounds
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the medium containing the compound and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. [11]5. Formazan Formation: Incubate the plate for 4 hours at 37°C. [11]6. Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. [11]7. Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. 8. Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion and Future Directions
The challenge of data reproducibility is a constant in drug discovery. As this guide has outlined, meticulous attention to compound purity, standardized assay protocols, and a thorough understanding of the experimental system's limitations are essential for generating reliable and comparable data. For the pyrazolo[1,5-a]pyrimidine class and any novel chemical entity, a systematic approach to characterization, including broad kinase selectivity profiling and assessment in multiple cell lines, is crucial for building a comprehensive and trustworthy biological data package. Future research should prioritize the public dissemination of both positive and negative results, along with detailed experimental conditions, to foster a more transparent and efficient drug discovery ecosystem.
References
-
Wikipedia. (2023). Staurosporine. Retrieved from [Link]
-
Bavetsias, V., et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508–8522. [Link]
-
Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
-
Mahajan, A. T., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
-
Rojas-Le-Fort, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4995. [Link]
-
Faivre, S., et al. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 18(3), 453-461. [Link]
-
Wikipedia. (2023). Sunitinib. Retrieved from [Link]
-
Wujec, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10725. [Link]
-
Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
-
Cancer Care Ontario. (2020). Sunitinib. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sunitinib. Retrieved from [Link]
-
Bertrand, J. A., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications, 1(1), 39-49. [Link]
-
Rojas-Le-Fort, M., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4995. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). staurosporine. Retrieved from [Link]
-
Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63–67. [Link]
-
Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63–67. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]
-
mediaTUM. (2010). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo. Retrieved from [Link]
-
Xu, Y., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 63–67. [Link]
-
ResearchGate. (2025). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. Retrieved from [Link]
-
Hassan, A. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(13), 9035–9052. [Link]
-
ResearchGate. (n.d.). Examples of biologically active pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Pyrazolo[1,5-a]pyrimidin-6-ol
This guide provides an in-depth protocol for the safe and compliant disposal of Pyrazolo[1,5-a]pyrimidin-6-ol, a heterocyclic compound frequently utilized in medicinal chemistry and drug development as a protein kinase inhibitor.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The framework for this guide is built upon the foundational principles of hazardous waste management established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3]
Pre-Disposal Hazard Assessment and Safety
Before handling any waste, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this compound is not fully investigated, its structural relatives in the pyrazolopyrimidine class are known to possess biological activity and may present hazards.[4] Therefore, it is prudent to treat this compound with a high degree of caution.
1.1. Consulting the Safety Data Sheet (SDS)
The first and most critical step is to obtain and review the manufacturer-specific Safety Data Sheet (SDS) for this compound.[3][5] The SDS provides indispensable information on hazards, handling, storage, and emergency measures. For related compounds, hazards include being harmful if swallowed, causing skin and eye irritation, and potential respiratory irritation.
1.2. Required Personal Protective Equipment (PPE)
Based on the potential hazards, a stringent PPE protocol is necessary to prevent exposure during handling and disposal. The following table summarizes the minimum required PPE.
| Task | Required PPE | Rationale & Governing Standard |
| Handling Solid Compound | Nitrile gloves, safety goggles with side shields, lab coat. | Prevents skin and eye contact.[4][6] Governed by OSHA 29 CFR 1910.133 (eye protection) and 1910.138 (hand protection). |
| Preparing Solutions | Double-gloved nitrile gloves, chemical splash goggles, lab coat, work within a certified chemical fume hood. | A fume hood with a minimum face velocity of 100 linear feet per minute is essential to prevent inhalation of aerosols or dust.[7] |
| Packaging Waste | Heavy-duty nitrile or butyl rubber gloves, chemical splash goggles, lab coat. | Ensures protection against potential leaks or spills from waste containers. |
| Spill Cleanup | Chemical-resistant gloves, chemical splash goggles, disposable coveralls, and a NIOSH-approved respirator (e.g., Type A organic vapor filter) if significant dust or aerosols are generated.[4][8] | Provides comprehensive protection during emergency situations where exposure levels may be high. |
Waste Characterization and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.[9] this compound waste must never be mixed with general refuse or poured down the drain.[4][8] The following decision workflow must be followed to correctly characterize and segregate different waste streams.
Caption: Decision workflow for the proper segregation of waste containing this compound.
Step-by-Step Disposal Protocol
This protocol outlines the specific actions required for disposing of various waste streams generated during research involving this compound.
3.1. Disposal of Unused or Expired Solid Compound
-
Container Selection: Choose a sealable, leak-proof container clearly designated for solid hazardous chemical waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[9][10]
-
Transfer: Carefully transfer the solid waste into the container, minimizing the creation of dust.
-
Storage: Seal the container tightly and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[4][8]
3.2. Disposal of Contaminated Labware and PPE
-
Gross Decontamination: If practical, remove gross contamination from items like spatulas by rinsing with a minimal amount of a suitable solvent (e.g., ethanol or acetone). This rinseate must be collected and disposed of as hazardous liquid waste.
-
Segregation: All contaminated disposable items, including gloves, weigh boats, and absorbent pads, must be collected as solid hazardous waste.
-
Containment: Place these items in the designated solid hazardous waste container. Do not overfill the container.
3.3. Disposal of Liquid Waste (Solutions and Rinsates)
-
Waste Stream Compatibility: Maintain separate liquid waste containers for halogenated and non-halogenated solvents. Do not mix incompatible waste streams.
-
Container Selection: Use a sealable, chemical-resistant container (e.g., a high-density polyethylene or glass bottle) with a screw cap.
-
Labeling: Label the container with "Hazardous Waste" and list all chemical constituents by their full name, including solvents and an estimated concentration of this compound.
-
Collection: Carefully pour the liquid waste into the container using a funnel to prevent spills. Keep the container closed when not in use.
-
Storage: Store the liquid waste container in secondary containment (such as a chemical-resistant tub) to contain any potential leaks.
Regulatory Framework and Final Disposal
The entire lifecycle of hazardous waste, from its generation to its final disposal ("cradle-to-grave"), is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[2][11] Your institution's Environmental Health and Safety (EHS) office is responsible for implementing these regulations and managing the final disposal process.
-
Waste Pickup: Once a waste container is full, contact your institution's EHS office to arrange for pickup.
-
Transportation and Disposal: The EHS office will work with a licensed hazardous waste disposal vendor to transport the waste off-site for final treatment, which may include incineration at a permitted facility.[11][12] Never attempt to dispose of this chemical waste through a standard municipal waste service.
Emergency Procedures for Spills During Disposal
In the event of a spill during the waste handling process, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Assess the Spill: If the spill is large, involves highly concentrated material, or you are not trained to handle it, evacuate the area and contact your institution's emergency EHS number.
-
Cleanup (for minor spills):
-
Don the appropriate PPE as outlined in Table 1.
-
Use a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover the spill.
-
Sweep up the absorbed material carefully and place it in the designated hazardous solid waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous solid waste.
-
Wash the area with soap and water.
-
By adhering to this comprehensive guide, researchers can ensure the safe, responsible, and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. Available at: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. Available at: [Link]
-
Learn the Basics of Hazardous Waste. US Environmental Protection Agency. Available at: [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Available at: [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. Available at: [Link]
-
Hazardous Waste. US Environmental Protection Agency. Available at: [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available at: [Link]
-
Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency. Available at: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. Available at: [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. osha.gov [osha.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. fishersci.com [fishersci.com]
- 9. usbioclean.com [usbioclean.com]
- 10. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Personal protective equipment for handling Pyrazolo[1,5-a]pyrimidin-6-ol
A Comprehensive Technical Guide for Laboratory Professionals
Prepared by a Senior Application Scientist, this guide provides in-depth safety protocols and logistical plans for the handling and disposal of Pyrazolo[1,5-a]pyrimidin-6-ol. This document is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. The following procedures are based on established safety principles and data for similar chemical structures, providing a robust framework for risk mitigation.
Hazard Identification and Risk Assessment
This compound is a heterocyclic compound with potential biological activity. While comprehensive toxicological data is not available for this specific molecule, the Globally Harmonized System (GHS) classification for this and structurally related compounds indicates the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Given its classification and the nature of its likely use in research, a thorough risk assessment is paramount before any handling. The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. The outer glove should have a minimum thickness of 4 mil. Regularly inspect gloves for any signs of degradation or puncture. | Nitrile gloves offer good resistance to a wide range of chemicals.[2] Double-gloving provides an additional barrier and allows for safe removal of the outer, contaminated glove without exposing the skin. Powder-free gloves are recommended to prevent the aerosolization of the compound. |
| Eye and Face Protection | ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. When there is a risk of splashing or handling larger quantities, chemical splash goggles and a full-face shield must be worn. | Protects the eyes from airborne particles and accidental splashes. A face shield offers a broader area of protection for the entire face. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. For activities with a higher risk of contamination, a disposable, back-closing gown made of a low-linting material is recommended. | Prevents contact of the chemical with skin and personal clothing. A disposable gown can be easily removed and disposed of as contaminated waste, reducing the risk of cross-contamination. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. For weighing or transferring the powder outside of a fume hood, a NIOSH-approved N95 respirator is mandatory. For larger quantities or situations with a higher potential for aerosolization, a half-mask or full-facepiece respirator with P100 particulate filters should be used. | The primary inhalation hazard is from the fine powder. An N95 respirator will filter at least 95% of airborne particles.[3] P100 filters provide a higher level of protection, filtering at least 99.97% of airborne particles. The selection of respiratory protection should be based on a thorough risk assessment of the specific procedure. |
Workflow for Donning and Doffing PPE
The following diagrams illustrate the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Donning (Putting On) PPE
Caption: Sequence for donning personal protective equipment.
Doffing (Taking Off) PPE
Caption: Sequence for doffing personal protective equipment.
Handling and Engineering Controls
-
Ventilation: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use an analytical balance within a fume hood or a ventilated balance enclosure.
-
Spill Management: A spill kit containing absorbent pads, appropriate cleaning agents (e.g., deionized water, mild detergent), and waste disposal bags must be readily available. In the event of a spill, evacuate the immediate area, alert others, and follow your institution's established spill cleanup procedures. All materials used for cleanup must be disposed of as hazardous waste.
Decontamination and Disposal
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with a suitable solvent (e.g., 70% ethanol) and then wipe with a dry cloth. Dispose of all cleaning materials as contaminated waste.
-
Equipment: Clean all non-disposable equipment that has come into contact with the compound according to your laboratory's standard operating procedures for hazardous chemical decontamination.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, disposable lab coats, pipette tips, and any other solid materials. Place these items in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Contaminated PPE: Disposable PPE should be placed in a designated hazardous waste container immediately after removal.[4] Reusable PPE must be decontaminated according to the manufacturer's instructions before reuse.
The disposal of hazardous waste must comply with all local, state, and federal regulations. Work with your institution's Environmental Health and Safety (EHS) department to ensure proper disposal procedures are followed.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
References
-
Safe handling of cytotoxics: guideline recommendations. (n.d.). PubMed Central. Retrieved from [Link]
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2020). PubMed Central. Retrieved from [Link]
-
3M Respirator Selection Guide. (n.d.). 3M. Retrieved from [Link]
-
Safe Handling of Cytotoxics. (2018). CREOD. Retrieved from [Link]
-
Three Step Guide to Selecting the Right Disposable Respirator. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Safe handling and waste management of hazardous drugs. (2020). eviQ. Retrieved from [Link]
-
Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. (2017). The Pharmaceutical Journal. Retrieved from [Link]
-
How to dispose of contaminated PPE. (2025). Hazmat School. Retrieved from [Link]
-
Cleaning, Maintenance, Storage and Disposal. (n.d.). Pesticide Environmental Stewardship. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
